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  • Product: (R)-1-Cyclohexyl-3-methyl-piperazine oxalate
  • CAS: 1187930-96-6

Core Science & Biosynthesis

Foundational

(R)-1-Cyclohexyl-3-methyl-piperazine oxalate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate For Researchers, Scientists, and Drug Development Professionals Abstract The precise structural characterization of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural characterization of chiral pharmaceutical compounds is a cornerstone of modern drug development, ensuring safety, efficacy, and reproducibility. This guide provides a comprehensive, in-depth technical walkthrough for the structure elucidation of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. As Senior Application Scientists, we move beyond a simple listing of procedures to offer a narrative grounded in experimental logic and causality. This document details the synergistic application of a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section is designed to be a self-validating system, providing not just the "how" but the critical "why" behind each methodological choice, ensuring scientific integrity and trustworthiness.

Introduction: The Imperative of Unambiguous Characterization

(R)-1-Cyclohexyl-3-methyl-piperazine is a chiral substituted piperazine. The piperazine ring is a prevalent scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The introduction of a chiral center at the 3-position and a bulky cyclohexyl group on one of the nitrogen atoms creates a molecule with specific three-dimensional architecture that is critical to its pharmacological activity. The formation of an oxalate salt is a common strategy to improve the physicochemical properties of amine-containing active pharmaceutical ingredients, such as solubility and stability.[2]

The elucidation of the exact structure, including the absolute configuration of the stereocenter, is not merely an academic exercise. For regulatory approval and to ensure patient safety, the identity and purity of the drug substance must be unequivocally established. This guide outlines a systematic and multi-faceted approach to achieve this, ensuring that the data from each analytical technique corroborates the others, leading to a definitive structural assignment.

Foundational Analysis: Confirming the Molecular Framework

The initial phase of structure elucidation focuses on confirming the molecular formula and identifying the key functional groups present in the molecule. This is achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[3] For (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, high-resolution mass spectrometry (HRMS) is employed to obtain an accurate mass measurement of the protonated free base.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate in a suitable solvent such as methanol or acetonitrile at a concentration of 1 µg/mL.[4] The salt will likely dissociate in solution, allowing for the analysis of the free base.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process will generate the protonated molecule, [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental composition.

Expected Data & Interpretation:

The fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information.[5][6] The piperazine ring and its substituents will undergo characteristic fragmentation, allowing for the confirmation of the connectivity of the cyclohexyl and methyl groups.[4][7][8]

Parameter Expected Value Interpretation
Molecular Formula (Free Base) C₁₁H₂₂N₂Confirms the constituent atoms of the piperazine derivative.
Exact Mass of [M+H]⁺ 183.1856 (Calculated)Provides high confidence in the elemental composition.
Key MS/MS Fragments m/z corresponding to loss of the cyclohexyl group, cleavage of the piperazine ring.Confirms the presence and connectivity of the major structural fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] In this case, it is crucial for confirming the presence of the oxalate counter-ion and the characteristic vibrations of the piperazine derivative.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Expected Data & Interpretation:

The FTIR spectrum will show characteristic peaks for the N-H and C-H bonds of the piperazine and cyclohexyl groups, as well as the distinctive strong absorptions of the oxalate anion.[9][10][11][12]

Frequency Range (cm⁻¹) Vibrational Mode Interpretation
3400-3200N-H stretching (secondary amine)Confirms the presence of the piperazine N-H group.
2950-2850C-H stretching (aliphatic)Indicates the presence of the cyclohexyl and methyl groups.
~1700C=O stretching (oxalate)Strong absorption confirming the presence of the oxalate counter-ion.[9][10]
1620-1600 & 1320-1300C=O and C-O stretching (oxalate)Characteristic vibrations of the carboxylate groups in the oxalate.[9]

Elucidating the Connectivity: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[3][13] A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is used to assign all proton and carbon signals and establish the connectivity of the atoms.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.[7]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.[14][15][16][17]

  • Data Analysis: Integrate the ¹H spectrum and analyze the chemical shifts, coupling constants, and correlations in the 2D spectra to assign the structure.

Logical Workflow for NMR-based Structure Elucidation

Caption: Workflow for NMR-based structural assignment.

Expected NMR Data Summary:

Experiment Information Gained Application to (R)-1-Cyclohexyl-3-methyl-piperazine
¹H NMR Proton environments, multiplicities, and relative numbers.[16]Assign signals for cyclohexyl, piperazine ring, and methyl protons.
¹³C NMR Number and type of carbon environments.Identify all unique carbon atoms in the molecule.
COSY ¹H-¹H spin-spin coupling networks.[14]Trace the connectivity of protons within the cyclohexyl and piperazine rings.
HSQC Direct one-bond ¹H-¹³C correlations.[14][18]Link each proton to its directly attached carbon atom.
HMBC Long-range (2-3 bond) ¹H-¹³C correlations.[14][18]Establish connectivity between different spin systems, confirming the attachment of the cyclohexyl group to the nitrogen and the position of the methyl group.

The Definitive Proof: Absolute Stereochemistry Determination

While the techniques above confirm the molecular formula and connectivity, they do not establish the absolute configuration of the chiral center at the 3-position. For this, a technique that is sensitive to the three-dimensional arrangement of atoms is required. While advanced NMR techniques using chiral solvating agents can sometimes be used, single-crystal X-ray diffraction is the gold standard for unambiguous determination of absolute configuration.[19][20][21][22][23][24][25][26][27]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow a single crystal of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate of suitable quality. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling crystallization from various solvents.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and displacement parameters.

  • Absolute Structure Determination: Determine the absolute configuration by analyzing anomalous dispersion effects, typically by calculating the Flack parameter.[19][22] A Flack parameter close to zero for the correct enantiomer confirms the absolute stereochemistry.

Expected Outcome:

The X-ray diffraction analysis will provide the precise three-dimensional coordinates of all atoms in the crystal lattice, confirming the (R) configuration at the C3 position of the piperazine ring. It will also reveal details about the conformation of the cyclohexyl and piperazine rings (likely a chair conformation for both) and the hydrogen bonding interactions between the piperazinium cation and the oxalate anion.[28][29]

Logical Flow of the Complete Structure Elucidation Process

Structure_Elucidation cluster_Initial Initial Characterization cluster_Connectivity Connectivity Determination cluster_Stereochem Absolute Stereochemistry MS Mass Spectrometry (Molecular Formula) NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) MS->NMR FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR XRD Single-Crystal X-ray Diffraction (Absolute Configuration) NMR->XRD Proposed Structure Final_Structure Final Elucidated Structure XRD->Final_Structure Definitive Structure

Caption: Overall workflow for structure elucidation.

Conclusion

The structure elucidation of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate is a multi-step process that relies on the synergistic use of several analytical techniques. By following a logical progression from foundational analysis to detailed connectivity and finally to the unambiguous determination of absolute stereochemistry, a complete and defensible structural assignment can be achieved. This in-depth approach, grounded in the principles of each technique, ensures the scientific rigor required in the pharmaceutical industry. The convergence of data from MS, FTIR, a suite of NMR experiments, and single-crystal X-ray diffraction provides the highest level of confidence in the final structure.

References

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Exploratory

(R)-1-Cyclohexyl-3-methyl-piperazine oxalate CAS 1187930-96-6

An In-depth Technical Guide to (R)-1-Cyclohexyl-3-methyl-piperazine oxalate This guide provides a comprehensive technical overview of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate (CAS 1187930-96-6), a chiral building blo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-1-Cyclohexyl-3-methyl-piperazine oxalate

This guide provides a comprehensive technical overview of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate (CAS 1187930-96-6), a chiral building block with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the synthesis, characterization, and potential applications of this specific piperazine derivative, grounding all claims in authoritative scientific literature.

Introduction: The Significance of Chiral Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to modulate biological activity.[1][2][3] Introducing chirality, as in the case of (R)-1-Cyclohexyl-3-methyl-piperazine, offers a powerful tool for optimizing drug-target interactions, enhancing efficacy, and improving safety profiles. The specific enantiomeric form of a molecule is often critical for its therapeutic effect.[4] This guide focuses on the oxalate salt form, which is frequently used to improve the handling, stability, and purity of amine-containing compounds.[5]

(R)-1-Cyclohexyl-3-methyl-piperazine oxalate serves as a key intermediate for the synthesis of more complex molecules, where the stereochemically defined methyl group and the N-cyclohexyl substituent can play crucial roles in target binding and pharmacological profile.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a compound is the first step in its effective application. The key properties of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate are summarized below.

PropertyValueSource(s)
CAS Number 1187930-96-6[6][7][8]
Molecular Formula C₁₃H₂₄N₂O₄[6]
Molecular Weight 272.34 g/mol [6][7]
Appearance White Solid[7]
Purity Typically ≥95% or higher[6][9]
InChI Key YDHMUFNOZYBUFH-HNCPQSOCSA-N[7]
Storage Conditions Store in a cool, dry, sealed place[6][9]

Synthesis and Purification: A Proposed Pathway

While specific proprietary synthesis methods may vary, a logical and efficient pathway can be designed based on established organic chemistry principles for piperazine synthesis.[10][11] The proposed synthesis involves a two-step process starting from the chiral precursor, (R)-3-methylpiperazine, followed by salt formation.

Step 1: Synthesis of the Chiral Intermediate - (R)-3-methylpiperazine

The critical step is establishing the chiral center. A common strategy is to start from a readily available chiral building block, such as an amino acid derivative. (R)-3-Methylpiperazin-2-one is a valuable intermediate for this purpose.[4]

Step 2: N-Alkylation via Reductive Amination

The introduction of the cyclohexyl group onto the piperazine nitrogen is efficiently achieved through reductive amination.[1][12] This method is widely used for N-alkylation of secondary amines and involves the reaction with a ketone (cyclohexanone) in the presence of a reducing agent.

Step 3: Formation of the Oxalate Salt

The final step is the formation of the oxalate salt, which aids in purification and improves the stability and handling of the final product. This is typically achieved by treating the free base with oxalic acid in a suitable solvent.[5]

Diagram of the Proposed Synthetic Workflow

G cluster_0 Synthesis of (R)-3-methylpiperazine (Intermediate) cluster_1 N-Alkylation and Salt Formation start (R)-Alanine Derivative step1 Multi-step synthesis start->step1 intermediate (R)-3-methylpiperazine step1->intermediate reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) intermediate->reductive_amination Reactant cyclohexanone Cyclohexanone cyclohexanone->reductive_amination free_base (R)-1-Cyclohexyl-3-methyl-piperazine (Free Base) reductive_amination->free_base salt_formation Salt Formation (in Ethanol) free_base->salt_formation oxalic_acid Oxalic Acid oxalic_acid->salt_formation final_product (R)-1-Cyclohexyl-3-methyl-piperazine oxalate salt_formation->final_product

Caption: Proposed synthetic pathway for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

Experimental Protocol: Reductive Amination and Salt Formation

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (R)-3-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Ketone: Add cyclohexanone (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for iminium ion formation.

  • Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The choice of this reagent is critical as it is selective for the reduction of iminium ions in the presence of the ketone.[12]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base of (R)-1-Cyclohexyl-3-methyl-piperazine.

  • Purification of Free Base (Optional): If necessary, the crude product can be purified by silica gel chromatography.

  • Oxalate Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent, such as ethanol. In a separate flask, dissolve oxalic acid (1.0 eq) in ethanol. Add the oxalic acid solution dropwise to the free base solution with stirring.

  • Isolation: The oxalate salt will typically precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield pure (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a panel of analytical techniques is employed. Commercial suppliers of this compound typically provide data from these methods.[6][8]

Diagram of the Analytical Characterization Workflow

G cluster_tests Analytical Tests product Final Product: (R)-1-Cyclohexyl-3-methyl-piperazine oxalate hplc HPLC product->hplc Purity Assay ms LC-MS product->ms Molecular Weight Confirmation nmr ¹H & ¹³C NMR product->nmr Structural Elucidation result_hplc Purity >98% hplc->result_hplc Result result_ms [M+H]⁺ matches calculated mass ms->result_ms Result result_nmr Spectrum consistent with proposed structure nmr->result_nmr Result

Caption: Standard analytical workflow for quality control of the target compound.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and identify any potential impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

    • Expected Result: A single major peak corresponding to the product, with purity calculated based on the peak area percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm the molecular weight of the free base cation.

  • Methodology:

    • Utilizes an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Expected Result: Detection of the protonated molecular ion ([M+H]⁺) for the free base (C₁₁H₂₂N₂), which would have an m/z value corresponding to its calculated molecular weight (approx. 183.31).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide unambiguous structural confirmation.

  • Methodology:

    • ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Expected ¹H NMR Features: Signals corresponding to the cyclohexyl protons, the piperazine ring protons, and the methyl group protons. The integration of these signals should match the number of protons in each environment.

    • Expected ¹³C NMR Features: Resonances for each unique carbon atom in the cyclohexyl, piperazine, and methyl groups, as well as the two carbons of the oxalate counter-ion.

Potential Applications in Drug Discovery

While (R)-1-Cyclohexyl-3-methyl-piperazine oxalate is primarily a building block, its structural motifs suggest potential applications in several areas of therapeutic research. The piperazine core is a versatile scaffold, and the cyclohexyl group is known to interact with various biological targets.[13][14]

  • Sigma Receptor Ligands: N-cyclohexylpiperazine derivatives have been identified as high-affinity ligands for sigma (σ) receptors, which are implicated in a variety of CNS disorders and cancer.[13] These receptors are targets for novel therapeutics, and this compound could serve as a key intermediate in the synthesis of new selective sigma receptor modulators.[14]

  • CNS Agents: The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants.[1][3] The specific stereochemistry and substituents of this compound could be exploited to develop new CNS agents with improved selectivity and fewer side effects.

  • Analgesics: Structurally related compounds containing cyclohexyl and piperidine/piperazine rings have been investigated for their analgesic properties.[15]

Diagram of the Role as a Chemical Building Block

G cluster_synthesis Further Synthetic Elaboration cluster_targets Potential Therapeutic Targets start_node (R)-1-Cyclohexyl-3-methyl-piperazine oxalate step1 Deprotonation to free base start_node->step1 step2 Functionalization at N4 position (e.g., acylation, alkylation) step1->step2 final_compounds Diverse Library of Pharmacologically Active Compounds step2->final_compounds Leads to target1 Sigma Receptors final_compounds->target1 target2 Dopamine/Serotonin Receptors final_compounds->target2 target3 Other CNS Targets final_compounds->target3

Caption: Role of the title compound as a versatile intermediate in drug discovery.

Conclusion

(R)-1-Cyclohexyl-3-methyl-piperazine oxalate is a valuable chiral intermediate whose utility is rooted in the proven importance of the piperazine scaffold in medicinal chemistry. Its well-defined stereochemistry and dual points for synthetic elaboration (the cyclohexyl group and the second nitrogen of the piperazine ring) make it an attractive starting point for the development of novel therapeutics, particularly in the areas of CNS disorders and oncology. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to utilize this compound effectively in their drug discovery programs.

References

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Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate

Introduction The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous centrally active agents.[1] Its derivatives have shown a wide spectrum of pharmacological activities, including a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous centrally active agents.[1] Its derivatives have shown a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects.[2] The compound of interest, (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, is a chiral small molecule whose mechanism of action is not yet fully characterized. This guide provides a comprehensive framework for researchers and drug development professionals to elucidate its pharmacological profile. Based on the chemical structure and the known activities of related cyclohexylpiperazine analogs, we hypothesize that its primary mechanism of action involves modulation of sigma receptors, with potential secondary interactions with dopaminergic and serotonergic pathways.

This document will outline a logical, multi-tiered experimental approach, from initial in vitro screening to in vivo functional assessments, to rigorously test this hypothesis and fully characterize the compound's mechanism of action.

Hypothesized Mechanism of Action: A Focus on Sigma Receptors

Structurally related N-cyclohexylpiperazine derivatives have been identified as high-affinity ligands for sigma receptors, particularly the sigma-2 subtype.[3] Sigma receptors are unique intracellular proteins implicated in a variety of cellular functions and are considered promising targets for therapeutic intervention in neurological disorders and cancer.[4][5] Furthermore, piperazine-based compounds have been developed as selective sigma-1 receptor ligands with demonstrated antiallodynic activity in preclinical pain models.[6]

Therefore, our primary hypothesis is that (R)-1-Cyclohexyl-3-methyl-piperazine oxalate acts as a modulator of sigma receptors. A secondary hypothesis is that it may also interact with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, a common feature of many centrally active piperazine-containing drugs.[7]

Part 1: In Vitro Characterization of Receptor Binding Affinity

The initial step in characterizing a novel compound is to determine its binding affinity for the hypothesized molecular targets. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[8][9]

Experimental Protocol: Radioligand Binding Assays

This protocol outlines the procedure for determining the binding affinity (Ki) of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate for sigma-1, sigma-2, dopamine D2, and serotonin 5-HT1A and 5-HT2A receptors.

1. Membrane Preparation:

  • Source: Commercially available cell lines overexpressing the human recombinant receptors (e.g., CHO or HEK293 cells) or rodent brain tissue homogenates (e.g., guinea pig brain for sigma receptors, rat striatum for dopamine receptors).
  • Procedure: Homogenize cells or tissue in a cold lysis buffer and centrifuge to pellet the membranes.[10] Resuspend the pellet in a suitable buffer for the binding assay.[10] Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[10]

2. Competitive Binding Assay:

  • Set up a 96-well plate with each well containing:
  • A fixed concentration of a specific radioligand for the receptor of interest (e.g., [³H]-pentazocine for sigma-1, [³H]-DTG for sigma-2, [³H]-spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-ketanserin for 5-HT2A).
  • Increasing concentrations of the unlabeled test compound, (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.
  • Membrane preparation.
  • Incubate the plate to allow the binding to reach equilibrium.[10]
  • Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.[8]
  • Wash the filters with ice-cold buffer to remove any unbound radioligand.[10]
  • Quantify the radioactivity trapped on the filters using a scintillation counter.[10]

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Receptor Binding Affinity Profile
Receptor TargetRadioligandKi (nM) of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate
Sigma-1[³H]-pentazocineTo be determined
Sigma-2[³H]-DTGTo be determined
Dopamine D2[³H]-spiperoneTo be determined
Serotonin 5-HT1A[³H]-8-OH-DPATTo be determined
Serotonin 5-HT2A[³H]-ketanserinTo be determined

Part 2: In Vitro Functional Activity Assessment

Following the determination of binding affinity, it is crucial to assess the functional activity of the compound at its target receptors. This will determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: cAMP Accumulation Assay for GPCRs

For the dopamine and serotonin receptors, which are GPCRs, a common method to assess functional activity is to measure the downstream signaling event of cyclic AMP (cAMP) production.[1][11]

1. Cell Culture and Treatment:

  • Use cell lines stably expressing the receptor of interest (e.g., CHO-D2, HEK293-5-HT1A).
  • Plate the cells in a 96-well plate and allow them to adhere overnight.
  • For antagonist activity assessment, pre-incubate the cells with various concentrations of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate before stimulating with a known agonist.
  • For agonist activity assessment, treat the cells with increasing concentrations of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.
  • Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

2. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA-based).[12]

3. Data Analysis:

  • For agonist activity, plot the cAMP levels against the logarithm of the compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).
  • For antagonist activity, plot the response to the agonist against the logarithm of the antagonist concentration to determine the IC50 and calculate the pA2 value.
Visualization: GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (D2/5-HT1A/5-HT2A) G_protein G-protein GPCR->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Modulates Ligand (R)-1-Cyclohexyl-3-methyl- piperazine oxalate Ligand->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Hypothesized GPCR signaling pathway for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

Part 3: In Vivo Behavioral Pharmacology

To understand the physiological effects of the compound, in vivo behavioral assays are essential. Based on the pharmacology of related compounds, we will focus on assessing potential analgesic and central nervous system effects.

Experimental Protocol: Hot Plate and Tail-Flick Tests for Analgesia

The hot plate and tail-flick tests are standard methods for evaluating centrally acting analgesics.[13][14] The hot plate test assesses supraspinal pain modulation, while the tail-flick test primarily measures spinal reflexes.[13][15]

1. Animal Subjects:

  • Use male Sprague-Dawley rats or Swiss Webster mice.
  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

2. Drug Administration:

  • Administer (R)-1-Cyclohexyl-3-methyl-piperazine oxalate via an appropriate route (e.g., intraperitoneal or oral).
  • Include a vehicle control group and a positive control group (e.g., morphine).

3. Hot Plate Test:

  • Place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).[16]
  • Record the latency to a nociceptive response, such as licking a hind paw or jumping.[14]
  • A cut-off time is used to prevent tissue damage.

4. Tail-Flick Test:

  • Focus a beam of radiant heat onto the animal's tail.
  • Measure the time it takes for the animal to flick its tail away from the heat source.
  • A cut-off time is also employed in this test.

5. Data Analysis:

  • Calculate the percentage of maximal possible effect (%MPE) for each animal.
  • Compare the latencies and %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualization: Experimental Workflow for In Vivo Analgesia Studies

in_vivo_workflow start Start: Acclimatized Rodents randomization Randomization into Treatment Groups start->randomization groups Vehicle | Compound | Positive Control (Morphine) randomization->groups administration Drug Administration (i.p. or p.o.) groups->administration pre_test_timing Pre-defined Time Interval administration->pre_test_timing behavioral_testing Behavioral Testing pre_test_timing->behavioral_testing hot_plate Hot Plate Test behavioral_testing->hot_plate tail_flick Tail-Flick Test behavioral_testing->tail_flick data_collection Data Collection: Latency to Response hot_plate->data_collection tail_flick->data_collection analysis Statistical Analysis (%MPE, ANOVA) data_collection->analysis conclusion Conclusion on Analgesic Potential analysis->conclusion

Caption: Workflow for assessing the analgesic potential of the test compound.

Conclusion

This technical guide provides a systematic and comprehensive approach to delineating the mechanism of action of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. By following the outlined experimental plan, researchers can effectively test the hypothesis of sigma receptor modulation and explore potential interactions with other CNS targets. The combination of in vitro binding and functional assays with in vivo behavioral studies will provide a robust pharmacological profile of the compound, paving the way for further preclinical and clinical development.

References

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-217. [Link]

  • Glennon, R. A., et al. (1998). Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. Journal of Medicinal Chemistry, 41(24), 4849-4856. [Link]

  • Kaur, G., & Chugh, V. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Eberini, I., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463-468. [Link]

  • Fan, G. H., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic signalling, 7(4), 463–468. [Link]

  • Amata, E., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. [Link]

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  • Wikipedia. (2023). Hot plate test. Retrieved from [Link]

  • Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 17973-17992. [Link]

  • Bylund, D. B. (2011). Radioligand binding methods: practical guide and tips. Methods in Molecular Biology, 746, 135-164. [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1766-1775. [Link]

  • Bylund, D. B., & Toews, M. L. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135–164. [Link]

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  • Baptista-Hon, D. T., et al. (2020). Activation of μ-opioid receptors by MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives. British journal of pharmacology, 177(15), 3436–3448. [Link]

  • Wikipedia. (2023). Lurasidone. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2014). Technical report on 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45). Retrieved from [Link]

  • Szafrańska, B., et al. (2022). Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. International journal of molecular sciences, 23(11), 5945. [Link]

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Exploratory

An In-depth Technical Guide to (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Known and the Unknown (R)-1-Cyclohexyl-3-methyl-piperazine oxalate is a chiral organic molecule that, despite its specific structur...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

(R)-1-Cyclohexyl-3-methyl-piperazine oxalate is a chiral organic molecule that, despite its specific structure, remains largely uncharacterized in peer-reviewed scientific literature. This guide serves as a comprehensive resource by necessity, bridging the gap between the sparse direct data on this compound and the wealth of information available for its structural analogs. As such, this document is structured to provide a foundational understanding of its chemical identity, a plausible synthetic pathway, and a theoretically grounded prediction of its pharmacological profile. The insights herein are synthesized from established principles in medicinal chemistry and pharmacology, aiming to empower researchers with a robust starting point for future investigation into this and related molecules. We will clearly delineate between established data and scientifically informed hypotheses, thereby upholding the principles of expertise, authoritativeness, and trustworthiness.

Chemical Identity and Physicochemical Properties

(R)-1-Cyclohexyl-3-methyl-piperazine oxalate is the oxalate salt of the parent compound, (R)-1-Cyclohexyl-3-methyl-piperazine. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties and to serve as a versatile linker for interacting with biological targets.[1] The presence of a chiral center at the 3-position and a bulky cyclohexyl group on one of the nitrogens suggests a specific and potentially potent interaction with a biological target.

Table 1: Compound Identification and Predicted Physicochemical Properties

ParameterValueSource/Method
IUPAC Name (3R)-1-cyclohexyl-3-methylpiperazine;oxalic acid---
CAS Number 1187930-96-6Vendor Data
Molecular Formula C13H24N2O4Vendor Data
Molecular Weight 272.34 g/mol Vendor Data
Predicted LogP 1.5 - 2.5Cheminformatics Tools
Predicted pKa ~8.5 and ~4.5 (piperazine nitrogens)Cheminformatics Tools
Predicted Solubility Moderate to high in aqueous solutions (as oxalate salt)General knowledge of oxalate salts[2]
Physical Form Expected to be a white to off-white solidVendor Data

The oxalate salt form is commonly used in pharmaceutical development to enhance the stability and aqueous solubility of basic compounds like piperazines, which can improve their handling and bioavailability.[2]

Hypothetical Synthesis of (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate

While no specific synthesis for this exact molecule is published, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles, including the synthesis of chiral piperazine intermediates and standard N-alkylation techniques.

Synthetic Strategy Overview

The proposed synthesis is a multi-step process beginning with a chiral precursor to establish the (R)-stereochemistry at the 3-position of the piperazine ring. This is followed by the introduction of the cyclohexyl group via reductive amination, and finally, salt formation with oxalic acid.

Synthetic_Workflow A Step 1: Synthesis of (R)-3-Methylpiperazin-2-one B Step 2: Reduction of the Amide A->B LiAlH4 or BH3 C Step 3: N-Alkylation (Reductive Amination) B->C Cyclohexanone, Na(OAc)3BH D Step 4: Oxalate Salt Formation C->D Oxalic Acid

Caption: Hypothetical 4-step synthesis workflow for (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of (R)-3-Methylpiperazin-2-one

This chiral intermediate can be synthesized from (R)-alanine and ethylenediamine derivatives, a method adapted from known procedures for similar structures.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (R)-alanine methyl ester hydrochloride in a suitable solvent such as methanol.

  • Base Addition: Add a non-nucleophilic base, like triethylamine, to neutralize the hydrochloride salt.

  • Amine Addition: Add N-benzyl ethylenediamine to the solution.

  • Cyclization: Heat the reaction mixture to reflux for 12-24 hours to facilitate the cyclization and formation of the piperazinone ring.

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield N-benzyl-(R)-3-methylpiperazin-2-one.

  • Debenzylation: The N-benzyl group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to give (R)-3-Methylpiperazin-2-one.

Step 2: Reduction of the Amide

The piperazinone is reduced to the corresponding piperazine.

  • Reaction Setup: In a dry, inert atmosphere (e.g., argon or nitrogen), suspend a potent reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent such as tetrahydrofuran (THF).

  • Amide Addition: Slowly add a solution of (R)-3-Methylpiperazin-2-one in THF to the LiAlH4 suspension at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution. Filter the resulting aluminum salts and extract the filtrate with an organic solvent. The combined organic layers are dried and concentrated to yield crude (R)-3-methylpiperazine.

Step 3: N-Alkylation via Reductive Amination

The secondary amine of (R)-3-methylpiperazine is selectively alkylated with a cyclohexyl group.

  • Reaction Setup: Dissolve (R)-3-methylpiperazine and cyclohexanone in a chlorinated solvent like dichloromethane or 1,2-dichloroethane.

  • Reducing Agent: Add a mild reducing agent suitable for reductive amination, such as sodium triacetoxyborohydride (Na(OAc)3BH).[4]

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, (R)-1-Cyclohexyl-3-methyl-piperazine, is then purified by column chromatography.

Step 4: Oxalate Salt Formation

The purified free base is converted to its oxalate salt.

  • Dissolution: Dissolve the purified (R)-1-Cyclohexyl-3-methyl-piperazine in a suitable solvent, such as ethanol or isopropanol.

  • Acid Addition: Add a solution of one equivalent of oxalic acid in the same solvent dropwise to the piperazine solution while stirring.

  • Precipitation and Isolation: The oxalate salt will precipitate out of the solution. The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product, (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

Predicted Pharmacological Profile and Mechanism of Action

Given the absence of direct pharmacological data, the potential biological activity of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate can be inferred from structurally related compounds. The piperazine scaffold is a "privileged structure" that can interact with a wide variety of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels in the central nervous system (CNS).[5]

Potential Molecular Targets
  • Sigma Receptors: N-cyclohexylpiperazine derivatives are known to be high-affinity ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors.[6] These receptors are involved in a variety of cellular functions and are implicated in neurological disorders and cancer. The compound PB-28, which contains the 1-cyclohexylpiperazine moiety, is a well-known high-affinity sigma-2 receptor ligand.[6][7]

  • Dopamine and Serotonin Receptors: Many CNS-active drugs with a piperazine core, such as some antipsychotics and antidepressants, target dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.[5] The specific substitution pattern on the piperazine ring dictates the receptor affinity and functional activity (agonist, antagonist, or inverse agonist).

  • Opioid Receptors: Although less common, some N-cyclohexylpiperazine derivatives have shown activity at opioid receptors. For instance, the compound MT-45, which has a cyclohexylpiperazine core, is a potent µ-opioid receptor agonist.[8]

Potential_Signaling_Pathways cluster_0 Potential Molecular Targets cluster_1 Downstream Cellular Effects Sigma1 Sigma-1 Receptor Ca_Signaling Calcium Signaling Sigma1->Ca_Signaling ER_Stress ER Stress Modulation Sigma1->ER_Stress Sigma2 Sigma-2 Receptor Cell_Proliferation Cell Proliferation/Survival Sigma2->Cell_Proliferation Dopamine Dopamine Receptors (e.g., D2) Neurotransmission Modulation of Neurotransmission Dopamine->Neurotransmission Serotonin Serotonin Receptors (e.g., 5-HT1A) Serotonin->Neurotransmission Compound (R)-1-Cyclohexyl-3-methyl-piperazine Compound->Sigma1 Compound->Sigma2 Compound->Dopamine Compound->Serotonin

Caption: Predicted interactions of (R)-1-Cyclohexyl-3-methyl-piperazine with potential molecular targets and downstream cellular effects.

Potential Therapeutic Applications

Based on the predicted pharmacological profile, (R)-1-Cyclohexyl-3-methyl-piperazine oxalate could be investigated for several therapeutic applications:

  • Neurodegenerative Diseases: As a potential sigma-1 receptor ligand, it could have neuroprotective properties relevant to diseases like Alzheimer's, Parkinson's, and Huntington's disease.

  • Oncology: The high expression of sigma-2 receptors in various tumor types makes this compound a candidate for development as an anticancer agent or as a diagnostic imaging tool for tumors.[9]

  • Psychiatric Disorders: If the compound exhibits significant affinity for dopamine and/or serotonin receptors, it could be explored for the treatment of depression, anxiety, or psychosis.[5]

  • Pain Management: The structural similarity to some analgesic compounds suggests a potential role in treating chronic or neuropathic pain.[10]

Research Opportunities and Future Directions

The lack of specific data on (R)-1-Cyclohexyl-3-methyl-piperazine oxalate presents a clear opportunity for novel research. The following steps are essential to validate the hypotheses presented in this guide:

  • Chemical Synthesis and Characterization: The proposed synthetic route needs to be experimentally validated. The final compound and all intermediates must be fully characterized using modern analytical techniques (NMR, Mass Spectrometry, HPLC, etc.).

  • In Vitro Pharmacological Profiling: The compound should be screened against a broad panel of receptors, enzymes, and ion channels, with a particular focus on sigma, dopamine, serotonin, and opioid receptors, to determine its primary molecular target(s).

  • In Vivo Studies: Following in vitro characterization, the compound should be evaluated in animal models of relevant diseases (e.g., neurodegeneration, cancer, pain, depression) to assess its efficacy and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogs will be crucial to understand the key structural features required for biological activity and to optimize potency and selectivity.

Conclusion

(R)-1-Cyclohexyl-3-methyl-piperazine oxalate is a chiral molecule with a chemical structure that suggests significant potential for biological activity, particularly within the central nervous system. While direct experimental data is currently unavailable in the public domain, this guide provides a comprehensive theoretical framework for its synthesis and potential pharmacology based on the well-established chemistry and biology of its structural components. It is our hope that this in-depth analysis will serve as a valuable resource for researchers, catalyzing the investigation of this and other under-explored chemical entities.

References

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Foundational

An In-depth Technical Guide to the Safe Handling of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate

Abstract: This technical guide provides a comprehensive overview of the safety and handling protocols for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate (CAS No. 1187930-96-6).

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the safety and handling protocols for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate (CAS No. 1187930-96-6). As a specialized chemical intermediate, its proper management in a research and development setting is paramount to ensuring personnel safety and experimental integrity. In the absence of a specific Safety Data Sheet (SDS) for this exact oxalate salt, this guide synthesizes data from structurally similar piperazine derivatives and oxalic acid to establish a robust framework for risk assessment and safe laboratory practices. The principles outlined herein are intended for researchers, scientists, and drug development professionals.

Introduction: A Proactive Approach to Chemical Safety

(R)-1-Cyclohexyl-3-methyl-piperazine oxalate is a member of the piperazine family of compounds, which are widely utilized as building blocks in medicinal chemistry.[1] The safe handling of any novel or specialized chemical entity begins with a thorough understanding of its potential hazards. This guide is structured to provide a logical progression from hazard identification to practical risk mitigation strategies, including appropriate personal protective equipment (PPE), storage, and emergency procedures. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety.

Compound Identification and Properties

A clear identification of the chemical is the first step in any safety protocol.

PropertyValueSource
Chemical Name (R)-1-Cyclohexyl-3-methyl-piperazine oxalateSynblock[2]
CAS Number 1187930-96-6Synblock[2]
Molecular Formula C13H24N2O4Synblock[2]
Molecular Weight 272.34 g/mol Synblock[2]

Hazard Assessment: A Synthesis of Analog Data

Due to the lack of a specific SDS for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, a composite hazard profile has been developed by examining the known hazards of its core components: the piperazine moiety and the oxalate counter-ion.

Hazards Associated with the Piperazine Core

Piperazine and its derivatives are known to present several health hazards.[3] Based on data from analogous compounds such as 1-Cyclohexylpiperazine, the following hazards are anticipated:

  • Skin Corrosion/Irritation: Piperazine compounds are often corrosive and can cause skin irritation or severe burns upon contact.[4]

  • Serious Eye Damage/Irritation: Contact with the eyes can lead to serious and potentially irreversible damage.[4]

  • Respiratory Sensitization: Inhalation of dusts may cause allergy or asthma-like symptoms.[3]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[3]

  • Respiratory Tract Irritation: Inhalation of dusts can irritate the nose, throat, and respiratory system.[3][5]

Hazards Associated with the Oxalate Counter-ion

Oxalic acid is a hazardous substance in its own right, and its presence as a salt contributes to the overall toxicity profile.[6]

  • Acute Oral and Dermal Toxicity: Oxalic acid is harmful if swallowed and can be harmful in contact with the skin.[6][7]

  • Serious Eye Damage: Similar to piperazines, oxalic acid can cause severe eye damage.[6][7]

Anticipated GHS Classification

Based on the above, the anticipated Globally Harmonized System (GHS) classification for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate would likely include the following hazard statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H317: May cause an allergic skin reaction.

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is a self-validating system; it should be chosen based on the highest potential risk.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[8][9]

  • Eye Protection: Chemical safety goggles are required at all times. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8][9]

  • Skin and Body Protection: A laboratory coat must be worn and kept fastened. For tasks with a higher risk of exposure, such as handling larger quantities, chemical-resistant aprons and sleeves are recommended.[8]

  • Respiratory Protection: Work with this solid compound should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[4] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or better) is necessary.[10]

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow start Start: Handling (R)-1-Cyclohexyl-3-methyl- piperazine oxalate weighing Weighing or Transferring Solid start->weighing in_solution Working with Dilute Solution start->in_solution ppe_solid Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Work in Fume Hood or  use Respirator (N95+) weighing->ppe_solid ppe_solution Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat in_solution->ppe_solution risk_assessment Risk of Splash? ppe_solid->risk_assessment ppe_solution->risk_assessment face_shield Add Face Shield risk_assessment->face_shield Yes end Proceed with Experiment risk_assessment->end No face_shield->end

Caption: PPE Selection Workflow for Handling the Compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to prevent accidental exposure and maintain chemical stability.

Handling
  • Engineering Controls: All weighing and transfer operations of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure.[4]

  • Safe Work Practices: Avoid the formation of dust.[4] Use spatulas and other tools to handle the solid carefully. Never use mouth suction for pipetting.[11] Wash hands thoroughly after handling, even if gloves were worn.[8] Do not eat, drink, or smoke in the laboratory.[11]

Storage
  • Container: Keep the container tightly closed and properly labeled.[12]

  • Location: Store in a cool, dry, and well-ventilated area.[12]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.[4][12] It is also prudent to store it separately from strong acids and bases due to the nature of the piperazine and oxalate components.[10]

Emergency Procedures: Preparedness is Key

Rapid and correct response to an emergency can significantly mitigate its consequences.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Response

For any spill, the primary concern is the safety of laboratory personnel.[13] The following workflow outlines the appropriate response to a small, incidental spill of the solid compound. For large spills, evacuate the area and contact your institution's emergency response team.

Spill_Response_Workflow spill Small Solid Spill Occurs alert Alert others in the area spill->alert ppe Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) alert->ppe contain Gently cover the spill with an absorbent material (e.g., vermiculite) to prevent dust from becoming airborne ppe->contain collect Carefully sweep the material into a sealable, labeled waste container contain->collect decontaminate Decontaminate the spill area with a suitable cleaning agent and water collect->decontaminate dispose Dispose of waste and contaminated PPE as hazardous waste decontaminate->dispose report Report the incident to your supervisor dispose->report

Caption: Workflow for Responding to a Small Solid Spill.

Experimental Protocol: Weighing and Dissolving the Compound

This protocol provides a step-by-step methodology for a common laboratory procedure, incorporating the safety principles discussed.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary materials: the compound's container, a weigh boat, spatula, beaker, and the chosen solvent.

    • Don the required PPE: lab coat, safety goggles, and nitrile gloves.

  • Weighing:

    • Place the analytical balance inside the fume hood.

    • Tare the weigh boat on the balance.

    • Carefully open the container of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

    • Using a clean spatula, slowly transfer the desired amount of the solid to the weigh boat. Avoid creating dust.

    • Once the target weight is reached, securely close the compound's container.

  • Dissolving:

    • Transfer the weigh boat containing the compound into a beaker.

    • Add the desired solvent to the beaker, aiming the stream at the side of the beaker to avoid splashing.

    • Use a magnetic stir bar or gentle swirling to facilitate dissolution.

    • Ensure the compound is fully dissolved before proceeding with the experiment.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated materials in the designated solid hazardous waste container.

    • Wipe down the spatula and the work surface inside the fume hood.

    • Properly remove and dispose of gloves.

    • Wash hands thoroughly.

Conclusion

While (R)-1-Cyclohexyl-3-methyl-piperazine oxalate is a valuable tool in research and development, its handling demands a rigorous and informed approach to safety. By understanding the potential hazards derived from its chemical structure and adhering to the comprehensive protocols outlined in this guide, researchers can create a secure laboratory environment. Proactive risk assessment, consistent use of PPE, and preparedness for emergencies are the cornerstones of responsible chemical handling.

References

  • New Jersey Department of Health. (2004, April). Hazard Summary: Piperazine. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Oxalic acid. Retrieved from [Link]

  • University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Florida State University, Emergency Management. Chemical Spills. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • Princeton University, Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]

  • Ecolab. (2020, August 7). Safety Data Sheet: Oxalic Acid. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • University of Toronto, Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]

  • University of Wisconsin–Madison, Environment, Health & Safety. Chemical Storage. Retrieved from [Link]

  • American Chemical Society. Guide for Chemical Spill Response. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Kemsafety. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]

  • ChemSupply Australia. (2024, October 15). Safety Data Sheet OXALIC ACID Solution. Retrieved from [Link]

  • Ginter, G., et al. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Sigma Receptor Binding Affinity of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate

For Researchers, Scientists, and Drug Development Professionals Abstract Sigma receptors, comprising the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, have emerged as significant targets for therapeutic intervention in a range...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sigma receptors, comprising the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, have emerged as significant targets for therapeutic intervention in a range of central nervous system disorders and oncological conditions. The unique pharmacological profile of these receptors necessitates the development of selective and high-affinity ligands for both therapeutic and research applications. This guide focuses on (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, a chiral derivative of the well-known cyclohexylpiperazine scaffold. While specific binding affinity data for this particular enantiomer is not yet publicly available, this document provides a comprehensive framework for its synthesis, characterization, and the detailed experimental protocols required to determine its binding affinity and selectivity for σ₁ and σ₂ receptors. We will delve into the rationale behind the experimental design, drawing upon established methodologies and structure-activity relationships within this chemical class to provide expert insights for researchers in the field.

Introduction: The Enigmatic Sigma Receptors

Initially misclassified as a subtype of opioid receptors, sigma receptors are now understood to be unique, ligand-regulated molecular chaperones primarily located at the endoplasmic reticulum.[1] They play crucial roles in cellular signaling and homeostasis.

  • The Sigma-1 Receptor (σ₁R): This 25 kDa protein is involved in a myriad of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses.[2] Ligands targeting σ₁R have shown potential in the treatment of neurodegenerative diseases, pain, and psychiatric disorders.[3]

  • The Sigma-2 Receptor (σ₂R): Identified as the transmembrane protein 97 (TMEM97), σ₂R is implicated in cell proliferation and is often overexpressed in tumor cells.[4] Consequently, σ₂R ligands are being actively investigated as potential anti-cancer agents.[1]

The development of ligands with high affinity and selectivity for either σ₁R or σ₂R is a key objective in medicinal chemistry to harness their therapeutic potential while minimizing off-target effects. The cyclohexylpiperazine scaffold has proven to be a privileged structure for sigma receptor ligands.[5]

(R)-1-Cyclohexyl-3-methyl-piperazine: A Compound of Interest

(R)-1-Cyclohexyl-3-methyl-piperazine represents a logical next step in the exploration of the cyclohexylpiperazine pharmacophore. The introduction of a methyl group at the 3-position of the piperazine ring introduces a chiral center, which can significantly influence receptor binding and functional activity. The (R)-enantiomer's specific interactions with the binding pockets of σ₁ and σ₂ receptors are of considerable interest for elucidating the topology of these sites and for the development of more selective ligands.

The compound is typically used as an oxalate salt. Oxalic acid is a dicarboxylic acid that forms salts with basic compounds like piperazines, often improving their crystallinity, stability, and solubility for experimental use.[6]

Synthesis of (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate

The synthesis of (R)-1-Cyclohexyl-3-methyl-piperazine can be achieved through several synthetic routes. A common approach involves the use of a chiral starting material or a chiral resolution step. A generalized synthetic scheme is presented below.

Diagram: Synthetic Pathway for (R)-1-Cyclohexyl-3-methyl-piperazine

G cluster_0 Step 1: Synthesis of Chiral Intermediate cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A (R)-3-Methylpiperazine B Boc-protected (R)-3-Methylpiperazine A->B Boc₂O, Et₃N D (R)-1-Cyclohexyl-3-methyl-4-Boc-piperazine B->D Reductive Amination (e.g., NaBH(OAc)₃) C Cyclohexanone C->D Reductive Amination (e.g., NaBH(OAc)₃) E (R)-1-Cyclohexyl-3-methyl-piperazine D->E Acidic conditions (e.g., TFA or HCl) G (R)-1-Cyclohexyl-3-methyl-piperazine oxalate E->G in suitable solvent (e.g., Ethanol) F Oxalic Acid F->G in suitable solvent (e.g., Ethanol)

Caption: Generalized synthetic route for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

Characterization of the final compound and intermediates would be performed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm identity and purity.

Determination of Sigma Receptor Binding Affinity: A Step-by-Step Guide

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Materials and Reagents
  • Test Compound: (R)-1-Cyclohexyl-3-methyl-piperazine oxalate

  • Radioligands:

    • For σ₁R: [³H]-(+)-pentazocine[7]

    • For σ₂R: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG)[5]

  • Receptor Source:

    • For σ₁R: Guinea pig brain membranes are a common source due to their high density of σ₁ receptors.[7]

    • For σ₂R: Rat liver membranes are frequently used.[5]

  • Buffers and Solutions: Tris-HCl buffer, scintillation fluid, etc.

  • Instrumentation: Scintillation counter, filtration apparatus.

Experimental Workflow: Competitive Radioligand Binding Assay

Diagram: Workflow for Sigma Receptor Binding Assay

G A Prepare Receptor Membranes (e.g., Guinea Pig Brain for σ₁ or Rat Liver for σ₂) B Incubate Membranes with: - Radioligand ([³H]-(+)-pentazocine or [³H]-DTG) - Varying concentrations of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate A->B C Incubate at specified temperature and time (e.g., 37°C for 90 min) B->C D Terminate Reaction by Rapid Filtration C->D E Wash Filters to Remove Unbound Ligand D->E F Measure Radioactivity on Filters using Scintillation Counting E->F G Data Analysis: - Determine IC₅₀ - Calculate Ki using the Cheng-Prusoff equation F->G

Caption: Step-by-step workflow for determining sigma receptor binding affinity.

Detailed Protocols

Protocol for σ₁ Receptor Binding Assay:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension steps. The final pellet, containing the membrane fraction, is resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A fixed concentration of [³H]-(+)-pentazocine (typically at a concentration close to its Kd).

    • Increasing concentrations of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

    • The prepared guinea pig brain membranes.

    • For determining non-specific binding, a high concentration of a known σ₁ ligand (e.g., haloperidol) is used instead of the test compound.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters, pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Protocol for σ₂ Receptor Binding Assay:

The protocol for the σ₂ receptor binding assay is similar to that for σ₁, with the following key differences:

  • Receptor Source: Use rat liver membranes.

  • Radioligand: Use [³H]-DTG.

  • Masking of σ₁ Sites: Since [³H]-DTG binds to both σ₁ and σ₂ receptors, it is crucial to mask the σ₁ sites. This is achieved by adding a high concentration of a selective σ₁ ligand, such as (+)-pentazocine, to the assay mixture.

Data Analysis and Interpretation

The raw data (counts per minute) are used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve using non-linear regression analysis.

The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation :

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

The Ki value represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

Expected Binding Profile and Structure-Activity Relationship (SAR) Insights

While specific data for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate is unavailable, we can infer potential aspects of its binding based on SAR studies of related compounds:

  • The Cyclohexyl Group: The cyclohexyl moiety is a common feature in high-affinity sigma receptor ligands and is thought to interact with a hydrophobic region of the binding pocket.[8]

  • The Piperazine Ring: The two nitrogen atoms of the piperazine ring are generally considered important for binding, likely through hydrogen bonding or ionic interactions.

  • The 3-Methyl Group and Stereochemistry: The introduction of a methyl group at the 3-position will create steric hindrance that can either enhance or diminish binding affinity and selectivity, depending on the topography of the receptor's binding site. The (R)-configuration will orient the methyl group in a specific direction, and it is plausible that one enantiomer will have a significantly higher affinity than the other for a given sigma receptor subtype. Chirality is known to play a crucial role in the selectivity of ligands for sigma receptors.[5]

Table 1: Hypothetical Binding Affinity Data for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate

Receptor SubtypeRadioligandTest CompoundKi (nM)Selectivity (σ₁/σ₂)
σ₁[³H]-(+)-pentazocine(R)-1-Cyclohexyl-3-methyl-piperazine oxalateTo be determinedTo be determined
σ₂[³H]-DTG(R)-1-Cyclohexyl-3-methyl-piperazine oxalateTo be determinedTo be determined

This table is intended as a template for recording experimentally determined values.

Conclusion and Future Directions

(R)-1-Cyclohexyl-3-methyl-piperazine oxalate is a promising candidate for investigation as a novel sigma receptor ligand. This guide provides the essential theoretical background and detailed experimental protocols for researchers to determine its binding affinity and selectivity for the σ₁ and σ₂ receptor subtypes. The elucidation of its specific binding profile will contribute valuable knowledge to the field of sigma receptor pharmacology and may pave the way for the development of new therapeutic agents with improved efficacy and safety profiles. Future studies should also focus on determining the functional activity of this compound (agonist vs. antagonist) at each sigma receptor subtype to fully characterize its pharmacological effects.

References

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Mini reviews in medicinal chemistry, 9(8), 945-960.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Colabufo, N. A., et al. (2006). Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular cancer therapeutics, 5(9), 2263-2273.
  • Berardi, F., et al. (2009). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of medicinal chemistry, 52(23), 7484-7495.
  • Alon, A., et al. (2017). Identification of the sigma-2 receptor as the transmembrane protein TMEM97.
  • PubChem. (n.d.). 1'-Cyclohexyl-3-methyl-1,4'-bipiperidine oxalate. Retrieved from [Link]

  • Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 584313.
  • Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear medicine and biology, 42(4), 347-354.
  • Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of sigma-1 receptors: structural insights and therapeutic opportunities. Trends in pharmacological sciences, 40(9), 636-654.
  • Pati, M. L., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. Oncotarget, 8(2), 2489–2503.
  • Sambo, D., et al. (2021). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 12(1), 26-39.
  • PubChem. (n.d.). Oxalate. Retrieved from [Link]

  • Berardi, F., et al. (2011). 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. Journal of Medicinal Chemistry, 54(2), 558-562.
  • Abate, C., et al. (2017). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. ChemBioChem, 18(1), 66-74.
  • Mach, R. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564.
  • PubChem. (n.d.). 1-Cyclohexylpiperazine. Retrieved from [Link]

  • European Patent Office. (2007). SIGMA RECEPTOR INHIBITORS (EP Patent 1996554B1). Retrieved from [Link]

  • Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 584313.

Sources

Foundational

An In-Depth Technical Guide to the Pharmacological Profile of (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals Abstract (R)-1-Cyclohexyl-3-methyl-piperazine oxalate is a chiral derivative of the cyclohexylpiperazine scaffold, a privileged struc...

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Cyclohexyl-3-methyl-piperazine oxalate is a chiral derivative of the cyclohexylpiperazine scaffold, a privileged structure in modern medicinal chemistry. While direct pharmacological data for this specific enantiomer is not extensively published, the broader class of cyclohexylpiperazine derivatives has been shown to exhibit significant activity at various central nervous system targets, most notably the sigma (σ) receptors.[1][2][3] This technical guide provides a prospective pharmacological profile of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, drawing upon established structure-activity relationships within this chemical class. We will outline a comprehensive, multi-tiered experimental strategy to elucidate its mechanism of action, receptor binding affinity, and potential therapeutic applications. This document is intended to serve as a foundational resource for researchers initiating investigations into this compound, providing both theoretical grounding and practical, field-proven methodologies.

Introduction: The Cyclohexylpiperazine Scaffold and the Significance of Chirality

The piperazine ring is a cornerstone of many clinically successful drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging a multitude of biological targets.[4] The addition of a cyclohexyl group to one of the piperazine nitrogens introduces lipophilicity and conformational rigidity, which can significantly influence receptor affinity and selectivity.[3] Several N-cyclohexylpiperazine derivatives have been identified as high-affinity ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1]

The introduction of a methyl group at the 3-position of the piperazine ring, as in the topic compound, creates a chiral center. The specific stereochemistry, (R) in this case, is critical. Enantiomers of pharmacologically active compounds often exhibit profound differences in their binding affinities, functional activities, and metabolic profiles.[5][6] For instance, the S(+)-isomer of the analgesic MT-45, a related cyclohexylpiperazine derivative, is significantly more potent than its R(-)-isomer.[6] Therefore, the (R)-configuration of 1-cyclohexyl-3-methyl-piperazine is expected to be a key determinant of its pharmacological profile.

This guide will proceed under the primary hypothesis that (R)-1-Cyclohexyl-3-methyl-piperazine oxalate is a sigma receptor ligand, a supposition grounded in the extensive literature on analogous structures.[1][2][7] We will detail the necessary experimental workflows to confirm this hypothesis and to build a comprehensive pharmacological understanding of the compound.

Tier 1 Investigation: Primary Target Identification and Binding Affinity

The initial phase of characterization focuses on identifying the primary molecular targets of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate and quantifying its affinity for these targets.

Rationale for Experimental Design

Given the strong precedent for sigma receptor activity in this structural class, a targeted radioligand binding assay panel is the most efficient starting point.[1] This approach provides a direct measure of the compound's ability to displace a known high-affinity radiolabeled ligand from its receptor, yielding a quantitative measure of binding affinity (Ki). A broad panel is recommended to simultaneously assess selectivity and identify potential off-target interactions.

Experimental Protocol: Radioligand Displacement Assays

Objective: To determine the binding affinity (Ki) of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate for σ₁, σ₂, and a panel of common CNS receptors.

Methodology:

  • Tissue/Cell Preparation:

    • For σ₁ receptors: Guinea pig brain membrane homogenates.[1]

    • For σ₂ receptors: Rat liver or human tumor cell line (e.g., MCF7) membrane homogenates.[1]

    • For other receptors (e.g., dopamine D₂, serotonin 5-HT₂ₐ, opioid μ): Membranes from CHO or HEK293 cells stably expressing the recombinant human receptor.

  • Radioligands:

    • σ₁: (+)-[³H]-pentazocine.[1]

    • σ₂: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of a masking concentration of (+)-pentazocine to block σ₁ sites.[1]

    • Other receptors: Standard high-affinity radioligands for each target (e.g., [³H]-spiperone for D₂, [³H]-ketanserin for 5-HT₂ₐ, [³H]-DAMGO for μ-opioid).

  • Assay Procedure:

    • Incubate prepared membranes with a fixed concentration of radioligand and a range of concentrations of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate (e.g., 0.1 nM to 10 µM).

    • Allow the reaction to reach equilibrium at an appropriate temperature (e.g., 25°C or 37°C).

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticipated Data and Interpretation

The binding data should be summarized in a clear, tabular format to facilitate comparison of affinities across different receptors.

Receptor Target Radioligand Anticipated Kᵢ (nM) for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate Reference Compound Reference Kᵢ (nM) Source
Sigma-1 (σ₁)(+)-[³H]-pentazocine10 - 500PB280.38[7]
Sigma-2 (σ₂)[³H]-DTG1 - 100PB280.68[7]
Dopamine D₂[³H]-spiperone> 1000Lurasidone1.0[8]
Serotonin 5-HT₂ₐ[³H]-ketanserin> 1000Lurasidone0.5[8]
Serotonin 5-HT₁ₐ[³H]-8-OH-DPAT> 1000Lurasidone6.8[8]
Mu-Opioid (μ)[³H]-DAMGO> 1000MT-45Potent Agonist[6][9]

This table presents hypothetical data based on the profiles of structurally related compounds. Actual experimental results may vary.

A high affinity (low nM Ki) for either or both sigma receptor subtypes, coupled with significantly lower affinity (>100-fold selectivity) for other receptors, would confirm the primary hypothesis.

Tier 2 Investigation: Functional Activity and Signaling Pathways

Once the primary targets are identified, the next critical step is to determine the functional consequence of compound binding. Is it an agonist, an antagonist, or an inverse agonist?

Rationale for Experimental Design

Functional assays are essential to move beyond simple binding and understand the biological effect of the compound. For sigma receptors, which are not classical GPCRs or ion channels, functional readouts can be more complex. For σ₂ receptors, which are overexpressed in proliferating cancer cells, assays measuring changes in cell viability or proliferation are well-established functional readouts for agonist activity.[7][10]

Experimental Protocol: In Vitro Functional Assays

Objective: To characterize the functional activity of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate at its high-affinity target(s).

Methodology (assuming a σ₂ receptor target):

  • Cell Line Selection: Utilize a panel of human cancer cell lines known to express high levels of σ₂ receptors, such as the pancreatic cancer cell line Panc-02 or the breast cancer cell line MCF7.[1][10]

  • Antiproliferative Assay:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate for 72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Calculate the EC₅₀ value (the concentration that causes a 50% reduction in cell viability). A potent EC₅₀ would be indicative of σ₂ agonist activity.[7]

  • Mechanism of Cell Death Assay (Caspase-3 Activation):

    • Treat σ₂-expressing cells with the compound at its EC₅₀ concentration.

    • At various time points (e.g., 24, 48, 72 hours), lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric substrate.

    • An increase in caspase-3 activity would suggest apoptosis is a downstream consequence of σ₂ receptor activation.

  • Signaling Pathway Analysis (Reactive Oxygen Species):

    • Recent studies have implicated mitochondrial reactive oxygen species (ROS) production in the mechanism of action of σ₂ agonists.[10]

    • Treat cells with the compound and a fluorescent ROS indicator dye (e.g., MitoSOX Red for mitochondrial superoxide).

    • Quantify changes in fluorescence using flow cytometry or a plate reader.

    • To confirm the role of ROS, perform co-treatment experiments with antioxidants like N-acetylcysteine (NAC) or α-tocopherol to see if they can rescue the cytotoxic effects.[10]

Visualization of the Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling cascade initiated by a σ₂ receptor agonist, leading to cancer cell death.

G cluster_membrane Cell Membrane cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm s2r Sigma-2 Receptor ros Mitochondrial ROS (Superoxide) s2r->ros Induction caspase Caspase-3 Activation ros->caspase Upstream Signal apoptosis Apoptosis caspase->apoptosis compound (R)-1-Cyclohexyl-3-methyl- piperazine oxalate compound->s2r Binding & Activation

Caption: Hypothesized signaling pathway for σ₂ receptor agonist-induced apoptosis.

Tier 3 Investigation: In Vivo Preclinical Evaluation

Positive in vitro results provide the justification for advancing the compound to in vivo models. This stage assesses the compound's efficacy, pharmacokinetics, and safety in a living organism.

Rationale for Experimental Design

An animal model of disease relevant to the in vitro findings is crucial. If the compound demonstrates potent antiproliferative activity via σ₂ agonism, a tumor xenograft model is the logical next step.[10] This allows for the assessment of anti-cancer efficacy in a more complex biological system.

Experimental Protocol: Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Tumor Implantation: Subcutaneously implant a suspension of a responsive cancer cell line (e.g., Panc-02) into the flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, compound at various doses, positive control like gemcitabine).[10]

    • Administer the compound via an appropriate route (e.g., intraperitoneal or oral) on a daily or other optimized schedule.

  • Efficacy Readouts:

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight as an indicator of general toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and histological analysis.

  • Data Analysis:

    • Plot mean tumor volume over time for each group.

    • Compare the final tumor weights between the treatment and vehicle groups using statistical analysis (e.g., t-test or ANOVA).

    • A significant reduction in tumor growth in the compound-treated group compared to the vehicle group indicates in vivo efficacy.

Visualization of the Experimental Workflow

G start Start implant Implant Panc-02 Tumor Cells in Mice start->implant growth Allow Tumors to Grow (100 mm³) implant->growth randomize Randomize Mice into Groups growth->randomize treat Daily Treatment (Vehicle, Compound, Positive Control) randomize->treat measure Measure Tumor Volume & Body Weight (2x/week) treat->measure measure->treat end End of Study (e.g., 21 days) measure->end Study Duration analyze Excise Tumors & Analyze Data end->analyze finish Finish analyze->finish

Sources

Exploratory

Introduction: The Imperative of Solubility in Modern Drug Development

An In-Depth Technical Guide to the Solubility Profiling of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate In the landscape of pharmaceutical sciences, the journey of a candidate molecule from discovery to a viable therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profiling of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate

In the landscape of pharmaceutical sciences, the journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of these is aqueous solubility. Poor solubility can terminate the development of otherwise promising compounds, leading to issues with bioavailability, formulation, and achieving therapeutic concentrations in preclinical and clinical studies.[1] (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, a substituted piperazine derivative, belongs to a chemical class renowned for its versatile pharmacological activities and favorable drug-like properties.[2][3] The piperazine moiety often enhances water solubility and improves ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[3]

While specific public solubility data for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate (CAS: 1187930-96-6) is not extensively documented in publicly available literature, this guide serves as a comprehensive framework for its determination. As a senior application scientist, the objective here is not merely to present data, but to elucidate the rigorous experimental process required to generate a reliable and comprehensive solubility profile. This document provides the theoretical underpinnings, detailed experimental protocols, and data interpretation frameworks necessary for researchers, scientists, and drug development professionals to characterize this and similar molecules, ensuring a solid foundation for subsequent formulation and development activities.

Compound Profile: (R)-1-Cyclohexyl-3-methyl-piperazine oxalate

A thorough understanding of the molecule's physicochemical properties is the starting point for any solubility investigation.

PropertyValueSource
Chemical Name (3R)-1-cyclohexyl-3-methylpiperazine oxalate
CAS Number 1187930-96-6[4][5]
Molecular Formula C₁₃H₂₄N₂O₄[4]
Molecular Weight 272.34 g/mol [4]
Structure A piperazine ring substituted with a cyclohexyl group at the 1-position and a methyl group at the 3-position, in the (R)-configuration, formulated as an oxalate salt.Inferred

The presence of the basic piperazine nitrogens suggests that the compound's solubility will be highly dependent on pH. The formation of an oxalate salt is a common strategy to improve the solubility and stability of basic active pharmaceutical ingredients (APIs). Therefore, a full pH-solubility profile is not just recommended, but essential for its biopharmaceutical characterization.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental work, it is crucial to distinguish between the two primary types of solubility measurements performed during drug development.

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution in the presence of excess solid drug.[6] It represents the true, stable solubility value. The most common method for its determination is the shake-flask method, which is the gold standard for regulatory submissions, such as for the Biopharmaceutics Classification System (BCS).[7][8] This measurement is critical for late-stage preformulation and formulation development.

  • Kinetic Solubility: This is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer until precipitation occurs.[6] The concentration just before precipitation is the kinetic solubility. This high-throughput method is valuable in early discovery phases for ranking compounds and building structure-solubility relationships, but it often overestimates the true thermodynamic solubility.[9][10]

This guide will focus on the definitive thermodynamic solubility protocol, as it provides the most accurate and reliable data for drug development decisions.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is designed in accordance with guidelines from the FDA, WHO, and ICH for BCS-based biowaivers, ensuring regulatory compliance and scientific rigor.[8][11][12]

Materials and Reagents
  • (R)-1-Cyclohexyl-3-methyl-piperazine oxalate (solid powder, purity >98%)

  • Potassium chloride (KCl)

  • Hydrochloric acid (HCl)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium hydroxide (NaOH)

  • Deionized water (resistivity >18 MΩ·cm)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

  • 0.22 µm or 0.45 µm PTFE syringe filters

Buffer Preparation

Prepare buffers covering the physiologically relevant pH range of 1.2 to 6.8.[8]

  • pH 1.2: 0.2 M KCl, 0.2 M HCl

  • pH 4.5: 0.1 M Acetate Buffer

  • pH 6.8: 0.1 M Phosphate Buffer (KH₂PO₄, NaOH)

Causality: The pH range of 1.2 to 6.8 is mandated by regulatory bodies as it represents the pH conditions the drug will encounter during its transit through the gastrointestinal tract.[11][12]

Equipment
  • Analytical balance (4-5 decimal places)

  • pH meter, calibrated

  • Thermostatic shaker incubator or water bath (set to 37 ± 1 °C)

  • Vials (e.g., 20 mL glass scintillation vials)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Weigh excess API prep2 Add 10 mL of pH buffer (pH 1.2, 4.5, 6.8) prep1->prep2 prep3 Verify initial pH prep2->prep3 equil Shake at 37°C for 48-72 hours prep3->equil check Check for visible solid equil->check sample Withdraw aliquot check->sample separate Separate solid (Centrifuge/Filter) sample->separate ph_final Measure final pH sample->ph_final analyze Dilute & Analyze by HPLC-UV separate->analyze calc Calculate Concentration (mg/mL) vs. Calibration Curve analyze->calc

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology
  • Preparation: Add an excess amount of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate to a vial. "Excess" is critical; a good starting point is 20-30 mg. A visible amount of solid must remain at the end of the experiment to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 10.0 mL) of a prepared buffer (pH 1.2, 4.5, or 6.8) to the vial. Prepare a minimum of three replicates for each pH condition.[8]

  • Equilibration: Place the sealed vials in a shaker incubator set to 37 °C. Agitate for a sufficient time to reach equilibrium. A period of 48 to 72 hours is standard, but preliminary experiments should be run to confirm that the concentration in solution does not change between, for example, 24 and 48 hours.[7]

  • Phase Separation: After equilibration, allow the vials to stand at 37 °C to let the solid settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any undissolved solid particles. Self-Validation: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter material, which prevents underestimation of the solubility.[9]

  • pH Measurement: Measure and record the pH of the remaining solution in the vial to confirm it has not drifted significantly during the experiment.[8]

  • Quantification: Accurately dilute the clear filtrate with mobile phase to a concentration that falls within the linear range of a pre-established HPLC calibration curve. Analyze the diluted sample by a validated HPLC-UV method.

Data Analysis and Interpretation

Illustrative Solubility Data

As no public data is available, the following table presents a hypothetical yet plausible dataset for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate to illustrate how results should be presented.

pH ConditionMean Solubility (mg/mL)Standard DeviationDose/Solubility Volume (mL)*
pH 1.2 45.21.82.2
pH 4.5 18.50.95.4
pH 6.8 2.10.247.6

*Calculated assuming a hypothetical highest therapeutic dose of 100 mg.

Biopharmaceutics Classification System (BCS) Application

The solubility data is used to classify the drug according to the BCS. A drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[11]

Dose/Solubility Volume (DSV) = (Highest Dose [mg]) / (Lowest Measured Solubility [mg/mL])

From our illustrative data, the lowest solubility is 2.1 mg/mL at pH 6.8. DSV = 100 mg / 2.1 mg/mL = 47.6 mL

Since 47.6 mL is less than 250 mL, (R)-1-Cyclohexyl-3-methyl-piperazine oxalate would be classified as a highly soluble compound based on this hypothetical data. This classification has profound implications for drug development, potentially allowing for biowaivers of in vivo bioequivalence studies.[12]

G start Determine Lowest Solubility (pH 1.2 - 6.8) decision Is Dose / Lowest Solubility <= 250 mL? start->decision high_sol Classify as 'High Solubility' (BCS Class I or III) decision->high_sol Yes low_sol Classify as 'Low Solubility' (BCS Class II or IV) decision->low_sol No

Caption: BCS Solubility Classification Logic.

Conclusion

This guide provides a robust, scientifically-grounded, and regulatory-compliant framework for determining the aqueous solubility of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. By adhering to the detailed shake-flask protocol, researchers can generate the high-quality thermodynamic solubility data essential for informed decision-making in drug development. The resulting pH-solubility profile not only dictates formulation strategies but also forms the basis of the biopharmaceutical classification, which can significantly impact the clinical and regulatory pathway of the molecule. This systematic approach ensures that the fundamental property of solubility is thoroughly characterized, mitigating risks and paving the way for successful product development.

References

  • Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH. Available at: [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Available at: [Link]

  • ResearchGate. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • Sharma, R., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

  • Scilit. (2024). The medicinal chemistry of piperazines: A review. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Available at: [Link]

  • World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients according to the Biopharmaceutics Classification System. Available at: [Link]

  • Drug Development & Delivery. (n.d.). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available at: [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Available at: [Link]

  • Merck & Co., Inc. (2017). Biowaivers and Harmonization Guidelines for Class I and 3 Drugs. Available at: [Link]

  • PubChem. (n.d.). 1'-Cyclohexyl-3-methyl-1,4'-bipiperidine oxalate. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Enantioselective Synthesis of (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate

Abstract This application note provides a comprehensive, field-tested guide for the enantioselective synthesis of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, a chiral piperazine derivative of significant interest in me...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested guide for the enantioselective synthesis of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, a chiral piperazine derivative of significant interest in medicinal chemistry and drug development. Piperazine scaffolds are privileged structures in pharmacology, known for their presence in numerous FDA-approved drugs.[1][2] The introduction of a chiral center at the C3 position and a cyclohexyl group at the N1 position creates a stereochemically rich molecule with potential for novel therapeutic applications. This document details a robust, three-stage synthetic strategy, commencing with the commercially available or readily accessible chiral building block, (R)-1-Boc-3-methylpiperazine. The protocol emphasizes mechanistic rationale, operational simplicity, and high fidelity, ensuring reproducibility for researchers in drug discovery and process development.

Introduction and Synthetic Strategy

The synthesis of stereochemically pure piperazine derivatives is a cornerstone of modern pharmaceutical chemistry. The target molecule, (R)-1-Cyclohexyl-3-methyl-piperazine, combines two key structural motifs: a chiral methyl-substituted piperazine ring and a lipophilic cyclohexyl group. This combination can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Our synthetic approach is designed for clarity, efficiency, and control over stereochemistry. The strategy hinges on a three-stage sequence:

  • Stage 1: Reductive Amination: Introduction of the cyclohexyl moiety onto the N4 position of the chiral piperazine core.

  • Stage 2: Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the free base.

  • Stage 3: Salt Formation: Crystallization of the final product as a stable, handleable oxalate salt.

This methodology avoids complex chiral resolutions or asymmetric induction steps by leveraging a readily available chiral starting material, (S)-1-Boc-3-methylpiperazine, thereby streamlining the path to the enantiomerically pure target compound.[3]

G cluster_0 Synthetic Workflow start (R)-1-Boc-3-methylpiperazine (Starting Material) stage1 Stage 1: Reductive Amination (N-Cyclohexylation) start->stage1 intermediate (R)-1-Boc-4-cyclohexyl-3-methylpiperazine stage1->intermediate stage2 Stage 2: Boc Deprotection (Acid-mediated) intermediate->stage2 freebase (R)-1-Cyclohexyl-3-methyl-piperazine (Free Base) stage2->freebase stage3 Stage 3: Salt Formation (Crystallization) freebase->stage3 product (R)-1-Cyclohexyl-3-methyl-piperazine oxalate (Final Product) stage3->product

Diagram 1: High-level overview of the synthetic workflow.

Detailed Experimental Protocols

Materials and Reagents

All reagents should be of ACS grade or higher and used as received unless otherwise noted.

ReagentCAS No.Mol. WeightSupplier
(R)-1-Boc-3-methylpiperazine163765-35-9200.28Commercially Available
Cyclohexanone108-94-198.14Sigma-Aldrich
Sodium triacetoxyborohydride56553-60-7211.94Sigma-Aldrich
Dichloromethane (DCM), Anhydrous75-09-284.93Acros Organics
Trifluoroacetic acid (TFA)76-05-1114.02Sigma-Aldrich
Sodium bicarbonate (NaHCO₃), sat. aq. soln.144-55-884.01Fisher Scientific
Magnesium sulfate (MgSO₄), Anhydrous7487-88-9120.37VWR
Oxalic acid, Dihydrate6153-56-6126.07Sigma-Aldrich
Ethanol, 200 Proof64-17-546.07Decon Labs
Stage 1: Synthesis of (R)-1-Boc-4-cyclohexyl-3-methylpiperazine

Principle: This stage employs reductive amination to form the C-N bond between the piperazine nitrogen and the cyclohexyl ring.[4] Cyclohexanone first reacts with the secondary amine of the piperazine to form a transient iminium ion intermediate. This intermediate is then selectively reduced in situ by sodium triacetoxyborohydride, a mild and chemoselective reducing agent well-suited for this transformation, to yield the desired tertiary amine.[5]

G r1 (R)-1-Boc-3-methylpiperazine p1 (R)-1-Boc-4-cyclohexyl-3-methylpiperazine r1->p1  1. Dichloromethane (DCM)  2. Sodium Triacetoxyborohydride  (NaBH(OAc)₃)  3. Acetic Acid (cat.)  Room Temperature, 12-18h r2 Cyclohexanone r2->p1

Diagram 2: Reaction scheme for Stage 1.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-Boc-3-methylpiperazine (10.0 g, 49.9 mmol, 1.0 equiv).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL).

  • Add cyclohexanone (5.4 g, 55.0 mmol, 1.1 equiv) to the solution, followed by a catalytic amount of glacial acetic acid (0.3 mL).

  • Stir the mixture at room temperature for 20 minutes to allow for iminium ion formation.

  • In portions, carefully add sodium triacetoxyborohydride (15.9 g, 75.0 mmol, 1.5 equiv) over 15 minutes. Note: The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil.

  • Purify the crude material via flash column chromatography (Silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to afford (R)-1-Boc-4-cyclohexyl-3-methylpiperazine as a clear, colorless oil.

Expected Outcome:

  • Yield: 12.5 - 13.5 g (89 - 96%)

  • Purity (LC-MS): >98%

Stage 2: Synthesis of (R)-1-Cyclohexyl-3-methyl-piperazine (Free Base)

Principle: The Boc protecting group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, reacting with the tert-butyl carbamate to release the free amine, carbon dioxide, and isobutylene.[6] The reaction is typically fast and clean.

Protocol:

  • Dissolve the purified (R)-1-Boc-4-cyclohexyl-3-methylpiperazine (12.0 g, 42.5 mmol) in DCM (80 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 20 mL) dropwise via an addition funnel over 10 minutes. Caution: This is an exothermic reaction.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Monitor for the completion of the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the resulting residue in DCM (100 mL) and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is >9.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as a light-yellow oil.

Expected Outcome:

  • Yield: 7.5 - 7.8 g (96 - 99%)

  • Purity (¹H NMR): >97%

Stage 3: Formation of (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate

Principle: The formation of a salt is a critical final step to convert the often-oily free base into a stable, crystalline, and easily handleable solid. Oxalic acid, a dicarboxylic acid, reacts with the basic nitrogen atoms of the piperazine to form a well-defined salt with improved physical properties.[7][8]

Protocol:

  • Dissolve the (R)-1-Cyclohexyl-3-methyl-piperazine free base (7.5 g, 41.1 mmol) in 200 proof ethanol (75 mL). Gentle warming may be required to ensure complete dissolution.

  • In a separate flask, dissolve oxalic acid dihydrate (5.2 g, 41.1 mmol, 1.0 equiv) in ethanol (50 mL).

  • Slowly add the oxalic acid solution to the stirred piperazine solution at room temperature.

  • A white precipitate should form almost immediately. Stir the resulting slurry at room temperature for 1 hour.

  • Cool the mixture in an ice bath for an additional hour to maximize precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with a small amount of cold ethanol (2 x 15 mL).

  • Dry the solid under high vacuum at 40 °C for 12 hours to yield the final product, (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, as a white crystalline solid.

Expected Outcome:

  • Yield: 10.1 - 10.7 g (90 - 95% for the salt formation step)

  • Final Purity (HPLC): >99%

  • Molecular Formula: C₁₃H₂₆N₂O₄

  • Molecular Weight: 274.36 g/mol

Characterization Data Summary

CompoundFormYield (%)PurityKey Analytical Data
(R)-1-Boc-4-cyclohexyl-3-methylpiperazineColorless Oil89 - 96>98% (LC-MS)¹H NMR (CDCl₃): Consistent with structure, shows characteristic Boc protons (~1.45 ppm) and cyclohexyl protons.
(R)-1-Cyclohexyl-3-methyl-piperazineLight-Yellow Oil96 - 99>97% (NMR)¹H NMR (CDCl₃): Absence of Boc protons. MS (ESI+): m/z = 183.19 [M+H]⁺.
(R)-1-Cyclohexyl-3-methyl-piperazine oxalateWhite Crystalline Solid90 - 95>99% (HPLC)Chiral HPLC: Enantiomeric excess >99%. Melting Point: To be determined.

Safety and Handling

  • Sodium triacetoxyborohydride: Moisture-sensitive. Reacts with water to produce flammable hydrogen gas. Handle under an inert atmosphere if possible and quench carefully.

  • Trifluoroacetic acid (TFA): Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.

  • Standard laboratory safety practices should be followed at all times.

References

  • Preparation method of 1-cyclohexylpiperazine. Eureka | Patsnap.

  • CN112645901A - Preparation method of 1-cyclohexyl piperazine. Google Patents.

  • 1-Methylpiperazine-1,4-dium bis(hydrogen oxalate). National Center for Biotechnology Information (PMC).

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Stoltz Group, Caltech.

  • Synthesis of piperazines. Organic Chemistry Portal.

  • New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ResearchGate.

  • Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. ACS Publications.

  • Reductive amination of piperazine. Reddit r/OrganicChemistry.

  • Design, synthesis and biological evaluation of oxadiazole clubbed piperazine derivatives as potential antidepressant agents. PubMed.

  • Intramolecular reductive amination for the preparation of piperazines. ResearchGate.

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health (NIH).

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health (NIH).

  • (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. Synblock.

  • Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives. ResearchGate.

  • CN108129404B - Synthesis method of chiral piperazinone derivative. Google Patents.

  • (S)-1-Boc-3-methylpiperazine. Chem-Impex.

  • Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. MDPI.

  • WO1997010222A1 - Method for preparing piperazines. Google Patents.

  • Synthesis and analgesic effects of 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol as a new derivative of phencyclidine in mice. PubMed.

  • Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. SciELO South Africa.

  • Synthesis of (1-phenylcyclohexyl)piperazine. PrepChem.com.

  • Adaptable synthesis of complex scaffolds for DNA-encoded libraries. RSC Publishing.

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

  • Preparation of chiral 2-methylpiperazine. ResearchGate.

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Application

Application Notes &amp; Protocols for (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate

Abstract This document provides a comprehensive technical guide for the synthesis, purification, and characterization of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. The piperazine moiety is a prevalent scaffold in medi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. The piperazine moiety is a prevalent scaffold in medicinal chemistry, and the specific stereochemistry of chiral centers can significantly influence pharmacological activity.[1][2][3] (R)-1-Cyclohexyl-3-methyl-piperazine serves as a key building block in the development of novel therapeutics. These protocols are designed to offer a robust and reproducible methodology for obtaining high-purity material suitable for research and preclinical development. We will detail a plausible synthetic route, the oxalate salt formation, and the necessary analytical techniques for structural verification and enantiomeric purity assessment.

Introduction: The Significance of Chiral Piperazines

Piperazine and its derivatives are integral components in a vast array of FDA-approved drugs, valued for their ability to modulate physicochemical properties and act as versatile scaffolds.[2][3] The introduction of a chiral center, as in (R)-1-Cyclohexyl-3-methyl-piperazine, adds a layer of complexity and potential for enhanced target specificity. Different enantiomers of a drug candidate can exhibit varied pharmacological and toxicological profiles, making stereochemical control a critical aspect of drug design and development.[1] This guide addresses the need for a well-defined protocol to access the (R)-enantiomer of 1-Cyclohexyl-3-methyl-piperazine and its stable, crystalline oxalate salt.

Synthetic Strategy and Workflow

The synthesis of (R)-1-Cyclohexyl-3-methyl-piperazine is not directly reported in readily available literature. Therefore, a logical and feasible synthetic pathway is proposed, starting from commercially available (R)-3-methylpiperazine. The overall workflow is depicted below.

G cluster_0 Synthesis of (R)-1-Cyclohexyl-3-methyl-piperazine cluster_1 Salt Formation & Purification start (R)-3-Methylpiperazine step1 Boc Protection of N4 start->step1 Boc2O, Solvent step2 Reductive Amination with Cyclohexanone step1->step2 Cyclohexanone, Na(OAc)3BH step3 Boc Deprotection step2->step3 Acidic Conditions (e.g., HCl) product (R)-1-Cyclohexyl-3-methyl-piperazine (Free Base) step3->product salt_formation Oxalate Salt Formation product->salt_formation Oxalic Acid, Isopropanol recrystallization Recrystallization salt_formation->recrystallization Ethanol or Isopropanol final_product (R)-1-Cyclohexyl-3-methyl-piperazine oxalate recrystallization->final_product

Caption: Proposed workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocols

Part A: Synthesis of (R)-1-Cyclohexyl-3-methyl-piperazine (Free Base)

Rationale: This multi-step synthesis is designed to selectively introduce the cyclohexyl group at the N1 position while preserving the stereochemistry at the C3 position.

Step 1: N4-Boc Protection of (R)-3-Methylpiperazine

  • Objective: To protect the less sterically hindered N4 nitrogen, directing the subsequent alkylation to the N1 position.

  • Materials:

    • (R)-3-Methylpiperazine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Protocol:

    • Dissolve (R)-3-methylpiperazine (1.0 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA (1.1 eq) to the solution.

    • Slowly add a solution of Boc₂O (1.05 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-4-(tert-butoxycarbonyl)-2-methylpiperazine. This intermediate is often used in the next step without further purification.

Step 2: Reductive Amination with Cyclohexanone

  • Objective: To introduce the cyclohexyl group at the unprotected N1 position. Reductive amination is a reliable method for forming C-N bonds.

  • Materials:

    • (R)-4-(tert-butoxycarbonyl)-2-methylpiperazine

    • Cyclohexanone

    • Sodium triacetoxyborohydride (STAB)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (glacial)

  • Protocol:

    • Dissolve the crude product from Step 1 (1.0 eq) in DCE.

    • Add cyclohexanone (1.2 eq) and a catalytic amount of acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

    • Add STAB (1.5 eq) portion-wise over 20 minutes.

    • Stir the reaction at room temperature for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain pure (R)-tert-butyl 4-cyclohexyl-2-methylpiperazine-1-carboxylate.

Step 3: Boc Deprotection

  • Objective: To remove the Boc protecting group to yield the final free base.

  • Materials:

    • (R)-tert-butyl 4-cyclohexyl-2-methylpiperazine-1-carboxylate

    • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in DCM

  • Protocol:

    • Dissolve the purified product from Step 2 in 1,4-dioxane.

    • Add 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify to pH >12 with 2M NaOH.

    • Extract the aqueous layer with ethyl acetate or DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (R)-1-Cyclohexyl-3-methyl-piperazine as a free base.

Part B: Preparation of (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate
  • Objective: To form a stable, crystalline, and easily handleable salt of the free base. Oxalate salts are often highly crystalline.

  • Materials:

    • (R)-1-Cyclohexyl-3-methyl-piperazine (free base)

    • Oxalic acid (dihydrate or anhydrous)

    • Isopropanol (IPA) or Ethanol (EtOH)

  • Protocol:

    • Dissolve the free base (1.0 eq) from Part A in a minimal amount of warm isopropanol.

    • In a separate flask, prepare a saturated solution of oxalic acid (1.0 eq) in isopropanol.[4]

    • Slowly add the oxalic acid solution to the stirring solution of the free base.

    • A precipitate should form upon addition. If not, cool the mixture in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.

    • Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5 °C for an additional hour to maximize precipitation.

    • Collect the solid by vacuum filtration, washing the cake with cold isopropanol.

    • Dry the solid under vacuum at 40-50 °C to a constant weight to yield (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Table 1: Summary of Analytical Methods
Parameter Method Purpose
Identity¹H NMR, ¹³C NMR, MSStructural confirmation
PurityHPLC-UV/MSDetermination of chemical purity
Enantiomeric PurityChiral HPLCQuantification of enantiomeric excess (% ee)
Physical PropertiesMelting PointAssessment of crystalline form and purity
Protocol 4.1: NMR Spectroscopy
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the oxalate salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Expected ¹H NMR Features: Signals corresponding to the cyclohexyl protons, piperazine ring protons, and the methyl group protons. The integration of these signals should be consistent with the structure.

  • Expected ¹³C NMR Features: Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the oxalate counter-ion.

Protocol 4.2: Chiral HPLC for Enantiomeric Purity

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of chiral compounds. The selection of the chiral stationary phase (CSP) is critical for achieving separation.[1][5] Polysaccharide-based CSPs are often effective for piperazine derivatives.[1][5]

G cluster_0 Chiral HPLC Method Development start Dissolve Sample in Mobile Phase step1 Filter through 0.45 µm Syringe Filter start->step1 step2 Inject onto Chiral Column step1->step2 step3 Analyze Chromatogram step2->step3 end Calculate Enantiomeric Excess (% ee) step3->end

Caption: Workflow for chiral HPLC analysis.

  • Instrumentation: HPLC system with a UV detector.

  • Recommended Column: A polysaccharide-based CSP such as Chiralpak® IC or a similar column.

  • Mobile Phase (Starting Conditions): A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) to improve peak shape for the basic amine.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 205 nm (as piperazines lack a strong chromophore, low UV wavelengths are necessary).[1]

  • Sample Preparation: Prepare a solution of the oxalate salt in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Identify the peaks corresponding to the (R) and (S) enantiomers (a racemic standard is required for initial method development).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

Trustworthiness and Self-Validation

The protocols outlined in this document are designed to be self-validating through the systematic application of in-process controls and final product characterization.

  • Reaction Monitoring: The use of TLC or LC-MS at each synthetic step ensures that reactions proceed to completion, minimizing the carry-over of impurities into subsequent steps.

  • Orthogonal Analytical Methods: The combination of NMR (for structure), HPLC (for purity), and Chiral HPLC (for stereochemical integrity) provides a comprehensive and trustworthy assessment of the final product's quality.

  • Crystalline Salt Formation: The successful formation of a crystalline oxalate salt with a sharp melting point is a strong indicator of high purity.[4]

Conclusion

This guide provides a detailed and scientifically grounded set of protocols for the synthesis and characterization of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. By following these procedures, researchers can reliably produce this valuable chiral building block with high purity and enantiomeric excess, facilitating its use in drug discovery and development programs.

References

  • PrepChem.com. Synthesis of oxalate salt. Available from: [Link]

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • Google Patents. US5171887A - Process for the preparation of oxalic acid and sodium hydrogen oxalate from crude sodium oxalate.
  • Google Patents. WO2009053993A2 - Process for preparation of novel salt of voriconazole oxalate form-c.
  • Google Patents. ES2224808B2 - METHOD OXALATE PREPARATION PROCEDURE AND ITS USE AS PRECURSORS IN OXID SYNTHESIS.
  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Mini reviews in medicinal chemistry, 9(3), 205-216. Available from: [Link]

  • YouTube. Synthesis of Transition Metal Oxalate Compounds (2021) | Introduction and Theory. Available from: [Link]

  • Google Patents. CN112645901A - Preparation method of 1-cyclohexyl piperazine.
  • Patsnap. Preparation method of 1-cyclohexylpiperazine - Eureka. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • PrepChem.com. Synthesis of (1-phenylcyclohexyl)piperazine. Available from: [Link]

  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6939. Available from: [Link]

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]

  • ResearchGate. New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Available from: [Link]

  • Abri, A., et al. (2011). 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. ChemMedChem, 6(1), 73-80. Available from: [Link]

  • MDPI. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Available from: [Link]

  • NIH. 1-Methylpiperazine-1,4-dium bis(hydrogen oxalate) - PMC. Available from: [Link]

  • PubChem. 1'-Cyclohexyl-3-methyl-1,4'-bipiperidine oxalate | C19H34N2O4 | CID 17369380. Available from: [Link]

  • SpectraBase. Piperazine, 1-methyl-4-(4-phenylcyclohexyl)- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

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Method

Comprehensive Analytical Characterization of (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate

An Application Note for Drug Development Professionals Abstract (R)-1-Cyclohexyl-3-methyl-piperazine is a chiral synthetic intermediate crucial in the development of novel pharmaceutical agents. Its isolation as an oxala...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

(R)-1-Cyclohexyl-3-methyl-piperazine is a chiral synthetic intermediate crucial in the development of novel pharmaceutical agents. Its isolation as an oxalate salt enhances stability and handling properties. Ensuring the chemical purity, enantiomeric integrity, and structural identity of this intermediate is paramount for regulatory compliance and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed framework of validated analytical methods for the comprehensive characterization of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, tailored for researchers, quality control analysts, and process chemists in the pharmaceutical industry.

Introduction: The Analytical Imperative

In pharmaceutical development, the quality of an API is intrinsically linked to the quality of its starting materials and intermediates.[1] (R)-1-Cyclohexyl-3-methyl-piperazine is a chiral building block where the specific stereoisomer is responsible for the desired biological activity.[2][3] The "(R)-" configuration is a critical quality attribute, and any contamination with the (S)-enantiomer can lead to reduced efficacy or off-target effects. Therefore, robust analytical methods are not merely a quality control checkpoint but a fundamental component of a successful drug development program, providing the documented evidence necessary for regulatory filings.[4][5] This document outlines a multi-faceted analytical approach encompassing chromatographic, spectroscopic, and thermal techniques to ensure a complete and reliable characterization of the oxalate salt form.

Chromatographic Methods: Purity and Enantiomeric Fidelity

Chromatography is the cornerstone for assessing the purity and chiral identity of pharmaceutical intermediates.[6] For (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, two distinct High-Performance Liquid Chromatography (HPLC) methods are required: a reversed-phase method for purity and impurity profiling, and a chiral method for quantifying enantiomeric excess.

Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

The piperazine moiety lacks a strong native chromophore, making low-UV detection challenging.[6] While detection at low wavelengths (~205 nm) is possible, it is often non-specific.[7] A more robust approach involves derivatization to attach a UV-active group, allowing for sensitive and specific detection.[6][7] An alternative for process control where derivatization is cumbersome is the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).

Application Insight: Why Derivatization? Derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a stable, highly UV-active product by reacting with the secondary amine of the piperazine.[6][7] This dramatically lowers the limit of detection (LOD) and limit of quantification (LOQ), enabling the accurate measurement of trace-level impurities that would otherwise be undetectable.

Protocol 1: RP-HPLC Purity Method with UV Detection (Post-Derivatization)

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 25 mg of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (Diluent). This is the stock solution.

    • Pipette 1.0 mL of the stock solution into a reaction vial.

    • Add 1.0 mL of a 5 mg/mL solution of NBD-Cl in acetonitrile and 1.0 mL of a 0.1 M sodium borate buffer (pH 9.0).

    • Cap the vial and heat at 60°C for 30 minutes.[6]

    • Cool to room temperature and add 2.0 mL of the mobile phase to stop the reaction and dilute for injection.

  • Instrumentation and Conditions:

    • System: HPLC with a Photodiode Array (PDA) or UV Detector.

    • Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to the main peak. Method validation should be performed according to ICH guidelines.[8]

ParameterConditionRationale
Analytical Column C18, 250 x 4.6 mm, 5 µmProvides excellent retention and separation for a wide range of organic molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for basic analytes like piperazines.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA gradient is necessary to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 35°CElevated temperature improves peak efficiency and reduces viscosity.[6][7]
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
Detection 470 nmWavelength is set to the absorption maximum of the NBD-piperazine derivative for optimal sensitivity.
Enantiomeric Purity by Chiral HPLC

The critical quality attribute for this molecule is its enantiomeric purity. This requires a specialized chiral stationary phase (CSP) capable of distinguishing between the (R) and (S) enantiomers. Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including amines.[9]

Application Insight: Choosing a Chiral Stationary Phase Cellulose or amylose derivatives coated or immobilized on a silica support create chiral "pockets" or grooves. Enantiomers interact differently with these pockets through a combination of hydrogen bonding, dipole-dipole, and steric interactions, leading to different retention times. A screening of several polysaccharide-based columns (e.g., Chiralpak® or Lux® series) is often the first step in method development to find the optimal CSP.[9]

Protocol 2: Chiral HPLC for Enantiomeric Separation

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. The sample must be fully dissolved.

  • Instrumentation and Conditions:

ParameterConditionRationale
Analytical Column Chiralpak IC (or equivalent cellulose-based CSP), 250 x 4.6 mm, 5 µmProven effectiveness for separating chiral amines and related structures.[6][7]
Mobile Phase Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)An isocratic mobile phase common in normal-phase chiral separations. Diethylamine is a basic modifier used to improve peak shape and prevent strong interactions with the silica support.[6][7]
Flow Rate 1.0 mL/minStandard flow rate for this column dimension.
Column Temperature 35°CControls thermodynamics of chiral recognition, enhancing reproducibility.[6]
Injection Volume 10 µLStandard injection volume.
Detection UV at 210 nmLow wavelength detection is used here as derivatization is generally avoided in chiral separations to prevent potential racemization.

dot

Caption: Overall analytical workflow for quality assessment.

Spectroscopic Structural Elucidation

Spectroscopic methods provide definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. For (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, ¹H and ¹³C NMR spectra will confirm the connectivity of all atoms.

Application Insight: Interpreting NMR of Piperazines Piperazine rings can undergo chair-to-chair conformational inversion.[10][11] At room temperature, this inversion can be fast on the NMR timescale, leading to averaged and sometimes broad signals for the piperazine ring protons. Temperature-dependent NMR studies can be used to slow this exchange and resolve individual axial and equatorial signals.[10][12] The presence of bulky substituents like a cyclohexyl group can influence the energy barrier of this inversion.

Expected ¹H and ¹³C NMR Features:

  • ¹H NMR: Signals corresponding to the cyclohexyl protons (typically broad multiplets in the 1.0-2.5 ppm range), piperazine ring protons (complex multiplets, often broad, from 2.5-4.0 ppm), the methyl group (a doublet around 1.1-1.4 ppm), and potentially the N-H proton (if not exchanged with solvent).

  • ¹³C NMR: Resonances for the cyclohexyl carbons, the distinct carbons of the piperazine ring, and the methyl carbon. The oxalate counter-ion will show a characteristic signal in the 160-165 ppm range.

Mass Spectrometry (MS)

LC-MS is used to confirm the molecular weight of the free base and to identify impurities by their mass-to-charge ratio (m/z). Electrospray ionization (ESI) in positive mode is ideal for this basic compound.

  • Expected Ion: The expected protonated molecular ion [M+H]⁺ for the free base (C₁₁H₂₂N₂) would be at m/z 183.18.

  • Fragmentation: Collision-induced dissociation (CID) would likely lead to fragmentation of the piperazine ring and loss of the cyclohexyl group, providing structural confirmation.

Infrared (IR) Spectroscopy

FTIR provides a characteristic fingerprint of the molecule, confirming the presence of key functional groups.

  • Expected Absorptions: C-H stretching (aliphatic) from the cyclohexyl and methyl groups (~2850-2950 cm⁻¹), N-H stretching from the secondary amine of the piperazine (~3200-3300 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹).[13] The oxalate salt will show strong C=O stretching absorptions (~1650-1700 cm⁻¹) and C-O stretching.

Thermal Analysis of the Oxalate Salt

The use of an oxalate salt form necessitates its thermal characterization to understand its stability, hydration state, and decomposition profile.

Application Insight: Why Analyze the Salt Form? Oxalate salts of organic bases are often crystalline and stable, but they can exist as hydrates.[14][15] Thermogravimetric Analysis (TGA) is essential to determine if water is present and at what temperature it is lost. Differential Scanning Calorimetry (DSC) complements this by identifying the melting point of the anhydrous salt and its decomposition onset, providing critical data for drying processes and stability assessments.[16]

Protocol 3: Thermal Analysis by TGA/DSC

  • Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is preferred.

  • Sample Preparation: Place 5-10 mg of the sample into an aluminum or ceramic pan.

  • Experimental Conditions:

ParameterConditionRationale
Heating Rate 10 °C/minA standard rate that provides good resolution of thermal events.[14]
Temperature Range Ambient to 600 °CSufficient to observe dehydration, melting, and complete decomposition of the organic moiety.[16]
Atmosphere Nitrogen, 50 mL/minAn inert atmosphere prevents oxidative side reactions during decomposition.[14]

Data Analysis:

  • TGA Thermogram: Analyze mass loss steps. A step below ~120°C typically corresponds to water loss. Subsequent steps correspond to the decomposition of the anhydrous oxalate salt.[16][17]

  • DSC Thermogram: Identify endotherms (melting, dehydration) and exotherms (decomposition, crystallization).

dot

Caption: Workflow for chiral purity determination by HPLC.

Conclusion and Method Validation Summary

The suite of analytical methods described provides a robust and comprehensive strategy for the characterization of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. The combination of chromatographic techniques ensures chemical and enantiomeric purity, spectroscopic methods confirm structural identity, and thermal analysis verifies the properties of the salt form. For use in a regulated environment, these methods must be validated according to ICH Q2(R1) guidelines to demonstrate they are suitable for their intended purpose.[1][5]

Key Validation Parameters Summary

ParameterPurity (RP-HPLC)Enantiomeric Purity (Chiral HPLC)
Specificity Peak purity analysis (PDA), separation from impurities.Baseline resolution between (R) and (S) enantiomers.
Linearity & Range Typically 50-150% of nominal concentration.LOQ to ~2% of the main enantiomer peak.
Accuracy Spike recovery studies of impurities.Spike recovery of the undesired enantiomer.
Precision Repeatability (n=6) and intermediate precision.Repeatability on spiked and unspiked samples.
LOD/LOQ Determined by signal-to-noise ratio (3:1 / 10:1).Determined for the undesired (S)-enantiomer.
Robustness Vaying flow rate, column temp, mobile phase %.Varying flow rate, column temp, mobile phase composition.

By implementing these detailed protocols and adhering to validation principles, drug development professionals can ensure the consistent quality of this critical intermediate, paving the way for a safe and effective final drug product.

References

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Method

Application Notes and Protocols for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate: A Novel Sigma-1 Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Sigma-1 Receptor as a Therapeutic Target The sigma-1 receptor (σ1R) is a unique, ligand-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Sigma-1 Receptor as a Therapeutic Target

The sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM).[1][2][3] It is distinct from classical G-protein coupled or ionotropic receptors and plays a crucial role in cellular stress responses and maintaining homeostasis.[4][5] The σ1R is implicated in a wide array of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and addiction, making it a compelling target for therapeutic intervention.[1][6][7] Ligands that modulate σ1R activity can influence a variety of downstream signaling pathways, including calcium homeostasis, ion channel function, and neuroinflammation.[8][9][10] (R)-1-Cyclohexyl-3-methyl-piperazine oxalate is a novel chiral piperazine derivative synthesized for its potential as a selective and potent σ1R ligand. These application notes provide a comprehensive guide for the in vitro characterization of this compound.

Part 1: In Vitro Characterization of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate

Radioligand Binding Assays for Sigma-1 Receptor Affinity

Principle: Radioligand binding assays are the gold standard for determining the affinity of a test compound for its target receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity and selectivity for the σ1R by the unlabeled test compound, (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. The preferred radioligand for σ1R is [³H]-(+)-pentazocine due to its selectivity.[11]

Experimental Workflow:

Caption: Workflow for Sigma-1 Receptor Radioligand Binding Assay.

Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 30,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Membranes can be stored at -80°C.[11]

  • Binding Assay:

    • In a 96-well plate, combine the following in a final volume of 200 µL:

      • 50 µL of membrane homogenate (50-100 µg of protein).

      • 50 µL of [³H]-(+)-pentazocine (final concentration ~2-3 nM).[12]

      • 50 µL of increasing concentrations of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate (e.g., 0.1 nM to 10 µM).

      • For non-specific binding, add 50 µL of a high concentration of an unlabeled σ1R ligand (e.g., 10 µM haloperidol or unlabeled (+)-pentazocine).[12]

    • Incubate the plate at 37°C for 120 minutes with gentle shaking.

  • Filtration and Scintillation Counting:

    • Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data:

CompoundIC50 (nM)Ki (nM)
(R)-1-Cyclohexyl-3-methyl-piperazine oxalateValueValue
(+)-Pentazocine (Reference)5-152-8
Haloperidol (Reference)2-101-5

Note: The expected values for the test compound will be determined experimentally.

Functional Assays to Determine Agonist/Antagonist Profile

The functional activity of a σ1R ligand can be assessed through various cellular assays that measure downstream signaling events. The interaction of σ1R with the ER chaperone BiP is a key regulatory step; agonist binding typically promotes the dissociation of the σ1R-BiP complex.[3]

1.2.1 Sigma-1 Receptor-BiP Dissociation Assay

Principle: This assay quantifies the ability of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate to induce the dissociation of the σ1R from its chaperone protein, BiP. This can be measured using techniques like co-immunoprecipitation followed by western blotting or ELISA, or more advanced methods like bioluminescence resonance energy transfer (BRET).[12][13]

Experimental Workflow (Co-IP-ELISA):

Caption: Workflow for Sigma-1 Receptor-BiP Dissociation Assay.

Protocol (Co-IP-ELISA):

  • Cell Culture and Treatment:

    • Culture a suitable cell line expressing σ1R (e.g., CHO cells, Neuro2a cells) to 80-90% confluency.

    • Treat the cells with varying concentrations of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate for a short duration (e.g., 30 minutes).[13] Include a known σ1R agonist (e.g., PRE-084) as a positive control and a known antagonist (e.g., haloperidol) for antagonist mode testing.[13]

  • Cell Lysis and Immunoprecipitation:

    • Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysates by centrifugation.

    • Incubate the supernatant with an anti-σ1R antibody overnight at 4°C.

    • Add protein A/G-agarose beads to pull down the antibody-receptor complex.

    • Wash the beads several times to remove non-specifically bound proteins.

  • ELISA for BiP Quantification:

    • Elute the protein complexes from the beads.

    • Coat an ELISA plate with the eluted samples.

    • Detect the amount of co-immunoprecipitated BiP using a specific anti-BiP antibody and a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a suitable substrate and measure the absorbance.

  • Data Analysis:

    • A decrease in the amount of detected BiP in the presence of the test compound compared to the vehicle control indicates agonist activity.

    • To test for antagonist activity, co-incubate the test compound with a known agonist. An attenuation of the agonist-induced dissociation suggests antagonist properties.

1.2.2 Neurite Outgrowth Assay

Principle: Activation of σ1R has been shown to promote neurite outgrowth in neuronal cell lines like PC12 and Neuro2a, often through the activation of signaling pathways involving ERK.[8] This assay provides a functional readout of the neurotrophic potential of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

Protocol:

  • Cell Culture and Differentiation:

    • Plate PC12 or Neuro2a cells on collagen-coated plates.

    • Induce differentiation with a low concentration of nerve growth factor (NGF) for PC12 cells or serum starvation for Neuro2a cells.

  • Compound Treatment:

    • Treat the differentiating cells with various concentrations of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. Include a known σ1R agonist as a positive control.

  • Microscopy and Image Analysis:

    • After 24-48 hours of treatment, fix the cells and visualize them using phase-contrast microscopy or immunofluorescence staining for neuronal markers (e.g., β-III tubulin).

    • Capture images and quantify neurite length and branching using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • An increase in neurite length and/or complexity in the presence of the test compound indicates agonist activity. This effect should be blockable by a σ1R antagonist.

Part 2: In Vivo Evaluation (Conceptual Framework)

While these application notes focus on in vitro characterization, the following outlines a logical progression for future in vivo studies.

2.1 Pharmacokinetic Profiling:

  • Determine the bioavailability, plasma protein binding, and brain penetration of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate in a suitable animal model (e.g., mice or rats).

2.2 Pharmacodynamic and Behavioral Models:

  • Based on the in vitro agonist/antagonist profile, select appropriate in vivo models.

    • For Agonists: Models of neuropathic pain, cognitive deficits (e.g., scopolamine-induced amnesia), or depression (e.g., forced swim test).[14][15]

    • For Antagonists: Models of psychosis or to potentiate opioid analgesia.[14]

In Vivo Experimental Workflow:

Caption: General Workflow for In Vivo Evaluation of a Sigma-1 Receptor Ligand.

Conclusion

(R)-1-Cyclohexyl-3-methyl-piperazine oxalate represents a promising new chemical entity for the modulation of the sigma-1 receptor. The protocols outlined in these application notes provide a robust framework for its initial in vitro characterization, from determining its binding affinity to elucidating its functional agonist or antagonist properties. A thorough understanding of its in vitro pharmacology is a critical first step in the drug development process and will guide future in vivo studies to explore its therapeutic potential.

References

  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. PubMed. [Link]

  • Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases. Frontiers in Cellular Neuroscience. [Link]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. [Link]

  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Pharmacology & Translational Science. [Link]

  • Role of sigma-1 Receptors in Neurodegenerative Diseases. PubMed. [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]

  • The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. [Link]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. PubMed. [Link]

  • Sigma-1 receptor. Wikipedia. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. [Link]

  • Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology. [Link]

  • Sigma Receptor Binding Assays. PubMed. [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PubMed Central. [Link]

  • Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. bioRxiv. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]

  • Sigma 1 receptor modulators as a new weapon against multiple sclerosis. BioDiscovery. [Link]

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  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience. [Link]

  • Preparation method of 1-cyclohexyl piperazine.
  • 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. PubMed. [Link]

  • Preparation method of 1-cyclohexylpiperazine. Patsnap. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). PubMed. [Link]

  • Synthesis of (1-phenylcyclohexyl)piperazine. PrepChem.com. [Link]

  • The Pharmacology of Sigma-1 Receptors. PubMed Central. [Link]

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Application

Application Notes &amp; Protocols for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate as a Sigma-2 Receptor Ligand

Introduction: The Sigma-2 Receptor and Its Ligands The sigma-2 receptor (σ₂R), a distinct pharmacological entity first characterized in 1990, has emerged as a compelling target for therapeutic and diagnostic development,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sigma-2 Receptor and Its Ligands

The sigma-2 receptor (σ₂R), a distinct pharmacological entity first characterized in 1990, has emerged as a compelling target for therapeutic and diagnostic development, particularly in oncology and neurodegenerative diseases.[1] For years, it was considered an "orphan receptor," but the gene encoding it was identified in 2017 as Transmembrane Protein 97 (TMEM97).[1] The σ₂R is a four-pass transmembrane protein primarily located in the endoplasmic reticulum and is known to play roles in cholesterol homeostasis, calcium signaling, and cell proliferation.[1]

A key characteristic of the σ₂R is its significant overexpression in proliferating cells, including a wide variety of tumor cells, compared to their quiescent counterparts, making it an attractive biomarker for cancer.[2][3][4] Ligands that bind to the σ₂R can induce tumor cell death through both caspase-dependent and independent apoptotic pathways.[2][5] This has spurred the development of selective σ₂R ligands as potential anticancer agents.

(R)-1-Cyclohexyl-3-methyl-piperazine oxalate belongs to the broader class of piperazine derivatives, a versatile scaffold in medicinal chemistry known for conferring favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[6] The piperazine moiety, with its two nitrogen atoms, provides a structurally rigid core that can be modified to enhance target affinity and specificity.[6] As an oxalate salt, the compound is formulated for enhanced stability and solubility in aqueous solutions, which is critical for the preparation of accurate and reproducible stock solutions for in vitro and in vivo experiments.[7] This document provides detailed protocols for characterizing the binding and functional activity of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate at the σ₂R.

Physicochemical Properties and Handling

Before beginning experimental work, it is crucial to understand the properties of the ligand.

PropertyDescription
Chemical Name (R)-1-Cyclohexyl-3-methyl-piperazine oxalate
CAS Number 1187930-96-6[8][9]
Molecular Formula C₁₃H₂₄N₂O₄[8][9]
Molecular Weight 272.34 g/mol [9]
Formulation Oxalate salt. This form is typically used to improve the solubility and stability of the parent amine.
Solubility Piperazine and its salts are generally freely soluble in water.[7][10] It is recommended to prepare high-concentration stock solutions in DMSO, which can then be serially diluted in aqueous buffers or culture media for final experimental concentrations.
Storage Store in a dry, sealed container, often under cold-chain transportation and storage conditions, to prevent degradation.[8][9] Piperazine derivatives can be susceptible to degradation with extended storage at room temperature.[7]
Safety Piperazine derivatives can be corrosive and cause skin and eye burns.[11] Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood.[11][12]

Protocol: In Vitro Characterization of σ₂R Binding Affinity

The foundational experiment for any novel ligand is to determine its binding affinity (Kᵢ) and selectivity for its intended target. A competitive radioligand binding assay is the gold standard for this purpose.

3.1 Principle of the Assay This protocol determines the affinity of the test compound, (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, for the σ₂R by measuring its ability to compete with a known radioligand for binding to the receptor. Rat liver homogenates are used as the tissue source due to their high density of σ₂Rs.[3] The radioligand [³H]1,3-di-o-tolylguanidine ([³H]DTG) is commonly used; however, it binds with similar affinity to both σ₁ and σ₂ receptors.[3] Therefore, a high concentration of a selective σ₁R ligand, such as (+)-pentazocine, is added to "mask" or block the σ₁ sites, ensuring that the measured binding of [³H]DTG is specific to the σ₂R.[3][13]

3.2 Experimental Workflow for σ₂R Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Tissue Rat Liver Tissue Homogenize Homogenize in Tris-HCl Buffer Tissue->Homogenize Centrifuge Centrifuge & Resuspend (Membrane Prep) Homogenize->Centrifuge ProteinAssay Determine Protein Concentration Centrifuge->ProteinAssay Incubate Incubate Components (RT, 120 min) ProteinAssay->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Components Assay Components: - Membrane Homogenate - [3H]DTG (Radioligand) - (+)-Pentazocine (Mask) - Test Ligand (Varying Conc.) Components->Incubate Wash Wash Filters (Ice-cold Buffer) Filter->Wash Scintillation Liquid Scintillation Counting (DPM) Wash->Scintillation DataAnalysis Calculate IC50 & Ki (Cheng-Prusoff) Scintillation->DataAnalysis

Caption: Workflow for σ₂R competitive radioligand binding assay.

3.3 Detailed Protocol

  • Preparation of Rat Liver Membranes:

    • Homogenize fresh or frozen rat liver tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 8.0).

    • Centrifuge the homogenate at 30,000 x g for 15 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step.

    • Resuspend the final pellet in a smaller volume of buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store membrane aliquots at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, combine the following in a total volume of 150 µL:

      • 50 µL of 50 mM Tris-HCl buffer (pH 8.0).

      • 25 µL of test compound, (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle for total binding. For non-specific binding, add 10 µM unlabeled DTG.[14]

      • 25 µL of 600 nM (+)-pentazocine (final concentration: 100 nM) to mask σ₁ receptors.[3][14]

      • 25 µL of [³H]DTG (final concentration ~5 nM).[14]

      • 25 µL of rat liver membrane homogenate (~300 µg protein).[2]

    • Incubate the plate at room temperature for 120 minutes.[14]

  • Filtration and Counting:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

3.4 Data Analysis

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the ligand that inhibits 50% of the specific binding of the radioligand).

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

Protocol: Functional Characterization in Cancer Cells

The functional effect of a σ₂R ligand—whether it acts as an agonist, antagonist, or partial agonist—is not always predictable from its binding affinity alone.[15] For σ₂R, functional activity is often defined by the ligand's ability to induce cytotoxicity in cancer cell lines.[2][4][5] Siramesine is a commonly accepted σ₂R agonist used as a positive control in these assays.[2][3]

4.1 Principle of Functional Assays Many σ₂R agonists have been shown to induce cell death in proliferating tumor cells by activating apoptosis, a process characterized by the activation of executioner caspases like caspase-3.[2][16] Therefore, cell viability and caspase-3 activity assays are robust methods to classify σ₂R ligands.[2][5] An agonist will typically decrease cell viability and increase caspase-3 activity in a dose-dependent manner.

4.2 Proposed Signaling Pathway

G Ligand (R)-1-Cyclohexyl-3-methyl- piperazine oxalate (Agonist) Receptor σ₂ Receptor (TMEM97) at ER Membrane Ligand->Receptor Downstream Conformational Change & Downstream Signaling Receptor->Downstream interacts with PGRMC1 PGRMC1 (Co-factor) PGRMC1->Downstream modulates Caspase Caspase-3 Activation Downstream->Caspase Apoptosis Apoptosis & Cell Death Caspase->Apoptosis

Caption: Proposed agonist-induced signaling cascade for σ₂R.

4.3 Protocol 1: Cell Viability Assay (MTS Assay)

  • Cell Culture:

    • Select cancer cell lines known to express σ₂R (e.g., human pancreatic Panc-1, human breast cancer MCF7, or mouse breast cancer EMT-6).[2][17]

    • Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[2]

  • Compound Treatment:

    • Prepare serial dilutions of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate in the appropriate culture medium.

    • Treat the cells with the compound over a wide concentration range (e.g., 1 µM to 200 µM). Include vehicle-only (e.g., <1% DMSO) and untreated controls.

    • Incubate the cells for 48 hours at 37°C in a humidified CO₂ incubator.

  • Viability Measurement:

    • Add 20 µL of a tetrazolium compound-based reagent (e.g., CellTiter 96 AQueous One Solution Reagent) to each well.[2]

    • Incubate for 1-2 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability).

    • Plot the percent viability against the log concentration of the compound and use non-linear regression to calculate the EC₅₀ value (the concentration that causes a 50% reduction in cell viability).

4.4 Protocol 2: Caspase-3 Activity Assay

  • Cell Culture and Treatment:

    • Follow the same steps for cell plating and compound treatment as in the cell viability assay (Section 4.3). A 24 or 48-hour treatment period is typical.

  • Assay Procedure:

    • Use a commercially available luminogenic or fluorogenic caspase-3 assay kit.

    • After treatment, lyse the cells according to the kit manufacturer's protocol.

    • Incubate the cell lysate with the caspase-3 substrate.

    • Measure the resulting luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • The signal is directly proportional to caspase-3 activity.

    • Plot the caspase-3 activity against the log concentration of the compound to determine the EC₅₀ for caspase activation.

    • Compare the maximal activation level to that of a known agonist like siramesine to classify the test compound as a full agonist, partial agonist, or antagonist.[2][5]

Data Summary and Interpretation

The data generated from these protocols allow for a comprehensive pharmacological profile of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

ParameterExpected Result for a Potent & Selective σ₂R AgonistRationale
σ₂R Kᵢ Low nanomolar range (e.g., < 20 nM). High-affinity binding is a prerequisite for potent biological activity.
σ₁R Kᵢ High nanomolar to micromolar range.A high Kᵢ value for the σ₁R indicates poor binding, which is desired for selectivity.
Selectivity Index (σ₁/σ₂) > 100-fold. A high ratio (Kᵢ for σ₁R / Kᵢ for σ₂R) confirms that the compound preferentially binds to the σ₂R, minimizing potential off-target effects from σ₁R interaction.
Cell Viability EC₅₀ Micromolar range (e.g., 10-50 µM).[2] The value will be cell-line dependent.This quantifies the compound's potency in inducing cell death.
Caspase-3 EC₅₀ Comparable to the cell viability EC₅₀.[2]A strong correlation between the EC₅₀ values from both functional assays supports the conclusion that the observed cytotoxicity is mediated by the activation of apoptosis.
Functional Class Agonist or Partial Agonist.Based on its ability to induce cell death and activate caspases, similar to the reference agonist siramesine.[5] An antagonist would show high affinity but not induce these effects and would block agonist activity.

References

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  • Zeng, C., Rothfuss, J. M., Zhang, J., Vangveravong, S., Chu, W., Tu, Z., & Mach, R. H. (2013). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Current pharmaceutical design, 19(20), 3647–3659. [Link]

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  • Abate, C., Niso, M., Berardi, F., Colabufo, N. A., Perrone, R., & Schepmann, D. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. Oncotarget, 8(17), 28536–28551. [Link]

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  • Alon, A., Ly, J., Tanga, T. A., O'Meara, M. J., ... & Shoichet, B. K. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery. Nature, 600(7890), 759–764. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • PrepChem.com. (n.d.). Synthesis of (1-phenylcyclohexyl)piperazine. PrepChem.com. [Link]

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Method

High-performance liquid chromatography (HPLC) for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate

An Application Note for the Enantioselective Analysis of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate by High-Performance Liquid Chromatography Authored by: Gemini, Senior Application Scientist Abstract This comprehensiv...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Enantioselective Analysis of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate by High-Performance Liquid Chromatography

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation and analysis of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. The stereochemistry of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] This guide provides a scientifically grounded protocol, explaining the causal rationale behind methodological choices, from chiral stationary phase selection to mobile phase optimization. It is intended for researchers, scientists, and drug development professionals engaged in the quality control and characterization of chiral piperazine derivatives. All protocols are designed to be self-validating systems, grounded in the principles outlined by the International Conference on Harmonization (ICH).[2][3]

Introduction: The Imperative of Chiral Purity

(R)-1-Cyclohexyl-3-methyl-piperazine is a chiral amine, a structural motif found in various biologically active molecules. In pharmaceutical development, the ability to separate and quantify enantiomers is paramount.[1] Regulatory bodies worldwide mandate strict control over the stereoisomeric composition of drug substances. This method provides a reliable approach for determining the enantiomeric purity of the target compound, ensuring its safety and efficacy.

The primary analytical challenge presented by this molecule is twofold: it is a chiral compound requiring a specialized separation technique, and it lacks a strong native chromophore, necessitating detection at low UV wavelengths.[4][5] This protocol directly addresses these challenges through the strategic selection of a chiral stationary phase (CSP) and optimized chromatographic conditions.

Methodological Rationale and Strategy

The successful enantiomeric separation of chiral amines is highly dependent on the selection of an appropriate CSP and the optimization of the mobile phase.[1] The mechanism for chiral separation involves the formation of transient, diastereomeric complexes between the analyte and the stationary phase, leading to differential retention times.[6]

Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, particularly those derived from derivatized cellulose and amylose, have demonstrated broad applicability and high success rates for the resolution of a wide range of chiral compounds, including primary and secondary amines.[1][4] For this application, an immobilized polysaccharide-based CSP is recommended. Specifically, phases like cellulose tris(3,5-dichlorophenylcarbamate) have shown excellent performance for separating piperazine derivatives.[4][5] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are crucial for effective chiral recognition.

Mobile Phase and Elution Mode

Given the basic nature of the piperazine moiety, controlling secondary interactions with the silica support is critical for achieving good peak shape and resolution. A polar organic elution mode was selected.

  • Solvent System: A mixture of acetonitrile and methanol is effective. Acetonitrile serves as the primary eluting solvent, while methanol acts as a modifier to fine-tune selectivity.

  • Basic Additive: The addition of a small percentage of a basic modifier, such as Diethylamine (DEA), to the mobile phase is essential. DEA acts as a competitive base, minimizing tailing by masking residual acidic silanol groups on the stationary phase surface, thereby improving peak symmetry and efficiency.[1][5][7]

Experimental Protocol: Enantioselective HPLC Analysis

This section provides a detailed, step-by-step methodology for the analysis of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterRecommended Condition
HPLC System Quaternary Gradient HPLC with UV/PDA Detector
Column Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)[5]
Flow Rate 1.0 mL/min[4][5]
Column Temperature 35 °C[4][5]
Detection Wavelength 205 nm[4][5]
Injection Volume 10 µL
Run Time Approximately 15 minutes (adjust as needed)
Step-by-Step Methodology

A. Mobile Phase Preparation:

  • Carefully measure 900 mL of HPLC-grade acetonitrile, 100 mL of HPLC-grade methanol, and 1.0 mL of Diethylamine.

  • Combine the components in a suitable 1 L solvent reservoir.

  • Mix thoroughly to ensure a homogenous solution.

  • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.[4]

B. Standard Solution Preparation (Example Concentration: 0.1 mg/mL):

  • Accurately weigh approximately 10 mg of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase to the flask.

  • Sonicate for 5 minutes or until the standard is fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix well. This is the working standard solution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.[4]

C. System Equilibration and Suitability:

  • Equilibrate the Chiralpak® IC column with the prepared mobile phase at a flow rate of 1.0 mL/min for a minimum of 30 minutes, or until a stable, drift-free baseline is achieved.[4]

  • Perform at least five replicate injections of the working standard solution to verify system suitability parameters (e.g., retention time repeatability, peak area precision, and resolution).

D. Analysis Workflow:

  • Inject 10 µL of the filtered standard or sample solution onto the column.

  • Initiate the data acquisition for the specified run time.

  • Record the resulting chromatogram and integrate the peaks of interest.

  • The (R)-enantiomer should be the major peak, and its purity can be calculated based on the peak area percentages of both enantiomers.

HPLC Analysis Workflow Diagram

The following diagram illustrates the logical flow of the analytical process.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Standard Standard & Sample Preparation Equilibrate Column Equilibration & System Suitability Standard->Equilibrate MobilePhase Mobile Phase Preparation & Degassing MobilePhase->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (205 nm) Separate->Detect Acquire Data Acquisition Detect->Acquire Analyze Peak Integration & Purity Calculation Acquire->Analyze Report Generate Report Analyze->Report

Caption: A logical workflow for the HPLC analysis of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

Method Validation: Ensuring Trustworthiness and Reliability

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines to provide documented evidence of its suitability for the intended purpose.[2][3] Validation demonstrates that the method is accurate, precise, specific, and robust.

Key Validation Parameters

The following parameters must be evaluated:

Validation ParameterPurpose & RationaleTypical Acceptance Criteria (Assay)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of its enantiomer and potential impurities without interference.Baseline resolution between enantiomeric peaks (Resolution > 1.5).
Linearity & Range To verify that the detector response is directly proportional to the analyte concentration over a specified range. The range is typically 80-120% of the target concentration.[8]Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the measured value to the true value. Assessed by analyzing spiked samples at different concentration levels (e.g., 80%, 100%, 120%).[2]Mean recovery of 98.0% to 102.0%.[2]
Precision Repeatability: Measures precision over a short interval by the same analyst with the same equipment.[2][8] Intermediate Precision: Measures within-laboratory variations (different days, analysts, or equipment).[2]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of the undesired enantiomer that can be detected, but not necessarily quantified. Often determined at a signal-to-noise ratio of 3:1.[2]S/N ≥ 3.
Limit of Quantitation (LOQ) The lowest concentration of the undesired enantiomer that can be determined with acceptable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1.[2]S/N ≥ 10; acceptable precision (e.g., RSD ≤ 10%).
Robustness To evaluate the method's reliability when subjected to small, deliberate changes in parameters like mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).System suitability parameters remain within acceptable limits.

Conclusion

The chiral HPLC method presented provides a robust and reliable starting point for the enantioselective analysis of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. The use of a polysaccharide-based chiral stationary phase with a polar organic mobile phase containing a basic additive is critical for achieving optimal separation and peak shape. For implementation in a GMP/GLP environment, the method must be fully validated to ensure its performance is suitable for its intended application, thereby guaranteeing the quality and safety of the pharmaceutical product.

References

  • C. F. Poole, et al. HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. Available at: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available at: [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. Available at: [Link]

  • Science.gov. chiral hplc method: Topics by Science.gov. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

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Application

Application Notes and Protocols for Cell Culture Experiments with (R)-1-Cyclohexyl-3-methyl-piperazine oxalate

Abstract This comprehensive guide provides detailed application notes and experimental protocols for the investigation of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate in cell culture models. Based on the structural chara...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the investigation of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate in cell culture models. Based on the structural characteristics of this compound, specifically its cyclohexylpiperazine moiety, we hypothesize that it may function as a sigma-2 (σ2) receptor agonist. The protocols outlined herein are designed to rigorously test this hypothesis by examining the compound's effects on key cellular processes implicated in σ2 receptor signaling, including cell viability, apoptosis, mitochondrial function, oxidative stress, and autophagy in cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the biological activity and therapeutic potential of this novel compound.

Introduction and Scientific Rationale

(R)-1-Cyclohexyl-3-methyl-piperazine oxalate is a piperazine derivative with the chemical formula C₁₃H₂₄N₂O₄ and a molecular weight of 272.34 g/mol [1]. While direct biological data for this specific compound is limited, its structural similarity to known sigma-2 (σ2) receptor ligands, such as the extensively studied PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), provides a strong rationale for investigating its potential as a modulator of this important therapeutic target[2][3].

The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is gaining significant attention in oncology as it is overexpressed in a multitude of proliferating tumor cells, including those of the pancreas, breast, lung, and prostate[4]. Agonists of the σ2 receptor have been demonstrated to inhibit tumor cell proliferation and induce cell death through various mechanisms, including apoptosis and autophagy[2][5]. A key mechanism of action for σ2 receptor agonists involves the induction of mitochondrial superoxide production and subsequent caspase activation[2]. Furthermore, the PI3K-AKT-mTOR signaling pathway, a critical regulator of cell growth and survival, has been implicated in the cellular response to σ2 receptor modulation[6].

Therefore, the experimental designs detailed in this guide are centered around the hypothesis that (R)-1-Cyclohexyl-3-methyl-piperazine oxalate is a σ2 receptor agonist. The following protocols will enable researchers to systematically evaluate its impact on cancer cell lines known to express the σ2 receptor.

Experimental Design and Workflow

The following diagram illustrates the proposed experimental workflow to characterize the cellular effects of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. This workflow is designed to provide a comprehensive understanding of the compound's biological activity, from initial cytotoxicity screening to the elucidation of its mechanism of action.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Assays cluster_phase3 Phase 3: Signaling Pathway Analysis cluster_phase4 Phase 4: Data Analysis & Interpretation A Compound Preparation & Solubilization B Cell Line Selection & Culture (e.g., PANC-1, MCF-7) A->B Select appropriate cell models C MTT Cell Viability Assay (Determine IC50) B->C Treat with compound D Apoptosis Induction: Caspase-3 Activity Assay C->D Based on IC50 E Mitochondrial Integrity: JC-1 Membrane Potential Assay C->E Based on IC50 F Oxidative Stress: CellROX Green Assay C->F Based on IC50 G Autophagy Flux: LC3B Western Blot C->G Based on IC50 I Comprehensive Data Synthesis D->I E->I F->I H PI3K/AKT Pathway: Phospho-Akt Western Blot G->H Investigate upstream signaling H->I J Conclusion on Mechanism of Action I->J Formulate conclusions

Caption: Experimental workflow for characterizing (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

Materials and Reagents

This section provides a general list of materials and reagents. Specific details are provided within each protocol. Adherence to best practices in cell culture is paramount for reproducible results[3][7][8][9].

Reagent/MaterialRecommended Source/Specifications
(R)-1-Cyclohexyl-3-methyl-piperazine oxalatePurity >98%
Cell Culture Media (DMEM, RPMI-1640)Gibco, Corning, or equivalent
Fetal Bovine Serum (FBS)Hyclone, Gibco, or equivalent
Penicillin-Streptomycin SolutionGibco, Corning, or equivalent
Trypsin-EDTAGibco, Corning, or equivalent
Phosphate-Buffered Saline (PBS)pH 7.4, sterile
Dimethyl Sulfoxide (DMSO)Cell culture grade
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-Aldrich, or equivalent
Caspase-3 Fluorometric Assay KitAbcam (ab39383), Cell Signaling Technology (#5723), or equivalent
JC-1 Mitochondrial Membrane Potential Assay KitCayman Chemical, Thermo Fisher Scientific, or equivalent
CellROX™ Green ReagentThermo Fisher Scientific, or equivalent
Primary Antibodies (LC3B, p-Akt, Akt, β-actin)Cell Signaling Technology, Abcam, or equivalent
HRP-conjugated Secondary AntibodiesCell Signaling Technology, Abcam, or equivalent
Pancreatic Cancer Cell Lines (PANC-1, AsPC-1)ATCC
Breast Cancer Cell Lines (MCF-7, MDA-MB-231)ATCC

Detailed Experimental Protocols

General Cell Culture and Compound Preparation

4.1.1. Cell Line Culture

  • PANC-1 and MIA-PaCa-2 (Pancreatic Cancer): Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin[10][11].

  • AsPC-1 (Pancreatic Cancer): Culture in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin[10][12].

  • MCF-7 and MDA-MB-231 (Breast Cancer): Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin[13][14].

  • General Maintenance: Maintain all cell lines in a humidified incubator at 37°C with 5% CO₂. Subculture cells when they reach 70-80% confluency[15][16]. Always follow ATCC guidelines for specific cell line handling[5][6][17][18][19].

4.1.2. Compound Stock Solution Preparation

  • Prepare a 10 mM stock solution of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C.

  • For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability[1][2][4][20].

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Detection via Caspase-3 Activity Assay

This fluorometric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway[21][22][23][24][25].

Procedure:

  • Seed cells in a 6-well plate and treat with (R)-1-Cyclohexyl-3-methyl-piperazine oxalate at concentrations around the determined IC50 for 24 hours.

  • Collect both adherent and floating cells and wash with ice-cold PBS.

  • Lyse the cells according to the manufacturer's protocol for the caspase-3 assay kit.

  • Incubate the cell lysate with the caspase-3 substrate (DEVD-AFC) in a 96-well black plate.

  • Measure the fluorescence at an excitation of 400 nm and an emission of 505 nm using a fluorescence plate reader.

  • Quantify the caspase-3 activity relative to the vehicle control.

Protocol 3: Assessment of Mitochondrial Membrane Potential using JC-1

The JC-1 assay is used to monitor mitochondrial health. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence[26][27][28][29].

Procedure:

  • Seed cells on glass coverslips in a 24-well plate or in a 96-well black plate.

  • Treat cells with the compound at the desired concentrations for an appropriate time (e.g., 12-24 hours).

  • Remove the medium and wash the cells with PBS.

  • Incubate the cells with JC-1 staining solution (typically 1-2 µM) for 15-30 minutes at 37°C.

  • Wash the cells with assay buffer.

  • Analyze the fluorescence using a fluorescence microscope or a fluorescence plate reader.

    • Red fluorescence (J-aggregates): Excitation ~540 nm, Emission ~590 nm.

    • Green fluorescence (J-monomers): Excitation ~485 nm, Emission ~535 nm.

  • Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS) with CellROX™ Green

This assay quantifies oxidative stress by measuring the fluorescence of CellROX™ Green, which becomes fluorescent upon oxidation by ROS[30][31][32][33][34].

Procedure:

  • Seed cells in a 96-well black plate.

  • Treat cells with the compound for the desired time. Include a positive control (e.g., tert-butyl hydroperoxide) and a negative control.

  • Add CellROX™ Green Reagent to a final concentration of 5 µM.

  • Incubate for 30 minutes at 37°C.

  • Wash the cells three times with PBS.

  • Measure the green fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

Protocol 5: Analysis of Autophagy via LC3B Western Blotting

During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a marker of autophagy induction[35][36][37][38].

Procedure:

  • Seed cells in a 6-well plate and treat with the compound. To assess autophagic flux, include a condition where cells are co-treated with an autophagy inhibitor like chloroquine or bafilomycin A1.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.

Protocol 6: Investigation of the PI3K/AKT Signaling Pathway by Western Blotting

This protocol assesses the phosphorylation status of Akt, a key downstream effector of the PI3K pathway[39][40][41].

Procedure:

  • Treat cells with the compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells and quantify the protein concentration as described in the LC3B Western Blot protocol.

  • Perform SDS-PAGE and protein transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST (BSA is preferred for phospho-antibodies).

  • Incubate separate membranes with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

  • Proceed with secondary antibody incubation and ECL detection as previously described.

  • Quantify the band intensities and determine the ratio of phospho-Akt to total Akt.

Data Analysis and Interpretation

A systematic analysis of the data generated from these protocols will provide a comprehensive profile of the compound's cellular activities.

  • Cell Viability: The IC50 value will establish the cytotoxic potency of the compound.

  • Apoptosis and Mitochondrial Function: An increase in caspase-3 activity and a decrease in the red/green JC-1 fluorescence ratio would strongly suggest the induction of apoptosis via the mitochondrial pathway.

  • Oxidative Stress: An increase in CellROX™ Green fluorescence will indicate the generation of reactive oxygen species.

  • Autophagy and Signaling: An increase in the LC3-II/LC3-I ratio, particularly in the presence of an autophagy inhibitor, would confirm the induction of autophagic flux. Changes in the phosphorylation of Akt will provide insights into the compound's impact on the PI3K/AKT signaling pathway.

The following diagram illustrates the hypothesized signaling pathway based on the known actions of σ2 receptor agonists.

signaling_pathway cluster_compound Compound Action cluster_receptor Receptor Interaction cluster_cellular_effects Cellular Effects cluster_outcome Cellular Outcome Compound (R)-1-Cyclohexyl-3-methyl- piperazine oxalate Sigma2 Sigma-2 Receptor (TMEM97) Compound->Sigma2 Agonist Binding ROS Mitochondrial ROS Production Sigma2->ROS Autophagy Autophagy Induction (LC3-I to LC3-II) Sigma2->Autophagy PI3K_AKT Inhibition of PI3K/AKT Pathway Sigma2->PI3K_AKT Mito Mitochondrial Membrane Depolarization ROS->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Autophagy->Apoptosis Proliferation Decreased Cell Proliferation PI3K_AKT->Proliferation Inhibition leads to Apoptosis->Proliferation Contributes to

Caption: Hypothesized signaling pathway for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. By systematically evaluating its effects on cell viability, apoptosis, mitochondrial function, oxidative stress, and key signaling pathways, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic agent. The hypothesized activity as a sigma-2 receptor agonist provides a strong foundation for these investigations, which will ultimately contribute to a deeper understanding of this novel compound's biological profile.

References

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Method

Application Notes &amp; Protocols: Dosing and Administration of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate in Animal Models

Abstract This document provides a comprehensive guide for the dosing and administration of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, a novel piperazine derivative, in preclinical animal models. In the absence of esta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the dosing and administration of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, a novel piperazine derivative, in preclinical animal models. In the absence of established public data for this specific compound, this guide emphasizes a systematic approach to developing a robust and reproducible administration protocol. It covers critical preliminary studies, including solubility assessment and vehicle selection, dose-range finding, and detailed step-by-step protocols for common administration routes. The methodologies described herein are grounded in established best practices and regulatory guidelines to ensure scientific integrity and animal welfare.

Introduction and Pre-formulation Analysis

(R)-1-Cyclohexyl-3-methyl-piperazine oxalate is a piperazine derivative with potential applications in various fields of biomedical research.[1] The piperazine moiety is a common scaffold in medicinal chemistry, known for its diverse pharmacological activities.[1] Establishing a sound dosing and administration protocol is a foundational step in the preclinical evaluation of any new chemical entity (NCE). This process ensures accurate and reproducible delivery of the test article, which is paramount for generating reliable pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data.[2][3]

A critical initial phase in this process is the pre-formulation characterization of the compound's physicochemical properties, with aqueous solubility being a primary determinant of the formulation strategy.[3]

Solubility Assessment

The solubility of a compound dictates the formulation approach.[4][5] Poorly soluble compounds can lead to erratic absorption and low bioavailability, confounding experimental results.[1] Therefore, determining the solubility of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate in various solvents is the first essential step.

Protocol: Kinetic and Thermodynamic Solubility Assessment

  • Kinetic Solubility: This high-throughput method provides an early indication of solubility.[1][6]

    • Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, 10 mM.

    • In a 96-well plate, add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.

    • Add a small volume of the DMSO stock solution to the buffer and mix.

    • Measure the turbidity of the resulting solution using a nephelometer or a plate reader at a wavelength such as 620 nm.[1] The concentration at which precipitation is observed is the kinetic solubility.

  • Thermodynamic (Equilibrium) Solubility: This "gold standard" method measures the true solubility of the compound at equilibrium.[1][6]

    • Add an excess amount of the solid compound to a vial containing a specific volume of the desired aqueous buffer (e.g., PBS).

    • Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • Filter the suspension to remove any undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][7]

Vehicle Selection

The choice of vehicle is contingent on the compound's solubility, the intended route of administration, and the potential for vehicle-induced toxicity.[8][9] For preclinical studies, the simplest vehicle that maintains the compound in the desired state (solution or stable suspension) is preferred.

Workflow for Vehicle Selection

VehicleSelection start Start: (R)-1-Cyclohexyl-3-methyl-piperazine oxalate powder solubility Determine Aqueous Solubility (e.g., in Saline/PBS) start->solubility check_sol Soluble at Required Concentration? solubility->check_sol aqueous_sol Use Aqueous Vehicle (e.g., 0.9% Saline, PBS) check_sol->aqueous_sol Yes form_strategy Select Formulation Strategy check_sol->form_strategy No stability Assess Formulation Stability (Physical & Chemical) aqueous_sol->stability poorly_sol Poorly Soluble cosolvent Co-solvent System (e.g., DMSO, PEG-400) form_strategy->cosolvent suspension Aqueous Suspension (e.g., 0.5% CMC, 0.5% Methylcellulose) form_strategy->suspension cyclodextrin Cyclodextrin-based (e.g., HP-β-CD) form_strategy->cyclodextrin cosolvent->stability suspension->stability cyclodextrin->stability vehicle_tox Evaluate Vehicle Toxicity (Vehicle-only control group) stability->vehicle_tox final_form Final Formulation for In Vivo Studies vehicle_tox->final_form

Caption: Workflow for vehicle selection and formulation development.

Table 1: Common Vehicles for Preclinical Oral and Parenteral Administration [8][9][10][11][12]

VehicleProperties and ConsiderationsCommon Routes
0.9% Saline / PBS Isotonic and well-tolerated. Suitable only for water-soluble compounds.Oral, IP, IV, SC
0.5% Carboxymethylcellulose (CMC) Aqueous suspending agent. Good for oral administration of insoluble compounds. Can increase viscosity.Oral
0.5% Methylcellulose Aqueous suspending agent similar to CMC.Oral
Polyethylene Glycol 400 (PEG-400) Co-solvent for poorly soluble compounds. Can cause toxicity at higher concentrations.Oral, IP
Dimethyl Sulfoxide (DMSO) Potent aprotic solvent. Often used as a co-solvent at low concentrations (e.g., <10%). Can have pharmacological effects.IP, SC
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Forms inclusion complexes to enhance solubility. Generally well-tolerated.Oral, IV, IP, SC
Corn Oil / Sesame Oil For highly lipophilic compounds. Not suitable for IV administration.Oral, SC, IM

Note: Always include a vehicle-only control group in your studies to account for any effects of the vehicle itself.[8]

Dose-Range Finding (DRF) and Acute Toxicity Studies

Prior to efficacy studies, it is essential to conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD) and to identify potential acute toxicities.[13][14][15] These studies involve administering escalating doses of the compound to a small number of animals and observing them for adverse effects.

General Principles for DRF Study Design [13][14][16]

  • Animal Model: Start with a common rodent model (e.g., mice or rats).

  • Group Size: Use a small number of animals per group (e.g., n=3-5).

  • Dose Escalation: Begin with a low dose, estimated from any available in vitro data. Subsequent dose levels can be increased by a set factor (e.g., 2-3x) until signs of toxicity are observed.[13]

  • Observation Period: Animals should be observed for clinical signs of toxicity and mortality for a period of up to 14 days.[17]

  • Endpoints: Key observations include changes in body weight, food and water consumption, clinical signs (e.g., lethargy, altered gait, rough fur), and mortality.

The OECD provides detailed guidelines for acute toxicity testing (e.g., OECD 420, 423, 425), which can be adapted for DRF studies.[18][19][20]

Workflow for Dose-Range Finding Study

DRF_Workflow start Start: Formulated Compound select_model Select Animal Model (e.g., Mice) start->select_model dose_groups Define Dose Groups (e.g., Vehicle, Low, Mid, High) select_model->dose_groups administer Administer Single Dose via Chosen Route dose_groups->administer observe Observe Animals (14 days) administer->observe collect_data Collect Data: - Clinical Signs - Body Weight - Mortality observe->collect_data analyze Analyze Results collect_data->analyze mtd Determine MTD (Maximum Tolerated Dose) analyze->mtd dose_select Select Doses for Efficacy/Toxicity Studies mtd->dose_select

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate

Welcome to the technical support center for the synthesis of (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you ove...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and significantly improve your synthesis yield. This guide is structured to address specific issues you may encounter, explaining the causality behind experimental choices to ensure both success and scientific rigor.

Synthesis Overview: The Reductive Amination Pathway

The most common and efficient route to synthesize (R)-1-Cyclohexyl-3-methyl-piperazine is through the reductive amination of (R)-2-methylpiperazine with cyclohexanone. This two-step, one-pot process involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired N-alkylated product.[1] The final step is the precipitation of the product as an oxalate salt to improve handling and purity.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_final Salt Formation & Purification R_MP (R)-2-Methylpiperazine P_Imine Iminium Ion Intermediate R_MP->P_Imine Nucleophilic attack R_CH Cyclohexanone R_CH->P_Imine P_Product (R)-1-Cyclohexyl-3-methyl-piperazine (Free Base) P_Imine->P_Product Reduction (e.g., NaBH(OAc)₃) P_Final (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate P_Product->P_Final R_Oxalic Oxalic Acid R_Oxalic->P_Final

Caption: General synthesis workflow for (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Low Yield or Incomplete Conversion in the Reductive Amination Step.

Question: My reaction stalls, and I observe significant amounts of unreacted (R)-2-methylpiperazine and/or cyclohexanone by LC-MS. How can I drive the reaction to completion?

Answer: Low conversion in reductive amination typically points to issues with the two core steps: iminium ion formation or its subsequent reduction.[1]

  • Causality (Iminium Formation): The initial condensation of the piperazine and cyclohexanone to form the iminium ion is a dehydration reaction that is often acid-catalyzed.[2] Without proper catalysis, this equilibrium-limited step will not proceed efficiently. Conversely, excessively strong acidic conditions will protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.

  • Causality (Reduction): The choice of reducing agent is critical. The agent must be selective for the iminium ion over the ketone starting material.[1] Agents like Sodium Triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild, tolerant of various functional groups, and their reactivity is enhanced under the slightly acidic conditions that favor iminium ion formation.[3]

Troubleshooting Steps:

  • Optimize pH: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture. Typically, 0.5-1.0 equivalent is sufficient. This protonates the carbonyl oxygen, making the carbon more electrophilic, and facilitates the dehydration step.[2]

  • Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation due to its mildness and selectivity.[3] If using other borohydrides like NaBH₄ or NaBH₃CN, careful pH control is necessary.

  • Monitor Water Content: Ensure you are using anhydrous solvents (like 1,2-dichloroethane (DCE), Tetrahydrofuran (THF), or Acetonitrile (MeCN)). Water can inhibit the formation of the iminium ion.[4]

  • Reaction Time & Temperature: While these reactions are often run at room temperature, gentle heating (40-50 °C) can sometimes help drive the initial condensation to completion before the reduction takes over. Monitor progress by TLC or LC-MS.[4]

Issue 2: Formation of Impurities and Difficult Purification.

Question: My crude product is an oil that is difficult to purify by column chromatography, and the final oxalate salt has a low melting point or poor purity. What's causing this?

Answer: The basic nature of the piperazine product can lead to tailing on silica gel chromatography.[4] Furthermore, any unreacted starting materials or side-products will contaminate the free base, leading to an impure oxalate salt.

  • Causality (Purification): The two nitrogen atoms in the piperazine ring are basic and can interact strongly with the acidic silica gel surface, causing streaking and poor separation.[4] The free base product is also often a viscous oil or low-melting solid, making it difficult to handle and prone to atmospheric CO₂ absorption.[5]

  • Causality (Salt Formation): The stoichiometry and purity of both the free base and the oxalic acid are critical for forming a crystalline, high-purity salt. If the free base is impure, the resulting salt may precipitate as an oil or an amorphous solid with a broad melting range.

Troubleshooting Steps:

  • Aqueous Work-up: After quenching the reaction, perform a liquid-liquid extraction. First, wash with a saturated aqueous NaHCO₃ solution to remove the acidic catalyst and byproducts. Then, adjust the aqueous layer's pH to >12 with NaOH to ensure the piperazine product is in its free base form before extracting with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[6]

  • Chromatography Modification: If column chromatography is necessary, deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier, like triethylamine (Et₃N) or ammonium hydroxide (typically 0.5-1% v/v in the eluent).[4] This neutralizes the acidic sites on the silica, preventing tailing.

  • Salt Formation Protocol:

    • Ensure your free base is as pure as possible and completely dry (free of solvent).

    • Dissolve the free base in a suitable solvent like isopropanol (IPA) or ethanol (EtOH).

    • Use a high-purity oxalic acid (1.0 equivalent), dissolving it in the same solvent.

    • Add the oxalic acid solution dropwise to the free base solution while stirring. The oxalate salt should precipitate.

    • Stir the resulting slurry at room temperature or cool to 0-5 °C to maximize precipitation.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: Is reductive amination superior to direct N-alkylation with a cyclohexyl halide?

A: Yes, for this specific target, reductive amination is generally superior. Direct alkylation of (R)-2-methylpiperazine with a cyclohexyl halide requires higher temperatures and a base, which can lead to over-alkylation (di-substitution on both nitrogens) and potential side reactions.[4] Reductive amination is milder, proceeds under more controlled conditions, and is often a one-pot reaction, making it more efficient and higher-yielding.[3][7]

Q2: Which reducing agent is best for this reaction? A comparison.

A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the best choice. Here is a comparison:

Reducing AgentOperating pHReactivity ProfileRecommendation & Rationale
NaBH(OAc)₃ Mildly Acidic (5-6)Mild; highly selective for imines/iminium ions over ketones.[3]Highly Recommended. Optimal for one-pot synthesis as it works well under the acidic conditions needed for imine formation.
NaBH₃CN Neutral to AcidicSelective for imines, but highly toxic (releases HCN gas at low pH).Use with Caution. Effective but requires careful pH control and handling in a well-ventilated fume hood.
NaBH₄ Neutral to BasicLess selective; can reduce the starting cyclohexanone, especially at neutral pH.[1]Not Recommended. Its use requires a two-step process: pre-formation of the imine, then addition of the reductant.
H₂/Catalyst (e.g., Pd/C) VariesHighly effective but requires specialized high-pressure hydrogenation equipment.Viable for Scale-Up. Excellent for large-scale synthesis but less convenient for lab-scale discovery work.[8]

Q3: How can I be sure the chirality at the 3-position is maintained?

A: The chiral center at the 3-position (C3) of the piperazine ring is not directly involved in the reductive amination reaction. The reaction occurs at the secondary amine (N1). The conditions for reductive amination are typically mild (room temperature, slightly acidic pH) and are not known to cause epimerization or racemization at an existing, stable stereocenter.[9] Chiral HPLC analysis of the final product can be used to confirm the enantiomeric purity if required.

Q4: What are the critical parameters for successful and crystalline oxalate salt formation?

A: The key parameters are purity of the free base , stoichiometry , solvent choice , and temperature . The free base must be pure to avoid inhibiting crystallization.[10] Use exactly 1.0 equivalent of oxalic acid; an excess can lead to the formation of different salt stoichiometries or remain as an impurity. The solvent should be one in which the free base is soluble, but the oxalate salt is poorly soluble (e.g., isopropanol, ethanol, acetone).[11] Finally, allowing the precipitation to occur slowly and then cooling the mixture can improve crystal size and purity.

Optimized Experimental Protocol

This protocol details an optimized procedure for the synthesis and subsequent oxalate salt formation.

Protocol_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Work-up & Isolation cluster_step3 Step 3: Oxalate Salt Formation A 1. Dissolve (R)-2-methylpiperazine, cyclohexanone, and AcOH in DCE. B 2. Stir at room temperature for 1 hour. A->B C 3. Add NaBH(OAc)₃ portion-wise. B->C D 4. Stir overnight at room temperature. C->D E 5. Quench reaction with sat. NaHCO₃. D->E F 6. Adjust aqueous pH to >12 with NaOH. E->F G 7. Extract product with DCM. F->G H 8. Dry organic layer and concentrate. G->H I 9. Dissolve crude free base in IPA. H->I J 10. Add solution of Oxalic Acid in IPA dropwise. I->J K 11. Stir, cool, and filter the precipitate. J->K L 12. Wash with cold IPA and dry under vacuum. K->L Final Final L->Final Final Product

Sources

Optimization

Technical Support Center: Purification of (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate

Welcome to the technical support center for the purification of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the purification of this chiral molecule. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the highest purity and yield in your experiments.

Introduction to the Purification Challenge

(R)-1-Cyclohexyl-3-methyl-piperazine is a chiral synthetic intermediate of significant interest in pharmaceutical development. The purification of its oxalate salt is a critical step to ensure both high chemical purity and, crucially, high enantiomeric excess (e.e.). The primary method for purification is recrystallization, a technique that leverages differences in solubility to separate the desired compound from impurities. When dealing with a chiral salt, this process can also enhance the enantiomeric purity.

This guide will walk you through the essential considerations for the successful purification of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, from understanding potential impurities to detailed experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the purification of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

Q1: What are the likely impurities in my crude (R)-1-Cyclohexyl-3-methyl-piperazine oxalate?

A1: Impurities can originate from starting materials, side-reactions during synthesis, or degradation. Common impurities may include:

  • Starting Materials: Unreacted 1-cyclohexylpiperazine, methylating agents, or chiral precursors.

  • Diastereomeric Impurity: The corresponding (S)-1-Cyclohexyl-3-methyl-piperazine oxalate.

  • Over-alkylation Products: Piperazine ring with multiple cyclohexyl or methyl groups.

  • By-products from Reductive Amination: If this synthetic route is used, potential by-products include partially reduced intermediates or over-reduced species.[1]

  • Positional Isomers: Impurities where the methyl group is at a different position on the piperazine ring.

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For piperazine salts, polar protic solvents or mixtures are often effective.[2] A good starting point is to screen solvents like ethanol, isopropanol, methanol, or aqueous mixtures of these alcohols. The choice of solvent is critical for achieving a good recovery and high purity.[3]

Q3: My recrystallization resulted in a low yield. What are the possible causes and solutions?

A3: Low yield is a common issue in recrystallization. Here are some potential causes and how to address them:

  • Too much solvent: Using an excessive amount of solvent will keep more of your product dissolved in the mother liquor even after cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Solution: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]

  • Inappropriate solvent: The chosen solvent may have too high a solubility for the oxalate salt at low temperatures. Solution: Screen for alternative solvents or solvent mixtures.

Q4: The enantiomeric excess (e.e.) of my product is low after recrystallization. How can I improve it?

A4: Low enantiomeric excess after a single recrystallization is not uncommon. Here are some strategies to enhance it:

  • Multiple Recrystallizations: Often, a single recrystallization is not sufficient to achieve high e.e. Subsequent recrystallizations of the enriched product can further enhance chiral purity.

  • Solvent Screening: The choice of solvent can significantly impact the efficiency of chiral resolution during crystallization. Experiment with different solvents to find one that provides the best separation of diastereomeric salts.[5]

  • Controlled Cooling: A slower cooling rate can lead to more selective crystallization of the desired enantiomer.

  • Seeding: Introducing a small crystal of the pure (R)-enantiomer can promote the crystallization of that isomer.

Q5: How can I confirm the purity and enantiomeric excess of my final product?

A5: A combination of analytical techniques is recommended:

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.[6][7]

  • Enantiomeric Excess: Chiral HPLC is the most common and reliable method for determining e.e.[8] Capillary Electrophoresis (CE) with a chiral selector is another powerful technique for separating enantiomers.[5][9]

Troubleshooting Guide

This section provides a more detailed, problem-and-solution formatted guide to address specific issues you may encounter.

Problem Potential Cause Suggested Solution
Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent.Use a lower-boiling point solvent. Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the hot solution until turbidity persists, then reheat to dissolve and cool slowly.
No Crystals Form Upon Cooling The solution is not sufficiently supersaturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Add an anti-solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Seed the solution with a pure crystal.
Colored Impurities in Final Product Colored impurities are present in the crude material.During the hot filtration step, add a small amount of activated charcoal to the solution to adsorb colored impurities before filtering.
Poor Peak Shape in Chiral HPLC Inappropriate mobile phase or column. Interaction of the basic amine with the stationary phase.Screen different chiral columns (e.g., polysaccharide-based). Add a small amount of a basic modifier like diethylamine (DEA) to the mobile phase to improve peak shape.[10]
Inconsistent Recrystallization Results Variations in starting material purity. Inconsistent control over cooling rates and solvent volumes.Ensure consistent quality of the crude material. Standardize the recrystallization protocol with precise solvent volumes and a controlled cooling profile.

Experimental Protocols

Protocol 1: Purification of (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate by Recrystallization

This protocol provides a general framework. The optimal solvent and volumes should be determined empirically on a small scale first.

Materials:

  • Crude (R)-1-Cyclohexyl-3-methyl-piperazine oxalate

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture with water)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent.

  • Dissolution: Place the crude (R)-1-Cyclohexyl-3-methyl-piperazine oxalate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more hot solvent dropwise if necessary until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.[4]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

This is a representative method and may require optimization for your specific system.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak® series).[10]

Mobile Phase:

  • A typical mobile phase for chiral separation of amines is a mixture of a non-polar solvent like hexane or heptane with a polar alcohol modifier such as isopropanol or ethanol. A small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) is often added to improve peak shape.[10]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified (R)-1-Cyclohexyl-3-methyl-piperazine oxalate in the mobile phase.

  • Injection: Inject the sample onto the chiral HPLC column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Analysis: The two enantiomers should elute at different retention times. Calculate the enantiomeric excess (e.e.) using the peak areas of the (R) and (S) isomers: e.e. (%) = [ (Area of R - Area of S) / (Area of R + Area of S) ] x 100

Data Presentation

Table 1: Recommended Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityNotes
Isopropanol82.6Polar ProticGood starting point for many amine salts.
Ethanol78.4Polar ProticSimilar to isopropanol, can be used as an alternative.
Methanol64.7Polar ProticHigher solubility, may require an anti-solvent.
Water100Very PolarHigh solubility for many salts; often used in mixtures.
Acetone56Polar AproticCan be effective, especially for precipitating salts.[11]
Acetonitrile82Polar AproticAnother potential solvent for screening.

Visualizations

Workflow for Purification and Analysis

Purification_Workflow cluster_Purification Purification cluster_Analysis Quality Control Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Filter Hot Filtration Dissolve->Filter Cool Slow Cooling & Crystallization Filter->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate Dry Dry Purified Product Isolate->Dry Purity Chemical Purity (HPLC/NMR) Dry->Purity EE Enantiomeric Excess (Chiral HPLC) Dry->EE

Caption: General workflow for the purification and analysis of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

Troubleshooting Logic for Low Enantiomeric Excess

Low_EE_Troubleshooting Start Low Enantiomeric Excess (e.e.) CheckMethod Review Recrystallization Protocol Start->CheckMethod CheckSolvent Is the solvent optimal? CheckMethod->CheckSolvent CheckCooling Is the cooling rate controlled? CheckSolvent->CheckCooling Yes ScreenSolvents Screen alternative solvents/mixtures CheckSolvent->ScreenSolvents No CheckPurity Is the initial chiral purity very low? CheckCooling->CheckPurity Yes SlowCooling Implement a slower, controlled cooling profile CheckCooling->SlowCooling No MultiRecrystallize Perform additional recrystallizations CheckPurity->MultiRecrystallize Yes Success Improved e.e. ScreenSolvents->Success SlowCooling->Success MultiRecrystallize->Success

Caption: Decision tree for troubleshooting low enantiomeric excess in the final product.

Safety Precautions

When handling (R)-1-Cyclohexyl-3-methyl-piperazine oxalate and the solvents used in its purification, it is crucial to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when working with volatile organic solvents.[14]

  • Handling Piperazine Derivatives: Piperazine and its derivatives can be corrosive and may cause skin and eye irritation or burns. Avoid inhalation of dust and direct contact with skin and eyes.

  • Handling Oxalic Acid: Oxalic acid is toxic and corrosive. Avoid creating dust. In case of contact, rinse the affected area thoroughly with water.[15]

  • Fire Safety: Many organic solvents are flammable. Keep them away from ignition sources such as open flames and hot surfaces.

Always consult the Safety Data Sheet (SDS) for all chemicals used in your procedure for detailed hazard information and handling instructions.

References

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed, 2024.

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate, 2025.

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC, N.A.

  • Piperazine - Safety Data Sheet. ChemicalBook, N.A.

  • Piperazine - Hazard Summary. NJ.gov, N.A.

  • Recovery and purification of piperazine. Google Patents, 1969.

  • Safety Data Sheet - Piperazine. Sigma-Aldrich, 2025.

  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem, N.A.

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry, N.A.

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH, 2014.

  • Piperazine - Solubility. Solubility of Things, N.A.

  • Purification of piperazine. Google Patents, 1959.

  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer, N.A.

  • Identifying and minimizing byproducts in phenylpiperazine synthesis. Benchchem, N.A.

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 2022.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 2012.

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central, N.A.

  • Reductive amination of piperazine. Reddit, 2024.

  • Preparation method of 1-cyclohexyl piperazine. Google Patents, 2021.

  • Safety Data Sheet: Oxalic acid. Carl ROTH, N.A.

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate, 2016.

  • Chiral HPLC Separations. Phenomenex, N.A.

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  • Recrystallization. Chemistry LibreTexts, 2023.

  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem, N.A.

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI, N.A.

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, N.A.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, N.A.

  • Organic Chemistry Lab: Recrystallization. YouTube, 2007.

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH, N.A.

  • New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate, 2017.

  • 1-Methylpiperazine: synthesis, applications and safety. ChemicalBook, 2023.

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. NIH, N.A.

  • Chemical/Laboratory Techniques: Recrystallization. YouTube, 2022.

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry, N.A.

  • 3-Cyclohexyl-1-methylpiperazine. PubChem, N.A.

Sources

Troubleshooting

Technical Support Center: (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate

A Guide to Understanding and Mitigating Stability Challenges Welcome to the technical support center for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. As Senior Application Scientists, we understand that ensuring the sta...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Stability Challenges

Welcome to the technical support center for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. As Senior Application Scientists, we understand that ensuring the stability of your active pharmaceutical ingredient (API) is paramount for reproducible research and successful drug development. This guide is structured to address the common stability-related questions and challenges encountered by researchers working with this substituted piperazine salt. We will delve into the underlying chemical principles governing its stability and provide actionable troubleshooting protocols.

Section 1: Foundational Knowledge - General Handling and Storage

This section covers the most frequent initial inquiries regarding the physical and chemical nature of the compound.

Q1: What are the primary stability concerns for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate?

A1: The stability profile of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate is influenced by both the piperazine core and the oxalate counter-ion. Key concerns include:

  • Hygroscopicity: Piperazine and its salts are known to absorb moisture from the atmosphere, which can lead to physical changes like clumping and trigger chemical degradation.[1][2]

  • Thermal Sensitivity: Substituted piperazines can undergo thermal degradation, and the rate can be influenced by the nature of the substituents.[3][4] The oxalate counter-ion itself can decompose upon heating.[5]

  • Oxidative Degradation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, a process that may be catalyzed by trace metal impurities or exposure to air.[6][7]

  • pH Sensitivity: As a salt of a diprotic base, the compound's stability in solution is highly dependent on pH.[8][9] Hydrolysis and other pH-dependent degradation pathways are possible.[10]

  • Photostability: Exposure to light, particularly UV radiation, can potentially induce degradation, a common concern for many organic molecules.[11][12]

Q2: What are the recommended standard storage conditions for this compound?

A2: Based on the known properties of piperazine salts and oxalates, stringent storage conditions are critical to maintain the integrity of the compound. We recommend the following as a baseline:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation of both the piperazine moiety and the oxalate counter-ion.[3][5]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, mitigating oxidative degradation and hygroscopicity.[1][6]
Container Tightly Sealed, Amber Glass VialPrevents exposure to air and humidity; amber glass protects from light.[11]
Environment Dry, Well-ventilated AreaStandard practice for chemical storage to prevent moisture ingress and ensure safety.[13][14]

Section 2: Troubleshooting Physical Instability

Physical changes are often the first sign of a stability issue. This section addresses how to interpret and resolve these observations.

Q3: My solid sample of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate has become clumpy and difficult to weigh accurately. What is the cause and how can I prevent it?

A3: This is a classic sign of hygroscopicity, the tendency to absorb moisture from the air.[1] Piperazine itself is deliquescent and readily absorbs water.[2][15] This behavior can lead to caking, inaccurate weighing, and can act as a prelude to chemical hydrolysis.

Troubleshooting Protocol:

  • Immediate Action: Transfer the material to a desiccator containing a strong desiccant (e.g., phosphorus pentoxide) under vacuum to remove adsorbed water.

  • Prevention:

    • Always handle the compound in a low-humidity environment, such as a glove box purged with nitrogen or argon.

    • Store the material in small, single-use aliquots to minimize the exposure of the bulk supply to the atmosphere during repeated openings.

    • Ensure vials are tightly sealed with high-quality caps and liners.

Q4: I've noticed a slight discoloration (e.g., yellowing) of my solid sample over time, even when stored in the dark. What does this indicate?

A4: Discoloration in the absence of light often points towards slow oxidative degradation or minor thermal decomposition. The formation of oxidized species or minute quantities of degradation products can impart color to the bulk material.[6] While potentially minor, it is an indicator that the compound is degrading and its purity may be compromised. It is crucial to re-analyze the material for purity before use.

Section 3: Investigating Chemical Degradation Pathways

Understanding the potential chemical degradation pathways is essential for designing stable formulations and interpreting stability data.

Q5: My analytical results show a loss of potency and the appearance of new peaks in my chromatogram after storing the compound in solution. What are the likely degradation pathways?

A5: The degradation of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate in solution is most commonly driven by pH, temperature, and oxidative stress. The primary degradation mechanisms for piperazine derivatives include:

  • Oxidation: The tertiary amine nitrogen can be oxidized to form an N-oxide. This is a common pathway for piperazine-containing drugs.[4]

  • Ring Opening/Cleavage: Thermal stress or extreme pH can promote nucleophilic substitution (SN2) reactions, leading to the opening of the piperazine ring.[3][16]

  • Degradation of Substituents: The cyclohexyl or methyl groups could potentially undergo reactions, although the piperazine ring is typically more reactive.

The diagram below illustrates the key factors that can initiate these degradation pathways.

Caption: Key environmental factors influencing the stability of the compound.

Q6: How do I systematically determine the specific degradation pathway affecting my compound?

A6: A forced degradation (or stress testing) study is the standard approach to identify likely degradation pathways and to develop a stability-indicating analytical method.[11][17] This involves subjecting the compound to harsh conditions to intentionally induce degradation.

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48hAcid-catalyzed ring opening or hydrolysis.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48hBase-catalyzed degradation.
Oxidation 3% H₂O₂ at room temp for 24hFormation of N-oxides and other oxidative products.[17]
Thermal Solid sample at 80°C for 48hThermally induced decomposition, ring cleavage.[3]
Photolytic Solution/solid exposed to UV/Vis light (ICH Q1B guidelines)Photochemically induced reactions.[11]

By analyzing the samples from each stress condition (typically with LC-MS), you can identify the specific degradation products formed under each type of stress. This is crucial for understanding the compound's vulnerabilities.[17]

Section 4: Analytical Best Practices for Stability Assessment

A robust analytical method is the cornerstone of any stability study.

Q7: I am developing a stability-indicating HPLC method. What are the critical parameters to consider for a substituted piperazine like this?

A7: Developing a robust, stability-indicating HPLC method requires careful optimization to ensure separation of the parent compound from all potential degradants.

Key Optimization Strategies:

  • Column Choice: A standard C18 column is a good starting point, but for polar degradants or issues with peak shape, consider a C8, Phenyl-Hexyl, or a polar-embedded phase column.

  • Mobile Phase pH: This is critical. Piperazines are basic, and controlling the mobile phase pH is essential for good peak shape and retention.[17] A pH range of 3-7 is often a good starting point (using buffers like phosphate or formate).

  • Peak Tailing: Basic amines can interact with residual silanols on the silica support, causing peak tailing. This can be mitigated by using a high-purity, end-capped column or by adding a competing amine, like 0.1% triethylamine, to the mobile phase.[17]

  • Detector: A UV detector is standard. However, coupling it with a mass spectrometer (LC-MS) is highly recommended for identifying unknown degradation peaks by their mass-to-charge ratio (m/z).[10][17]

The workflow for developing and validating such a method is outlined below.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Application A Select Initial Conditions (Column, Mobile Phase) B Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) A->B C Inject Stressed Samples into HPLC B->C D Optimize Separation (Gradient, pH, Flow Rate) C->D E Specificity (Peak Purity Analysis) D->E Achieved Resolution? F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Final Stability-Indicating Method I->J

Caption: Workflow for stability-indicating method development.

By following these guidelines and systematically investigating any observed changes, you can ensure the integrity of your (R)-1-Cyclohexyl-3-methyl-piperazine oxalate and generate reliable, reproducible data in your research and development efforts. For further inquiries, please do not hesitate to contact our technical support team.

References

  • Freeman, S., & Rochelle, G. (2012). Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 227-233. Available at: [Link]

  • Al-Subaie, F. M., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Available at: [Link]

  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin. Available at: [Link]

  • Nielsen, P. B., et al. (2020). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Omega, 5(21), 12276–12287. Available at: [Link]

  • Sulphur Experts. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Sulphur Experts. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Available at: [Link]

  • Ali, A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 108, 103322. Available at: [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. Available at: [Link]

  • Caledon Laboratories Ltd. (n.d.). MATERIAL SAFETY DATA SHEET AMMONIUM OXALATE. Caledon Labs. Available at: [Link]

  • Nielsen, P. B., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 5(49), 31808–31821. Available at: [Link]

  • ScienceDirect. (n.d.). Piperazine. ScienceDirect. Available at: [Link]

  • Amine Experts. (2021). "Basics" of Acidic Heat Stable Amine Salts: Part 1. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Available at: [Link]

  • Lepaumier, H., et al. (2011). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 50(9), 4917–4925. Available at: [Link]

  • Vevel, O., et al. (n.d.). The Challenge of Heat Stable Amine Salts. OSTI.GOV. Available at: [Link]

  • Caffarel-Salvador, E., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 526–534. Available at: [Link]

  • Navaneeswari, R., & Reddy, C. S. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 5(1), 199-206. Available at: [Link]

  • Sobańska, A. W., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-10. Available at: [Link]

  • Xie, K., et al. (2018). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A, 35(8), 1515–1523. Available at: [Link]

  • Navaneeswari, R., & Reddy, C. S. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • Sampan Enterprises. (n.d.). FAQS about Ammonium Oxalate. Sampan Enterprises. Available at: [Link]

  • Catherwood, D. J., et al. (2022). Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. Foods, 11(17), 2649. Available at: [Link]

  • Sciencemadness.org. (2009). Forming oxalte salts of amines. Sciencemadness Discussion Board. Available at: [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. Available at: [Link]

  • Agbaba, D., et al. (2002). Influence of cyclodextrins on the photostability of selected drug molecules in solution and the solid-state. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 44, 31-36. Available at: [Link]

  • Appchem. (n.d.). (S)-1-Cyclohexyl-3-methyl-piperazine oxalate. Appchem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1'-Cyclohexyl-3-methyl-1,4'-bipiperidine oxalate. PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with (R)-1-Cyclohexyl-3-methyl-piperazine oxalate

Welcome to the technical support center for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility issues encountered during experimental work. Our approach is rooted in fundamental physicochemical principles to ensure you can logically diagnose and solve dissolution problems.

Introduction to (R)-1-Cyclohexyl-3-methyl-piperazine oxalate and its Solubility Profile

(R)-1-Cyclohexyl-3-methyl-piperazine is a piperazine derivative. Piperazine and its salts are widely utilized in the pharmaceutical industry.[1] While piperazine itself is freely soluble in water, the solubility of its salt forms, such as the oxalate salt, can be influenced by a variety of factors.[2][3] Oxalate salts are often employed to improve the physicochemical properties of an active pharmaceutical ingredient (API), including its stability and solubility.[4] However, challenges in achieving the desired concentration in aqueous solutions can still arise.

This guide provides a structured approach to troubleshooting these challenges, focusing on practical, step-by-step solutions.

Troubleshooting Guide: Step-by-Step Solutions to Common Solubility Problems

Issue 1: My (R)-1-Cyclohexyl-3-methyl-piperazine oxalate is not dissolving or is poorly soluble in my aqueous buffer.

This is a common issue that can often be resolved by systematically adjusting the properties of the solvent system. The solubility of piperazine salts is highly dependent on the pH of the solution.

Underlying Principle: (R)-1-Cyclohexyl-3-methyl-piperazine is a basic compound, and its oxalate salt is formed with a weak acid (oxalic acid). The solubility of such salts is significantly influenced by the pH of the medium. Adjusting the pH can shift the equilibrium between the salt form and the free base, potentially increasing solubility.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor solubility.

Detailed Steps:

Step 1: pH Adjustment

  • Initial pH Measurement: Measure the pH of your solution after adding the (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

  • Acidification: Since the parent compound is a base, decreasing the pH by adding a dilute acid (e.g., 0.1 M HCl) can increase the proportion of the more soluble protonated form. Aim for a pH well below the pKa of the piperazine nitrogen atoms (piperazine itself has pKa values of approximately 5.35 and 9.73).[2]

  • Observation: Stir the solution and observe for dissolution. It is advisable to add the acid dropwise to avoid overshooting the target pH.

Step 2: Gentle Heating

  • Controlled Warming: If pH adjustment alone is insufficient, gently warm the solution while stirring. An increase in temperature often enhances the solubility of solid compounds.[3]

  • Temperature Range: Start with a temperature of 30-40°C. Avoid excessive heat, which could potentially degrade the compound.

  • Cooling and Observation: After dissolution, allow the solution to cool slowly to room temperature. Observe if the compound remains in solution or precipitates out. If it precipitates, a supersaturated solution was formed, and the concentration may not be stable.

Step 3: Introduction of Co-solvents

  • Co-solvent Selection: If the compound is still not dissolving, the use of a co-solvent may be necessary. Common pharmaceutically acceptable co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[5]

  • Methodology: Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) to your aqueous solution.

  • Incremental Addition: Gradually increase the co-solvent concentration while observing for dissolution. Be mindful that high concentrations of organic solvents may not be suitable for all experimental systems.

Step 4: Particle Size Reduction

  • Rationale: Decreasing the particle size of the solid material increases the surface area available for dissolution, which can lead to a faster dissolution rate.[6]

  • Techniques: If you have access to the necessary equipment, techniques like micronization or sonication (in a suitable solvent) can be employed to reduce particle size.[7]

  • Caution: While this can increase the rate of dissolution, it may not significantly increase the equilibrium solubility.

Issue 2: The compound dissolves initially but then precipitates out of solution over time.

This phenomenon, known as disproportionation, can occur with salt forms of active pharmaceutical ingredients.[8]

Underlying Principle: The dissolved salt can revert to its less soluble free base form, especially if the pH of the solution is not optimal.[9] This is a solution-mediated transformation where the more soluble salt precipitates as the less soluble free base.[8]

Troubleshooting Steps:

  • Verify and Buffer the pH: The most critical factor is to maintain a pH where the protonated, more soluble form of the piperazine derivative is favored. Ensure your solution is adequately buffered to resist pH shifts.

  • Solubility Assessment at Target pH: Determine the equilibrium solubility of the compound in your buffered solution to ensure you are not exceeding its thermodynamic limit.

  • Consider a Different Salt Form: If disproportionation remains a persistent issue, exploring alternative salt forms of the parent compound with different counter-ions may be necessary for long-term formulation stability.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate?

Q2: Can I use DMSO to dissolve (R)-1-Cyclohexyl-3-methyl-piperazine oxalate?

Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many poorly soluble compounds. While it is likely to be an effective solvent, it is important to consider the compatibility of DMSO with your downstream application. For many biological assays, the final concentration of DMSO must be kept very low (typically <0.5%) to avoid artifacts.

Q3: How does the oxalate counter-ion affect solubility?

The choice of a counter-ion is a critical part of drug development to optimize properties like solubility and stability.[4] Oxalic acid is a dicarboxylic acid that can form salts with the basic nitrogen atoms of the piperazine ring. The resulting salt's solubility will be a function of the crystal lattice energy of the solid salt and the solvation energy of the individual ions.

Q4: Are there any other techniques to improve solubility?

Yes, for challenging compounds, more advanced techniques can be employed, although these often require specialized equipment and formulation expertise. These include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier.[11]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.[6]

  • Nanosuspensions: Reducing the particle size to the nanometer range to increase the surface area and dissolution rate.[5]

These advanced methods are typically considered when simpler approaches like pH adjustment and co-solvents are insufficient.

Summary of Key Parameters

ParameterInfluence on SolubilityRecommended Action
pH High impact; lower pH generally increases solubility for basic compounds.Adjust pH downwards with a dilute acid and use a buffer for stability.
Temperature Moderate impact; increased temperature often increases solubility.Apply gentle heating (30-40°C) and monitor for precipitation upon cooling.
Co-solvents Can significantly increase solubility.Introduce pharmaceutically acceptable co-solvents like ethanol or PEG in a stepwise manner.
Particle Size Affects the rate of dissolution.If possible, reduce particle size through micronization or sonication.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020). Pharma Excipients.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Improving API Solubility by Salt and Cocrystal Form
  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2025).
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. (n.d.). Benchchem.
  • Piperazine. (n.d.). Solubility of Things.
  • Enhanced Solubility through API Processing: Salt and Cocrystal Form
  • 1-(Cyclohexylmethyl)piperazine 97 57184-23-3. (n.d.). Sigma-Aldrich.
  • Cas 99993-62-1,Piperazine, 1-(3-methylcyclohexyl). (n.d.). LookChem.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflamm
  • Solid liquid solubility of piperazine. (n.d.). SINTEF.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Perme
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formul
  • Solubility Concerns: API and Excipient Solutions. (2015). American Pharmaceutical Review.
  • Piperazine. (n.d.). PubChem - NIH.
  • 3-Cyclohexyl-1-methylpiperazine. (n.d.). PubChem.
  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. (2025).
  • High solubility piperazine salts of the nonsteroidal anti-inflammatory drug (NSAID) meclofenamic acid. (2012). Ben-Gurion University Research Portal.
  • 1-Cyclohexylpiperazine. (n.d.). Wikipedia.
  • 1-Cyclohexylpiperazine = 97.0 GC 17766-28-8. (n.d.). Sigma-Aldrich.
  • (R)
  • CAS 1187930-96-6 | (R)
  • 1'-Cyclohexyl-3-methyl-1,4'-bipiperidine oxal
  • (R)

Sources

Troubleshooting

Technical Support Center: (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate Assay Troubleshooting

Welcome to the technical support center for the analytical assay of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate and tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assay of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and complex issues encountered during the quantification and analysis of this active pharmaceutical ingredient (API). Our approach is rooted in explaining the causal relationships behind analytical challenges and providing robust, self-validating protocols to ensure data integrity.

Introduction to the Analyte and its Challenges

(R)-1-Cyclohexyl-3-methyl-piperazine is a chiral amine, and its oxalate salt form is often utilized in pharmaceutical development. The analytical challenges associated with this molecule stem from several key characteristics: the piperazine core, the chiral center, the non-aromatic nature of the cyclohexyl group, and the presence of the oxalate counter-ion. These features can lead to issues with chromatographic retention, peak shape, detector response, and interference from matrix components and formulation excipients.

This guide will address these potential issues in a practical question-and-answer format, providing both diagnostic and corrective actions grounded in established analytical principles and regulatory expectations, such as those outlined in the ICH Q2(R2) guidelines on analytical procedure validation.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Chromatographic & Peak Shape Issues

Question 1: I am observing poor retention or no retention of my (R)-1-Cyclohexyl-3-methyl-piperazine peak on a standard C18 column. What is happening?

Answer:

This is a common issue for polar, basic compounds like piperazine derivatives on traditional reversed-phase columns.[3] The piperazine moiety is highly polar and, depending on the mobile phase pH, will be protonated and highly water-soluble. A standard C18 column offers limited hydrophobic interaction for such molecules, leading to their elution at or near the void volume.

Causality and Troubleshooting Workflow:

Sources

Optimization

Technical Support Center: Optimizing Binding Assays for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate

Welcome to the technical support center for researchers utilizing (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during bind...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during binding assay development. As a piperazine derivative, this compound belongs to a class of molecules renowned for its interaction with a variety of central nervous system targets.[1][2] This guide synthesizes field-proven insights and foundational biochemical principles to empower you to generate robust, reproducible, and meaningful data.

Section 1: Foundational Concepts & Pre-Assay Considerations

Before delving into troubleshooting, it is crucial to establish a strong experimental foundation. The quality of your data is inextricably linked to the quality of your initial setup and reagents.

Frequently Asked Questions (FAQs)

Q1: What are the likely biological targets for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate?

A1: The 1-cyclohexylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently associated with high affinity for sigma (σ) receptors, particularly the σ₂ subtype.[3][4][5] Piperazine derivatives are also well-established ligands for dopaminergic (e.g., D₂) and serotonergic (e.g., 5-HT₂ₐ) G protein-coupled receptors (GPCRs).[6][7][8] Therefore, initial characterization should prioritize screening against a panel of these receptors.

Q2: What are the most critical quality control steps to perform before beginning a binding assay?

A2: Rigorous quality control is non-negotiable for accurate affinity measurements.[9]

  • Compound Integrity and Solubility: Confirm the identity and purity of your (R)-1-Cyclohexyl-3-methyl-piperazine oxalate stock. Crucially, as an oxalate salt, its solubility can be pH-dependent and sensitive to divalent cations.[10][11] Visually inspect your stock solution and the highest concentration used in your assay buffer for any signs of precipitation.

  • Receptor Preparation: If using cell membranes, ensure they have been properly prepared and stored at -80°C. Repeated freeze-thaw cycles will degrade receptor integrity. The concentration and presence of the target receptor should be periodically verified, for example, by Western blotting.[12]

  • Radioligand Quality: If performing a radioligand binding assay, check the age and specific activity of the radioisotope.[12] Radiochemical decomposition can lead to reduced specific binding and increased background.

Q3: Can you explain the fundamental components of a binding assay measurement?

A3: Certainly. Every binding experiment measures three key values:

  • Total Binding: The total amount of ligand bound to the receptor preparation. This is measured by incubating the receptor with the labeled ligand.

  • Non-Specific Binding (NSB): The portion of the ligand that binds to components other than the target receptor (e.g., lipids, filter mats, or plasticware).[13][14] This is determined by measuring binding in the presence of a high concentration of an unlabeled competitor that saturates the target receptors.

  • Specific Binding: This is the value of interest, representing the ligand bound specifically to the target receptor. It is not measured directly but calculated by subtracting NSB from Total Binding.[15] Achieving a high ratio of specific to non-specific binding is the primary goal of assay optimization.

TB Total Binding Minus - TB->Minus SB Specific Binding (Signal) NSB Non-Specific Binding (Background) NSB->Minus Minus->SB Calculation

Caption: Relationship between binding components.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during binding assay optimization in a direct question-and-answer format.

Problem 1: High Non-Specific Binding (NSB)

Q: My non-specific binding is greater than 30% of my total binding, leading to a poor signal window. How can I reduce it?

A: High NSB is a frequent challenge, especially with hydrophobic compounds, and it severely compromises assay accuracy.[9][16] The key is to systematically identify and block the source of the non-specific interactions.

Step-by-Step Troubleshooting Protocol:

  • Assess Filter/Plate Binding: Before running a full experiment, perform a simple test. Add your radioligand (at the concentration used in your assay) to a well without any receptor membranes. Perform the filtration and washing steps as usual. If you detect a high signal, it indicates the ligand is binding directly to your filter mat or assay plate.

    • Solution: Pre-soaking filter plates with a solution like 0.5% polyethyleneimine (PEI) can effectively reduce this type of NSB by neutralizing negative charges on the filter material.[17]

  • Optimize Blocking Agents: Non-specific binding to proteins and lipids in the membrane preparation is common. Incorporating a blocking agent into the assay buffer is essential.[12][14]

    • Solution: Titrate Bovine Serum Albumin (BSA) into your assay buffer, typically starting at 0.1% (w/v) and testing up to 1%. BSA acts as a protein blocker, saturating non-specific sites.[14]

  • Incorporate Detergents: Low concentrations of non-ionic detergents can disrupt hydrophobic interactions that cause NSB.

    • Solution: Add Tween-20 or Triton X-100 to your wash buffer (and sometimes assay buffer) at a very low concentration (e.g., 0.01-0.1%).[14] Be cautious, as high detergent concentrations can disrupt membrane integrity or the receptor-ligand interaction itself.

  • Adjust Receptor Concentration: Using too much membrane protein increases the available surface area for non-specific interactions.[12]

    • Solution: Titrate your membrane preparation to find the lowest concentration that still provides a robust specific binding signal. This directly improves the specific-to-non-specific ratio.

  • Optimize Wash Steps: Inadequate washing can leave unbound radioligand trapped in the filter, artificially inflating both total and non-specific counts.

    • Solution: Increase the number of wash steps (e.g., from 3 to 4) and/or the volume of cold wash buffer. Ensure the vacuum is applied rapidly and completely to remove all unbound ligand.[12]

ReagentTypical ConcentrationPrimary Purpose
Bovine Serum Albumin (BSA) 0.1 - 1% (w/v)Protein blocker; saturates non-specific sites.
Polyethyleneimine (PEI) 0.3 - 0.5% (v/v)Pre-treatment for filters; reduces electrostatic binding.
Tween-20 / Triton X-100 0.01 - 0.1% (v/v)Detergent; disrupts non-specific hydrophobic interactions.
Caption: Common reagents used to reduce non-specific binding.

Problem 2: Low or No Specific Binding

Q: I'm not detecting a significant difference between my total and non-specific binding. What could be the cause?

A: A lack of specific binding points to a fundamental issue with one of the core components of the assay or the conditions under which they interact.[12][18]

cluster_ligand Ligand Issues cluster_receptor Receptor Issues cluster_conditions Condition Issues Start Start: Low Specific Binding Check_Ligand 1. Verify Radioligand Activity & Concentration Start->Check_Ligand Ligand_Degraded Degraded? (Check Expiry) Check_Ligand->Ligand_Degraded Check_Receptor 2. Assess Receptor Integrity & Concentration Receptor_Degraded Degraded? (e.g., Freeze-Thaw) Check_Receptor->Receptor_Degraded Check_Conditions 3. Evaluate Assay Conditions Conditions_Equilibrium Not at Equilibrium? Check_Conditions->Conditions_Equilibrium Success Problem Solved Ligand_Degraded->Check_Receptor No Ligand_New Action: Use Fresh Ligand Ligand_Degraded->Ligand_New Yes Ligand_New->Success Receptor_Degraded->Check_Conditions No Receptor_New Action: Use Fresh Membranes Receptor_Degraded->Receptor_New Yes Receptor_New->Success Conditions_Equilibrium->Success No Conditions_Time Action: Increase Incubation Time Conditions_Equilibrium->Conditions_Time Yes Conditions_Time->Success

Caption: Troubleshooting workflow for low specific binding.

Causality & Solutions:

  • Receptor Integrity: The receptor may be degraded, denatured, or present at a very low concentration. Ensure proper storage (-80°C) and handling of membrane preparations. Avoid multiple freeze-thaw cycles.

  • Radioligand Issues: The radioligand may have degraded over time, or its concentration may be inaccurate. Always check the expiration date and consider running a fresh saturation curve to re-determine its Kᴅ.[12]

  • Assay Conditions Not at Equilibrium: Binding is a time-dependent process. If the incubation time is too short, the reaction may not have reached equilibrium, resulting in low signal.[19] Perform a time-course experiment to determine when binding reaches a plateau.

  • Incorrect Buffer Composition: The pH, ionic strength, or presence/absence of specific ions can dramatically affect receptor conformation and binding. Ensure your buffer is appropriate for the target receptor family (e.g., many GPCR assays use Tris-based buffers).

Problem 3: Compound Solubility Issues

Q: I'm seeing inconsistent results and suspect my compound, (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, is precipitating in the assay buffer. How should I handle this?

A: This is a critical and compound-specific issue. Oxalate salts can have limited solubility, especially in buffers containing divalent cations (e.g., Ca²⁺, Mg²⁺) which can lead to the precipitation of insoluble metal oxalates.[11][20] Furthermore, oxalate solubility is pH-dependent.

Solutions:

  • Buffer Selection is Critical: Standard Phosphate-Buffered Saline (PBS) often contains CaCl₂ and MgCl₂ and should be avoided.

    • Recommendation: Use a buffer system free of divalent cations, such as Tris-HCl or HEPES. If divalent cations are required for receptor function (e.g., Mg²⁺ is often required for GPCR-G protein coupling), they should be added at the lowest necessary concentration and only after the compound has been fully dissolved and diluted in the buffer.

  • Control the pH: The solubility of oxalate is generally higher at a pH above 8.[20] However, you must balance this with the optimal pH for your receptor's activity. Most receptor binding assays are performed at a physiological pH of ~7.4. Ensure your buffer is strongly poised at this pH.

  • Use of a Co-Solvent: While not ideal, a small percentage of an organic co-solvent can be used to maintain solubility.

    • Recommendation: Prepare your highest stock solution of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate in 100% Dimethyl Sulfoxide (DMSO). When performing serial dilutions for the assay, ensure the final concentration of DMSO in the assay wells is low and consistent across all conditions, typically ≤1%. High concentrations of DMSO can disrupt membrane integrity and protein structure.

  • Visual and Centrifugation Check: Before use, visually inspect your highest concentration working solution under a light source for any signs of cloudiness or precipitate. For a more rigorous check, centrifuge an aliquot of the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. The presence of a pellet indicates precipitation.

Buffer SystemDivalent Cations?Recommended for Oxalate Salts?Notes
Phosphate-Buffered Saline (PBS) Typically Yes (Ca²⁺, Mg²⁺)No High risk of calcium/magnesium oxalate precipitation.
Tris-HCl No (unless added)Yes Commonly used for GPCR binding assays.
HEPES No (unless added)Yes Good buffering capacity at physiological pH.
Caption: Recommended buffer systems for assays with oxalate salts.

Section 3: Standard Protocol Template: Radioligand Competition Assay

This protocol provides a general framework for a filtration-based competition binding assay to determine the inhibitory constant (Kᵢ) of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

Objective: To measure the affinity of a test compound by its ability to compete with a radioligand of known affinity (Kᴅ).

Materials:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Receptor Source: Cell membranes expressing the target receptor.

  • Radioligand: Labeled with ³H or ¹²⁵I, at a concentration at or below its Kᴅ.

  • Unlabeled Competitor (for NSB): A known high-affinity ligand for the target receptor.

  • Test Compound: (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, serially diluted.

  • Wash Buffer: Cold (4°C) 50 mM Tris-HCl, pH 7.4.

  • Apparatus: 96-well filter plates (e.g., GF/B), vacuum manifold, scintillation counter.

Protocol:

  • Plate Preparation: If necessary, pre-treat the filter plate wells with 0.5% PEI for 30-60 minutes at room temperature, then aspirate.

  • Assay Setup: Add the following reagents to each well of the 96-well plate in the specified order (total volume typically 100-250 µL):

    • Total Binding Wells (in triplicate): 25 µL Assay Buffer, 25 µL Radioligand, 50 µL Membrane Preparation.

    • Non-Specific Binding Wells (in triplicate): 25 µL Unlabeled Competitor (at 100-1000x Kᴅ of radioligand), 25 µL Radioligand, 50 µL Membrane Preparation.

    • Test Compound Wells (in triplicate for each concentration): 25 µL Test Compound (at various concentrations), 25 µL Radioligand, 50 µL Membrane Preparation.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a pre-determined time sufficient to reach equilibrium (e.g., 60-120 minutes). Gentle agitation may be required.

  • Termination & Filtration: Terminate the binding reaction by rapidly filtering the contents of the plate through the filter mat using a vacuum manifold.

  • Washing: Immediately wash the filters with 3-4 volumes of ice-cold Wash Buffer to remove unbound radioligand.

  • Detection: Dry the filter mat completely. Add liquid scintillant to each well (if using ³H) and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding for each data point: Specific Binding = Total Counts - Average NSB Counts.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    • Where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.
  • Surmodics. (n.d.). Non-Specific Binding: What You Need to Know.
  • de Oliveira, R., de Freitas, R. M., & de Lima, M. do C. A. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.
  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays.
  • BenchChem. (2025). Application Notes and Protocols for Receptor Binding Assays Using 2-amino-1-(1H-indol-3-yl)ethanol.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Radioligand Binding Assays.
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • Revvity. (n.d.). Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells.
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions.
  • ResearchGate. (n.d.). Piperazine derivatives of existing drug molecules.
  • Wikipedia. (n.d.). Piperazine.
  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Unchained Labs. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.
  • DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell.
  • Verplaetse, A., Verbeeck, R., Verbaeys, A., Oosterlinck, W., & Verpoort, F. (2025). Solubility of Calcium Oxalate Monohydrate and Hydroxyapatite in Edta Solutions.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • Elands, J., Schellekens, H., & De Kloet, E. R. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods.
  • BenchChem. (2025). Technical Support Center: Sodium Oxalate Stability and Reactivity.
  • Savage, G. P., & Vanhanen, L. (2024). Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model. CentAUR.
  • Palandri, J. L., & Kharaka, Y. K. (2026). Effect of oxalate and pH on chrysotile dissolution at 25 C: An experimental study. Geochimica et Cosmochimica Acta.
  • Berardi, F., Abate, C., & Perrone, R. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry.
  • Abate, C., Niso, M., & Berardi, F. (2009). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry.
  • Abate, C., Niso, M., & Contino, M. (2011). 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. ChemMedChem.

Sources

Troubleshooting

Technical Support Center: Crystallization of (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering challenges with the crystallization of (R)-1-Cyclohexyl-3-methyl-piperazine oxalat...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering challenges with the crystallization of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. This document is designed to offer in-depth troubleshooting advice and answer frequently asked questions, grounded in established scientific principles of crystallization, chiral resolution, and salt formation.

Introduction to the Crystallization of a Chiral Piperazine Salt

(R)-1-Cyclohexyl-3-methyl-piperazine oxalate is a chiral molecule, and its crystallization is a critical step for purification and isolation of the desired enantiomer. The formation of the oxalate salt is a common strategy to obtain a crystalline solid with improved handling properties compared to the freebase. However, the crystallization of chiral amine salts can be influenced by a multitude of factors, often leading to challenges in achieving desired yield, purity, and crystal form. This guide will provide a structured approach to troubleshoot and optimize this process.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, offering step-by-step protocols and the scientific rationale behind them.

Issue 1: No Crystal Formation or Oiling Out

Observation: Upon cooling or addition of an anti-solvent, the solution becomes cloudy or forms a viscous oil instead of a crystalline solid.

Root Cause Analysis: "Oiling out" or failure to crystallize typically occurs when the supersaturation of the solution is too high, or the solute has a higher affinity for the solvent than for forming a crystal lattice under the given conditions. For amine salts, the presence of residual water can also contribute to the formation of oils.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for oiling out or lack of crystallization.

Detailed Protocols:

  • Protocol 1: Rigorous Drying

    • Ensure the (R)-1-Cyclohexyl-3-methyl-piperazine freebase is anhydrous. If it is an oil, dissolve it in a suitable solvent like toluene and azeotropically remove water using a Dean-Stark apparatus.

    • Use anhydrous solvents for the crystallization. Solvents can be dried using molecular sieves or by distillation from an appropriate drying agent.

    • Perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Protocol 2: Optimizing Supersaturation

    • Slower Cooling: Decrease the cooling rate to allow molecules more time to orient themselves into a crystal lattice. A typical slow cooling profile would be a reduction of 5-10 °C per hour.

    • Solvent System Modification:

      • If using a single solvent, try a solvent mixture. For instance, if the compound is soluble in methanol, try a mixture of methanol and a less polar solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

      • If using an anti-solvent addition method, add the anti-solvent more slowly and at a slightly elevated temperature.

  • Protocol 3: Seeding

    • Prepare a supersaturated solution of the oxalate salt.

    • Add a small amount of previously obtained pure crystals (seed crystals) to the solution.

    • If no seed crystals are available, try to generate them by scratching the inside of the flask with a glass rod at the solvent-air interface, or by cooling a very small, concentrated sample of the solution rapidly.

Issue 2: Low Yield of the Desired (R)-enantiomer Oxalate Salt

Observation: After filtration and drying, the amount of crystalline product is significantly lower than the theoretical maximum.

Root Cause Analysis: A low yield can be due to several factors: the desired diastereomeric salt may be too soluble in the mother liquor, the crystallization time may be insufficient, or a solid solution may have formed where both diastereomers co-crystallize.[2][3]

Troubleshooting Strategies:

StrategyRationale
Optimize Solvent System The solubility of the diastereomeric salts is highly dependent on the solvent. A different solvent or solvent mixture may decrease the solubility of the desired salt.[4][5]
Lower Final Temperature Reducing the final temperature of the crystallization will decrease the solubility of the salt and increase the yield.
Increase Concentration Carefully evaporating some of the solvent before cooling can increase the supersaturation and drive more of the product out of solution.
Extended Crystallization Time Allowing the solution to stir at the final temperature for a longer period (e.g., 12-24 hours) can allow for more complete crystallization.

Experimental Protocol: Solvent Screening for Yield Improvement

  • In parallel vials, dissolve a small, equal amount of the (R)-1-Cyclohexyl-3-methyl-piperazine oxalate in different solvent systems at an elevated temperature to achieve saturation.

  • Solvent Systems to Test:

    • Alcohols (Methanol, Ethanol, Isopropanol)

    • Ketones (Acetone, Methyl Ethyl Ketone)[6]

    • Esters (Ethyl Acetate)

    • Ethers (Tetrahydrofuran, MTBE)

    • Mixtures of the above (e.g., Ethanol/Heptane, Acetone/Water)

  • Allow the vials to cool slowly to room temperature, and then further cool to 0-5 °C.

  • Observe the amount of precipitate in each vial.

  • Isolate the crystals from the most promising systems and analyze the yield and enantiomeric purity by chiral HPLC.

Issue 3: Poor Enantiomeric Purity

Observation: Chiral HPLC analysis of the crystallized product shows a significant amount of the undesired (S)-enantiomer.

Root Cause Analysis: This is often due to the formation of a solid solution, where the undesired diastereomer is incorporated into the crystal lattice of the desired one. This can happen when the two diastereomeric salts have similar solubilities and crystal structures.[3]

Troubleshooting Decision Tree:

Caption: Decision tree for troubleshooting poor enantiomeric purity.

Advanced Protocol: Temperature Cycling (Annealing)

  • Prepare a slurry of the diastereomeric salt mixture in a chosen solvent.

  • Heat the slurry to a temperature where a significant portion, but not all, of the solid dissolves.

  • Hold at this temperature for a period (e.g., 1-2 hours) to allow for equilibration.

  • Slowly cool the slurry back to the initial temperature.

  • Repeat this heating and cooling cycle several times.

  • Isolate the crystals and analyze for enantiomeric purity.

Rationale: Temperature cycling can promote the dissolution of the less stable solid solution and recrystallization of the more stable, pure diastereomer.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for crystallizing (R)-1-Cyclohexyl-3-methyl-piperazine oxalate?

A1: There is no single "ideal" solvent, as it depends on the desired outcome (e.g., high yield vs. high purity). A good starting point is a polar protic solvent like ethanol or isopropanol, where the salt has moderate solubility at elevated temperatures and lower solubility upon cooling.[4] Solvent screening is highly recommended to find the optimal system for your specific needs.

Q2: How does the purity of the starting (R)-1-Cyclohexyl-3-methyl-piperazine freebase affect crystallization?

A2: The purity of the freebase is critical. Impurities can inhibit crystal nucleation, lead to the formation of oils, or be incorporated into the crystal lattice, reducing the purity of the final product.[7][8] It is essential to use a highly purified freebase for the best crystallization results.

Q3: Should I use oxalic acid dihydrate or anhydrous oxalic acid?

A3: It is generally recommended to use anhydrous oxalic acid and anhydrous solvents to avoid the introduction of water, which can lead to the formation of hydrates or oils.[1] If only the dihydrate is available, it may be necessary to azeotropically remove water from the reaction mixture before attempting crystallization.

Q4: What analytical techniques are essential for monitoring the crystallization process?

A4:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most important technique for determining the enantiomeric purity of your crystalline product and the composition of the mother liquor.[9]

  • Powder X-ray Diffraction (PXRD): Useful for identifying the polymorphic form of your crystals and can help confirm the presence of a solid solution.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and purity of your product, and to study polymorphic transitions.

Q5: My crystals are very fine needles. How can I obtain a more equiaxed crystal habit?

A5: A needle-like crystal habit can lead to poor filtration and drying characteristics. To obtain more block-like crystals, you can try:

  • Slower Crystallization: A slower cooling rate or slower addition of anti-solvent can promote more uniform growth on all crystal faces.

  • Solvent Modification: The solvent can have a significant impact on crystal habit. Experiment with different solvents or solvent mixtures.

  • Agitation Control: The rate of stirring can influence crystal morphology. Slower, gentle agitation is often preferred to prevent crystal breakage and secondary nucleation which can lead to smaller particles.[10]

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. [Link]

  • The Pharma Master. (2024, May 26). API Particle / Crystal Engineering. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Wikipedia. (n.d.). Oxalic acid. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ACS Omega. (2025, April 1). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. [Link]

  • Science Publishing Group. (n.d.). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • ResearchGate. (n.d.). (PDF) Solvent Systems for Crystallization and Polymorph Selection. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US2857424A - Preparation of oxalic acid salts of phenylene diamines.
  • PubMed Central. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]

  • ResearchGate. (2025, October 19). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. [Link]

  • PrepChem.com. (n.d.). Synthesis of oxalate salt. [Link]

  • Eldorado - Repository of the TU Dortmund. (2016, March 29). Oxalic Acid – Phase Behavior of a Cocrystal and Hydrate Forming Component. [Link]

  • Semantic Scholar. (2020, August 25). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Technobis. (2022, January 17). Advancements in chiral crystallization. [Link]

  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • PubMed Central. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • ResearchGate. (2020, August 25). (PDF) Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. [Link]

  • ResearchGate. (2025, August 6). The Effect and Counter-Effect of Impurities on Crystallization of an Agrochemical Active Ingredient: Stereochemical Rationalization and Nanoscale Crystal Growth Visualization | Request PDF. [Link]

  • Semantic Scholar. (n.d.). Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2]. [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines. [Link]

  • Patsnap. (n.d.). Preparation method of 1-cyclohexylpiperazine. [Link]

  • Chemistry LibreTexts. (2023, January 22). Diastereomers and Optical Resolution. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • PrepChem.com. (n.d.). Synthesis of (1-phenylcyclohexyl)piperazine. [Link]

Sources

Optimization

Technical Support Center: (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with (R)-1-Cyclohexyl-3-methyl-piperazine oxalate (CAS No. 1187930-96-6).[1][2] While specific p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with (R)-1-Cyclohexyl-3-methyl-piperazine oxalate (CAS No. 1187930-96-6).[1][2] While specific public-domain literature on the degradation of this exact molecule is limited, this document leverages established principles of piperazine and substituted amine chemistry to provide robust guidance. The FAQs, troubleshooting guides, and protocols herein are designed to help you anticipate, identify, and resolve challenges encountered during stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate under typical stress conditions?

Based on the chemistry of the piperazine ring and its substituents, the primary degradation pathways are expected to be oxidation, thermal degradation, and, to a lesser extent, hydrolysis and photolysis.

  • Oxidation: The piperazine ring is susceptible to oxidation, particularly at the nitrogen atoms and adjacent methylene carbons.[3] This can lead to the formation of N-oxides, piperazin-2-ones (lactams), and ring-opened products.[4] The presence of transition metals can significantly catalyze oxidative degradation.[5]

  • Thermal Degradation: Piperazine structures can undergo thermal degradation at elevated temperatures. The presence of a methyl substituent on the ring may increase the rate of degradation compared to unsubstituted piperazine.[6] Common thermal degradation products can include N-formyl derivatives or result from ring-opening reactions.[5]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions (strong acid or base) used in forced degradation can promote ring cleavage or other reactions. The oxalate salt form will create a mildly acidic environment in solution, which must be considered.

  • Photolysis: Photolytic degradation, particularly initiated by OH radicals in the presence of light and an appropriate environment, can lead to N-H and C-H abstraction, forming various unsaturated or nitrated species.[7][8]

Q2: Which specific sites on the (R)-1-Cyclohexyl-3-methyl-piperazine molecule are the most reactive?

The molecule has several potential sites of reactivity:

  • N1 Nitrogen (Tertiary Amine): This nitrogen, bonded to the cyclohexyl group, is a prime target for oxidation to form an N-oxide. It is also the most basic site and will be protonated first.

  • N4 Nitrogen (Secondary Amine): This nitrogen is susceptible to oxidation and can also be a site for nitrosation reactions if nitrite sources are present.

  • C3 Carbon: The tertiary carbon atom bearing the methyl group is activated and could be a site for oxidation.

  • Carbons Alpha to Nitrogens (C2, C5, C6): These methylene groups are activated by the adjacent nitrogen atoms and are common sites for initial oxidative attack, potentially leading to the formation of a piperazin-2-one derivative.

Q3: How should I approach a forced degradation (stress testing) study for this compound?

A forced degradation study should be designed to generate a modest level of degradation (typically 5-20%) to ensure that the analytical methods are truly stability-indicating. The study should systematically cover hydrolytic, oxidative, thermal, and photolytic stress conditions as outlined by ICH guideline Q1A(R2).[9] A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What are the best analytical techniques for separating and identifying potential degradation products?

A combination of chromatographic and spectrometric techniques is essential.

  • UPLC/HPLC with UV Detection: A reversed-phase method using a C18 column is the workhorse for separating the parent compound from its more polar degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for identification. High-resolution mass spectrometry (HRMS), using techniques like TOF or Orbitrap, provides accurate mass measurements to determine elemental compositions of degradants. Tandem MS (MS/MS) helps elucidate the structure by fragmenting the degradant ions.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): May be useful for identifying smaller, more volatile degradation products that could arise from ring cleavage.[4]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate degradation.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Unexpected peaks appear in the chromatogram of my control sample (time zero). 1. Contaminated solvent or glassware.2. On-column degradation.3. Degradation during sample preparation (e.g., exposure to light or reactive excipients).1. Use fresh, high-purity solvents (e.g., HPLC or MS-grade) and meticulously clean all equipment.2. Modify chromatographic conditions: check the pH of the mobile phase, reduce column temperature, or use a different stationary phase.3. Prepare samples fresh under controlled lighting (e.g., amber vials) and temperature immediately before analysis.
Poor mass balance in the forced degradation study (total % of parent + impurities < 95%). 1. Formation of non-UV active degradation products.2. Formation of volatile degradants lost during the experiment.3. Adsorption of the compound or degradants onto container surfaces.4. Incomplete elution from the HPLC column.1. Use a mass-based detector (e.g., CAD, ELSD, or MS) in parallel with the UV detector.2. Analyze the headspace of the stress sample by Headspace-GC-MS to check for volatiles.3. Use silanized glass vials or polypropylene containers to minimize adsorption.4. Develop a more robust HPLC method with a stronger organic solvent in the gradient to ensure all components elute.
I can't identify the structure of a major degradant from its mass spectrum. 1. The degradant is an isomer of the parent or another degradant.2. Complex fragmentation pattern.3. Insufficient concentration for detailed MS/MS.1. Isomers will have the same accurate mass. Use chromatographic separation with different column selectivities (e.g., Phenyl-Hexyl, PFP) to resolve them. Use MS/MS fragmentation patterns, which should differ for isomers.2. Compare the fragmentation pattern to that of the parent compound to identify common fragments and neutral losses. This can reveal which part of the molecule has been modified.3. If the degradant is significant, consider semi-preparative HPLC to isolate a sufficient quantity for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Rapid and extensive degradation is observed under oxidative conditions. 1. The molecule is highly sensitive to the specific oxidizing agent (e.g., H₂O₂).2. Catalysis by trace metals from glassware, reagents, or the compound itself.1. Reduce the concentration of the oxidizing agent, shorten the exposure time, or lower the temperature.2. Add a metal chelator (e.g., EDTA) to the reaction mixture to see if it inhibits the degradation, which would confirm metal catalysis.[5]

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study Workflow

This protocol provides a starting point for stress testing. All solutions of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate should be prepared at a concentration of approximately 1 mg/mL.

Step 1: Prepare Stock and Control Samples

  • Prepare a stock solution in a 50:50 mixture of acetonitrile and water.

  • Immediately dilute an aliquot to the target concentration with the same solvent to serve as the time-zero (T₀) control. Analyze immediately.

  • Prepare a control sample stored at 5°C in the dark for the duration of the study.

Step 2: Apply Stress Conditions

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.

  • Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution (in a sealed vial) at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

Step 3: Sample Analysis

  • At appropriate time points (e.g., 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acid and base hydrolysis samples with an equimolar amount of base/acid, respectively.

  • Dilute all samples to the same concentration as the T₀ control using the initial solvent.

  • Analyze all samples by UPLC-PDA-MS.

Step 4: Data Evaluation

  • Calculate the percentage degradation.

  • Perform a mass balance calculation.

  • Assess peak purity of the parent compound to demonstrate specificity.

  • Propose structures for degradation products based on MS and MS/MS data.

Protocol 2: Starting UPLC-MS Method
  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Detector: ESI+ mode

  • Scan Range: m/z 50-500

  • Data Acquisition: Perform initial full scan analysis, followed by data-dependent MS/MS on the most abundant ions.

Visualizations: Workflows and Pathways

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation & Reporting prep_stock Prepare 1 mg/mL Stock Solution prep_control Prepare T₀ Control prep_stock->prep_control acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxid Oxidation (3% H₂O₂, RT) therm Thermal (80°C) photo Photolytic (ICH Q1B) sampling Neutralize & Dilute Samples acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling uplc Analyze by UPLC-PDA-MS/MS sampling->uplc eval Assess Degradation % & Mass Balance uplc->eval identify Characterize Degradants (Accurate Mass & Fragmentation) eval->identify report Generate Stability Report identify->report

Caption: A typical experimental workflow for a forced degradation study.

Predicted Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_thermal Thermal/Other Degradation parent (R)-1-Cyclohexyl-3-methyl-piperazine (Parent Molecule) n_oxide N-Oxide Formation (at N1 or N4) parent->n_oxide H₂O₂ piperazinone Piperazin-2-one (Oxidation at C2/C5/C6) parent->piperazinone H₂O₂ / Metal Catalysis dealk_N1 N-Decyclohexylation (Loss of Cyclohexyl Group) parent->dealk_N1 Heat (Δ) dealk_C3 De-methylation (Loss of Methyl Group) parent->dealk_C3 Heat (Δ) ring_open Ring-Opened Products piperazinone->ring_open Further Oxidation

Caption: Predicted major degradation pathways based on piperazine chemistry.

References

  • Thermal degradation of piperazine and its structural analogs - ResearchGate. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions - Journal of Environmental Chemical Engineering. [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions | Request PDF. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture - University of Texas at Austin. [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Link]

  • Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions - Pharmaceutical Technology. [Link]

Sources

Troubleshooting

Technical Support Center: Improving the Purity of (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. Here, we address common c...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. Here, we address common challenges and provide troubleshooting strategies based on established scientific principles to enhance the purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in my initial (R)-1-Cyclohexyl-3-methyl-piperazine oxalate product?

The initial purity of your product can be compromised by several factors. Common culprits include residual starting materials or byproducts from the synthesis of the piperazine free base. The presence of the undesired (S)-enantiomer is a frequent challenge in chiral synthesis. Furthermore, the quality of the oxalic acid and the solvent used for salt formation are critical; impurities in the acid can be incorporated into the final salt, and an inappropriate solvent may not provide the necessary selectivity for crystallization.

Q2: I'm observing an oil or sticky solid instead of a crystalline product. What causes this and how can it be resolved?

The phenomenon of "oiling out" occurs when the product separates from the solution as a liquid rather than a solid crystalline material.[1] This is often a result of excessively high supersaturation or rapid cooling, which prevents the formation of an ordered crystal lattice.

Troubleshooting Strategies:

  • Control Supersaturation: Add the oxalic acid solution dropwise with vigorous stirring to avoid localized high concentrations.

  • Temperature Regulation: Maintain a slightly elevated temperature during salt formation to ensure the salt remains dissolved until controlled crystallization is initiated through slow cooling.

  • Solvent System Optimization: The choice of solvent is paramount. A solvent system that provides moderate solubility for the oxalate salt at elevated temperatures and low solubility at ambient or sub-ambient temperatures is ideal. Experimenting with solvent/anti-solvent combinations, such as ethanol/water or isopropanol/heptane, can be highly effective.[2]

Troubleshooting Guide: Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[3][4] The process relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.

Q3: My recrystallization attempts are not significantly improving the purity of the oxalate salt. What factors should I investigate?

If recrystallization is ineffective, a systematic evaluation of your procedure is necessary. The key parameters to consider are the choice of solvent, the rate of cooling, and the potential need for seeding.

Procedural Recommendations:

  • Solvent Selection: An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[2] A detailed guide on solvent selection can be found in various organic chemistry resources. A mixed solvent system can also be employed to fine-tune the solubility.[5]

    Solvent System (v/v)Boiling Point (°C)Characteristics
    Ethanol/Water78-100A versatile system for many organic salts. The ratio can be adjusted to optimize solubility.
    Isopropanol/Heptane82-98Provides a broad polarity range, allowing for fine-tuning of solubility and crystal growth.
    Methanol/Ethyl Acetate65-77Effective for compounds with intermediate polarity.
  • Cooling Rate: Rapid cooling can lead to the entrapment of impurities within the crystal lattice.[6] For optimal results, allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize the yield.[3]

  • Seeding: If crystallization is sluggish or fails to initiate, introducing a small seed crystal of the pure compound can induce nucleation.[1]

  • Iterative Recrystallization: For highly impure samples, multiple recrystallization steps may be required. Be mindful that each step will incur some product loss.[6]

Below is a workflow diagram for an optimized recrystallization process:

Caption: Optimized Recrystallization Workflow

Advanced Troubleshooting: Enhancing Chiral Purity

Q4: How can I improve the enantiomeric excess (e.e.) of my (R)-1-Cyclohexyl-3-methyl-piperazine oxalate?

Since oxalic acid is achiral, direct resolution of enantiomers is not possible through simple salt formation. To enhance the enantiomeric excess, a classical chiral resolution using a chiral resolving agent to form diastereomeric salts is the standard approach.[7] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7]

Protocol for Chiral Resolution:

  • Liberate the Free Base: Convert the (R)-1-Cyclohexyl-3-methyl-piperazine oxalate back to its free base form.

  • Select a Resolving Agent: Choose a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts with the free base.

  • Fractional Crystallization: Exploit the solubility differences between the two diastereomeric salts to selectively crystallize one.

  • Isolation and Liberation: Isolate the desired diastereomeric salt and liberate the enantiomerically enriched free base.

  • Final Salt Formation: Form the oxalate salt with the now enantiomerically pure free base.

The following decision tree outlines the strategy for improving chiral purity:

Chiral_Purity_Enhancement A Begin with (R)-1-Cyclohexyl-3-methyl-piperazine oxalate of inadequate e.e. B Is the enantiomeric excess close to the desired level? A->B C Attempt Preferential Crystallization of the Oxalate Salt B->C Yes G Perform Chiral Resolution of the Free Base B->G No D Analyze Enantiomeric Excess of Crystals C->D E Is the e.e. now within specification? D->E F Product is acceptable E->F Yes E->G No H Choose a Suitable Chiral Resolving Agent G->H I Generate Diastereomeric Salts H->I J Separate Diastereomers via Fractional Crystallization I->J K Liberate the Enriched (R)-amine J->K L Re-form the Oxalate Salt K->L L->A

Caption: Decision Tree for Enhancing Chiral Purity

Analytical Methodologies

Q5: What are the best analytical techniques to confirm the purity of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate?

A multi-faceted analytical approach is essential for a thorough purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for purity determination.

    • Reversed-Phase HPLC: To quantify non-chiral impurities.

    • Chiral HPLC: Essential for determining the enantiomeric excess, requiring a chiral stationary phase (CSP).[8][9][10]

  • Melting Point Analysis: A narrow and sharp melting point range is a strong indicator of high purity. Impurities typically lead to a broader melting range at a lower temperature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and the identification of structurally related impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

References

  • BenchChem. (2025, December). A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines. BenchChem Technical Support.
  • Li, W., et al. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development, 14(3), 633-639. [Link]

  • BenchChem. (2025, December).
  • BenchChem. (2025). Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts. BenchChem Technical Support.
  • ResearchGate. (n.d.).
  • RSC Publishing. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis.
  • ACS Publications. (2013, February 4). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters.
  • University of California, Los Angeles. (n.d.).
  • National Institutes of Health. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC.
  • ACS Publications. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • YAKHAK HOEJI. (2021, June 30).
  • Wikipedia. (n.d.).
  • Journal of the American Chemical Society. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2023, January 29).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

Sources

Optimization

Chiral Separation of Cyclohexyl-Methyl-Piperazine Isomers: A Technical Support Guide

Welcome to the technical support center for the chiral separation of cyclohexyl-methyl-piperazine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pract...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of cyclohexyl-methyl-piperazine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantiomeric separation of these compounds. As the stereochemistry of pharmaceutical compounds is critical to their pharmacological and toxicological profiles, robust and reliable analytical methods for enantioselective separation are paramount.[1][2] This resource combines established chromatographic principles with field-proven insights to help you navigate the complexities of your experiments.

Understanding the Challenge: The Nature of Cyclohexyl-Methyl-Piperazine

Cyclohexyl-methyl-piperazine is a chiral molecule due to the presence of a stereocenter, leading to the existence of (R) and (S) enantiomers.[3] As a basic compound containing secondary or tertiary amine functionalities, it is prone to strong interactions with residual silanols on the surface of silica-based stationary phases. This can often lead to poor peak shape, specifically peak tailing, which compromises resolution and the accuracy of quantification.[4][5] Furthermore, the lack of a strong chromophore in the piperazine nucleus can present detection challenges at typical UV wavelengths, sometimes necessitating derivatization for enhanced sensitivity.[1][6]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the chiral separation of cyclohexyl-methyl-piperazine isomers in a question-and-answer format.

Issue 1: Poor or No Enantiomeric Resolution

Q1: I am not seeing any separation between my enantiomers. What is the first thing I should check?

A1: The most critical factor in chiral separations is the choice of the Chiral Stationary Phase (CSP).[7][8] If you are observing co-elution, the primary suspect is an inappropriate CSP. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for a wide range of chiral compounds, including piperazine derivatives.[7][9]

  • Expert Insight: The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP.[10][11] The stability of these complexes differs for each enantiomer, leading to different retention times. If the CSP's chiral selector cannot form these diastereomeric interactions with your specific isomers, no separation will occur.

Actionable Steps:

  • Verify CSP Selection: For piperazine derivatives, immobilized polysaccharide-based CSPs are often effective.[7] A good starting point is a column like cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC).[1][6]

  • Screen Multiple CSPs: If the initial choice is unsuccessful, a screening approach using columns with different chiral selectors (e.g., other cellulose or amylose derivatives) is recommended.[12]

Issue 2: Significant Peak Tailing

Q2: My peaks for cyclohexyl-methyl-piperazine are showing significant tailing. How can I improve the peak shape?

A2: Peak tailing for basic compounds like cyclohexyl-methyl-piperazine is most commonly caused by secondary interactions with acidic silanol groups on the silica surface of the column.[4][5] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.

  • Causality Explained: The lone pair of electrons on the nitrogen atoms of the piperazine ring can interact with the acidic protons of the silanol groups via strong hydrogen bonding or ionic interactions. This secondary retention mechanism is often slow to release the analyte, causing the peak to tail.[13]

Actionable Steps:

  • Add a Basic Modifier to the Mobile Phase: The most effective way to mitigate silanol interactions is to add a small amount of a basic additive to your mobile phase.[14] This additive will compete with your basic analyte for the active silanol sites.

    • Recommended Additive: Diethylamine (DEA) at a concentration of 0.1% to 0.5% is a common and effective choice for basic compounds.[6][15]

  • Optimize Mobile Phase Composition: The choice of organic modifier can also influence peak shape. While alcohols like ethanol and isopropanol are common, screening different modifiers can sometimes improve peak symmetry.[16]

  • Consider a High-Purity Silica Column: Modern HPLC columns are often manufactured with high-purity silica that has a lower concentration of accessible silanol groups, which can inherently reduce peak tailing for basic compounds.[13]

Issue 3: Peak Splitting

Q3: I am observing split peaks for my cyclohexyl-methyl-piperazine enantiomers. What could be the cause?

A3: Peak splitting can arise from several factors, broadly categorized as either chemical or physical issues.[17]

  • Chemical Causes:

    • Strong Sample Solvent: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause the initial band of analyte to spread, leading to a split peak.[18]

    • On-Column Degradation or Isomerization: While less common, the analyte could potentially be degrading or isomerizing on the column.

  • Physical Causes:

    • Column Void: A void or channel in the column packing material can cause the sample to travel through the column via two different paths, resulting in two peaks for a single component.[17]

    • Partially Blocked Frit: A blockage in the inlet frit of the column can disrupt the flow path and cause peak splitting.[17]

Actionable Steps:

  • Check the Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your mobile phase. Ideally, dissolve the sample in the mobile phase itself.[18]

  • Inspect the Column: If the issue persists and affects all peaks, it is likely a physical problem with the column.

    • Flushing: Try back-flushing the column at a low flow rate to dislodge any potential blockage in the inlet frit.

    • Replacement: If flushing does not resolve the issue, the column may have a void and will likely need to be replaced.[17]

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for method development for the chiral separation of cyclohexyl-methyl-piperazine?

A4: A robust starting point for method development would involve a polysaccharide-based chiral stationary phase and a normal-phase mobile phase.

ParameterRecommendationRationale
Chiral Stationary Phase Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)Proven effectiveness for a wide range of chiral compounds, including piperazine derivatives.[6][7]
Mobile Phase Acetonitrile/Methanol/DEA (e.g., 90:10:0.1 v/v/v)Acetonitrile and methanol provide good solvating power, while DEA is crucial for good peak shape of basic analytes.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CTemperature can affect selectivity; starting at a slightly elevated temperature is a good practice.[19]
Detection UV at 205 nmPiperazine lacks a strong chromophore, so detection at a lower wavelength is necessary.[7]

Q5: Should I use HPLC or SFC for the chiral separation of cyclohexyl-methyl-piperazine?

A5: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[8][20]

  • HPLC: A well-established and widely available technique. Method development is often straightforward, and it is compatible with a wide range of solvents.[15]

  • SFC: Offers several advantages, including faster analysis times, reduced organic solvent consumption (making it a "greener" technique), and often provides higher efficiency.[8][21] For basic compounds like piperazines, SFC can sometimes yield better peak shapes.

Recommendation: If both systems are available, SFC is an excellent alternative to HPLC and is often preferred for high-throughput screening and preparative separations.[8][16]

Q6: How do I validate my chiral separation method?

A6: Method validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[22] Key validation parameters include:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

Method Development and Troubleshooting Workflow

Chiral_Separation_Workflow cluster_dev Method Development cluster_eval Evaluation cluster_troubleshoot Troubleshooting Start Select CSP (e.g., Chiralpak IC) Set_Conditions Initial Conditions: ACN/MeOH/DEA (90:10:0.1) 1 mL/min, 35°C, 205 nm Start->Set_Conditions Analyze Analyze Racemic Standard Set_Conditions->Analyze Check_Resolution Resolution > 1.5? Analyze->Check_Resolution Check_Peak_Shape Symmetrical Peaks? Check_Resolution->Check_Peak_Shape Yes Optimize_MP Optimize Mobile Phase (Modifier Ratio, Additive %) Check_Resolution->Optimize_MP No Check_System Check for System Issues (Voids, Leaks, Solvent) Check_Peak_Shape->Check_System No (Tailing/Splitting) Validated_Method Validated Method Check_Peak_Shape->Validated_Method Yes Screen_CSPs Screen Different CSPs Optimize_MP->Screen_CSPs No Improvement Screen_CSPs->Analyze Check_System->Analyze

Caption: A workflow for chiral method development and troubleshooting.

References

  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds. BenchChem.
  • Kirkland, J. J., & Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 494-499.
  • Papke, R. L., et al. (2016). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 7(7), 945-956.
  • YMC Co., Ltd. (n.d.).
  • Papke, R. L., et al. (2016). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • BenchChem. (n.d.). 1-Cyclohexyl-2-methylpiperazine | 1135185-61-3.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • G., S. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Mangelings, D., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Dolan, J. W. (2002). Why Do Peaks Tail? LCGC North America, 20(5), 430-435.
  • Al-Rimawi, F., et al. (2021). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
  • Shimadzu Corporation. (2016).
  • Phenomenex. (n.d.).
  • Cichocki, A. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions.
  • Regis Technologies, Inc. (n.d.). CHIRAL Handbook.
  • Desmet, G. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 94-100.
  • Layton, S. E. (1998). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals [Master's thesis, University of North Carolina Wilmington]. UNCW Institutional Repository.
  • BenchChem. (2025). HPLC method for determining enantiomeric purity after resolution with (R)-2-Methylpiperazine(L)tartaric acid salt.
  • Selvita. (2024, September 19).
  • Regis Technologies, Inc. (n.d.).
  • Speybrouck, D., & Thomas, S. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Wang, Y., et al. (2012). Preparation of chiral 2-methylpiperazine. Chinese Journal of Pharmaceuticals, 43(1), 35-38.
  • Cañabate, M. A. (2000).
  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-(m-methylbenzyl)- on Newcrom R1 HPLC column.
  • El-Behairy, M. F., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(13), 4229.
  • Lanam, C. (2025, July 1).
  • Huang, S., et al. (2018). Performance comparison of chiral separation materials derived from N-cyclohexylcarbonyl and N-hexanoyl chitosans.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ligand-Receptor Interactions at the 5-HT₆ Receptor: Efficacy of the Agonist (R)-1-Cyclohexyl-3-methyl-piperazine (EMD-386088) Versus Known Antagonists

Introduction: The 5-HT₆ Receptor as a Therapeutic Target The 5-HT₆ receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), has emerged as a significant target for drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-HT₆ Receptor as a Therapeutic Target

The 5-HT₆ receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), has emerged as a significant target for drug discovery, particularly in the context of cognitive disorders such as Alzheimer's disease and schizophrenia. Its unique localization in brain regions associated with learning and memory, including the hippocampus and cerebral cortex, underscores its importance. The receptor signals through the Gsα pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Modulation of this pathway by external ligands—agonists that activate it or antagonists (inhibitors) that block it—can have profound effects on neuronal function.

This guide provides a comparative analysis of the high-affinity agonist (R)-1-Cyclohexyl-3-methyl-piperazine, also known as EMD-386088, against well-characterized 5-HT₆ receptor antagonists. While direct "efficacy" comparisons between an agonist and an antagonist are mechanistically distinct, a comparison of their binding affinities (Ki) for the receptor provides a quantitative measure of their potency and serves as a critical parameter for researchers selecting tool compounds or developing novel therapeutics.

Comparative Binding Affinity at the Human 5-HT₆ Receptor

The primary measure for comparing the potency of different ligands that bind to the same receptor is the inhibition constant (Ki). This value represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.

The data presented below summarizes the binding affinities for the agonist EMD-386088 and two well-established, selective 5-HT₆ receptor antagonists, SB-271046 and SB-399885.

Compound NameChemical NameTypeBinding Affinity (Ki) in nM
EMD-386088 (R)-1-Cyclohexyl-3-methyl-piperazineAgonist2.5 nM
SB-271046 5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamideAntagonist (Inhibitor)1.3 nM
SB-399885 N-(3,5-Dichloro-2-methoxy-phenyl)-4-methoxy-3-piperazin-1-yl-benzenesulfonamideAntagonist (Inhibitor)0.9 nM

Interpretation of Data: The data clearly indicates that all three compounds exhibit high, nanomolar-range affinity for the human 5-HT₆ receptor. The agonist EMD-386088 (Ki = 2.5 nM) demonstrates a binding potency comparable to the well-known antagonists SB-271046 (Ki = 1.3 nM) and SB-399885 (Ki = 0.9 nM). This high affinity makes EMD-386088 a potent tool for selectively activating the 5-HT₆ receptor in vitro and in vivo. The choice between these compounds would therefore not be based on affinity alone, but on the desired experimental outcome: receptor activation (EMD-386088) versus receptor blockade (SB-271046 or SB-399885).

Mechanism of Action: Agonist vs. Antagonist

It is crucial to understand the divergent downstream effects of an agonist versus an antagonist upon binding to the receptor. An agonist like EMD-386088 binds to and activates the 5-HT₆ receptor, initiating the intracellular signaling cascade. An antagonist, or inhibitor, binds to the receptor but does not activate it; instead, it blocks the binding site, preventing both the endogenous ligand (serotonin) and exogenous agonists from activating the receptor.

cluster_0 Agonist Action (EMD-386088) cluster_1 Antagonist Action (SB-271046) Agonist Agonist (EMD-386088) Receptor_A 5-HT6 Receptor Agonist->Receptor_A Binds & Activates G_Protein_A Gs Protein Activation Receptor_A->G_Protein_A AC_A Adenylyl Cyclase Activation G_Protein_A->AC_A cAMP_A Increased cAMP AC_A->cAMP_A Antagonist Antagonist (SB-271046) Receptor_B 5-HT6 Receptor Antagonist->Receptor_B Binds & Blocks No_Signal Signaling Blocked Receptor_B->No_Signal

Caption: Agonist vs. Antagonist mechanism at the 5-HT₆ receptor.

Experimental Protocol: Radioligand Binding Assay for Ki Determination

The binding affinity (Ki) values presented were determined using a competitive radioligand binding assay. This technique is a gold standard for quantifying the interaction between a ligand and its receptor.

Objective: To determine the binding affinity of a test compound (e.g., EMD-386088) by measuring its ability to displace a known radiolabeled ligand from the 5-HT₆ receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human 5-HT₆ receptor (e.g., HEK293 cells).

  • Radioligand: [³H]-LSD or another suitable high-affinity 5-HT₆ radiolabeled ligand.

  • Test Compounds: EMD-386088, SB-271046, SB-399885.

  • Non-specific binding control: High concentration of a non-radiolabeled ligand (e.g., 10 µM Serotonin).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold.

  • Liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing the 5-HT₆ receptor and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding: Membranes + Radioligand + High concentration of non-labeled ligand (e.g., Serotonin).

    • Competitive Binding: Membranes + Radioligand + Serial dilutions of the test compound.

  • Incubation: Add the radioligand (e.g., [³H]-LSD at a final concentration of ~1.0 nM) to all wells. Add the serially diluted test compounds to the appropriate wells. Incubate the plate at a controlled temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in disintegrations per minute, DPM) retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand, by fitting the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism).

    • Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

prep 1. Prepare 5-HT6 Receptor Membranes plate 2. Plate Membranes, Radioligand & Test Compound Dilutions prep->plate incubate 3. Incubate to Reach Binding Equilibrium plate->incubate filter 4. Rapid Filtration to Separate Bound/Unbound incubate->filter wash 5. Wash Filters with Ice-Cold Buffer filter->wash count 6. Measure Radioactivity (Scintillation Counting) wash->count analyze 7. Calculate IC50 and Ki (Cheng-Prusoff Equation) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Recommendations

(R)-1-Cyclohexyl-3-methyl-piperazine (EMD-386088) is a potent and selective 5-HT₆ receptor agonist with a high binding affinity (Ki = 2.5 nM) that is on par with widely used research antagonists like SB-271046 and SB-399885. Its value lies not in "inhibiting" the receptor, but in providing a powerful tool for activating it to probe its function in cellular and animal models of cognition and neurological disease.

For researchers aiming to:

  • Investigate the consequences of 5-HT₆ receptor activation: EMD-386088 is an excellent choice as a tool compound.

  • Block endogenous serotonin or agonist-induced activity at the 5-HT₆ receptor: SB-271046 or SB-399885 are validated and potent inhibitors suitable for these studies.

The selection between these high-affinity compounds should be driven by the specific scientific question and the desired pharmacological outcome—stimulation or inhibition of the 5-HT₆ signaling pathway.

References

  • Title: The 5-HT6 receptor as a target for the treatment of cognitive impairment in schizophrenia. Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL: [Link]

  • Title: 5-HT6 Receptors as a Target for Cognitive Enhancement in Alzheimer's Disease: An Update on Drug Discovery. Source: Expert Opinion on Therapeutic Targets URL: [Link]

  • Title: EMD 386088, a new potent and selective 5-HT6 receptor agonist. Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL: [Link]

  • Title: SB-271046: a potent, selective, and orally bioavailable 5-HT6 receptor antagonist. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: The 5-HT6 receptor antagonist SB-399885 enhances glutamatergic and cholinergic function in the rat dorsal hippocampus. Source: Neuropharmacology URL: [Link]

Comparative

Validating the Bioactivity of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate: A Comparative Guide

This guide provides a comprehensive framework for the validation of the bioactivity of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. Given the limited direct literature on this specific molecule, we will leverage the wel...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of the bioactivity of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. Given the limited direct literature on this specific molecule, we will leverage the well-established pharmacological profile of the broader piperazine and N-cyclohexylpiperazine chemical classes to propose a hypothesized mechanism of action and a rigorous experimental plan for its validation. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigation

The piperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2][3][4] These range from central nervous system agents like antipsychotics and antidepressants to anticancer and antimicrobial compounds.[3][5] The versatility of the piperazine ring allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making its derivatives a fertile ground for drug discovery.[1]

Hypothesized Bioactivity: Based on the existing literature for structurally related compounds, we hypothesize that (R)-1-Cyclohexyl-3-methyl-piperazine oxalate acts as a modulator of sigma receptors (σ₁ and/or σ₂). This guide will outline a comprehensive strategy to test this hypothesis, comparing its potential bioactivity against well-characterized sigma receptor ligands.

Proposed Mechanism of Action and Comparative Compounds

Our validation strategy will focus on the potential interaction of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate with sigma receptors. These receptors are unique, non-opioid proteins primarily located at the endoplasmic reticulum. Their modulation can influence a range of downstream signaling pathways affecting cell survival, proliferation, and calcium signaling.

To provide a robust comparison, we will benchmark the bioactivity of our target compound against two well-established sigma receptor ligands:

  • PB28: A high-affinity σ₂ receptor agonist and σ₁ receptor antagonist.[7]

  • (+)-Pentazocine: A classic, high-affinity σ₁ receptor agonist.

The comparative analysis will focus on three key parameters: affinity, selectivity, and functional activity at the sigma receptors.

Experimental Validation Workflow

The following sections detail the proposed experimental protocols to validate the bioactivity of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

In Vitro Binding Assays: Determining Affinity and Selectivity

The initial step is to determine if and how strongly the compound binds to the hypothesized targets. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture cell lines with high expression of sigma receptors (e.g., MCF7 for σ₂ and Jurkat for σ₁).

    • Homogenize cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration using a Bradford assay.

  • Competitive Binding:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand.

      • For σ₁ receptors: Use [³H]-(+)-pentazocine.

      • For σ₂ receptors: Use [³H]-DTG in the presence of excess unlabeled (+)-pentazocine to block σ₁ sites.

    • Add increasing concentrations of the test compound ((R)-1-Cyclohexyl-3-methyl-piperazine oxalate), the comparator compounds (PB28, (+)-Pentazocine), or buffer (for total binding).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol).

  • Incubation and Detection:

    • Incubate the plates at the appropriate temperature and for a sufficient duration to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (inhibitory concentration 50%) value using non-linear regression.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: This assay directly measures the affinity of the compound for the receptor, providing a quantitative measure (Ki) of its binding potency. The use of specific radioligands and cell lines with known receptor expression ensures the trustworthiness of the results. Comparing the Ki values for σ₁ and σ₂ receptors will reveal the compound's selectivity.

In Vitro Functional Assays: Elucidating Agonist vs. Antagonist Activity

Once binding is confirmed, the next critical step is to determine the functional consequence of this binding – does the compound activate (agonist), block (antagonist), or have no effect on the receptor's function?

Experimental Protocol: Calcium Mobilization Assay

Sigma receptor activation is known to modulate intracellular calcium levels. This can be measured using fluorescent calcium indicators.

  • Cell Preparation:

    • Plate cells expressing the target sigma receptor (e.g., PC-3 cells) in a 96-well, black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Treatment and Signal Detection:

    • Use a fluorescence plate reader with an integrated liquid handling system.

    • Measure the baseline fluorescence.

    • Add the test compound ((R)-1-Cyclohexyl-3-methyl-piperazine oxalate) or comparator compounds at various concentrations.

    • Continuously monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, suggesting agonist activity.

  • Antagonist Mode:

    • To test for antagonist activity, pre-incubate the cells with the test compound for a short period.

    • Then, add a known agonist (e.g., (+)-Pentazocine for σ₁) and measure the fluorescence response. A reduction in the agonist-induced signal indicates antagonist activity.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • Plot the response against the logarithm of the compound concentration to determine the EC₅₀ (effective concentration 50%) for agonists or the IC₅₀ for antagonists.

Causality Behind Experimental Choices: This assay provides a functional readout of receptor activity in a cellular context. It allows for the differentiation between agonist and antagonist effects, which is crucial for understanding the compound's potential therapeutic application.

In Vitro Cell Viability Assays: Assessing Antiproliferative Effects

Given that many sigma receptor modulators exhibit antiproliferative effects, particularly in cancer cell lines[8], it is essential to evaluate the impact of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate on cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cell lines (e.g., PC-3, MCF7) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound and comparator compounds for 48-72 hours.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (growth inhibition 50%) value.

Causality Behind Experimental Choices: This assay provides a quantitative measure of the compound's effect on cell proliferation and viability. It is a standard and reliable method for initial screening of potential anticancer agents.

Data Presentation and Comparison

The quantitative data from the proposed experiments should be summarized in clear, concise tables for easy comparison.

Table 1: Comparative Binding Affinities and Selectivity

Compoundσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₁/σ₂)
(R)-1-Cyclohexyl-3-methyl-piperazine oxalateExperimental ValueExperimental ValueCalculated Value
PB28 (Comparator)Literature/Exp. ValueLiterature/Exp. ValueCalculated Value
(+)-Pentazocine (Comparator)Literature/Exp. ValueLiterature/Exp. ValueCalculated Value

Table 2: Comparative Functional Activity

CompoundFunctional Activity at σ₁σ₁ EC₅₀/IC₅₀ (nM)Functional Activity at σ₂σ₂ EC₅₀/IC₅₀ (nM)
(R)-1-Cyclohexyl-3-methyl-piperazine oxalateAgonist/AntagonistExperimental ValueAgonist/AntagonistExperimental Value
PB28 (Comparator)AntagonistLiterature/Exp. ValueAgonistLiterature/Exp. Value
(+)-Pentazocine (Comparator)AgonistLiterature/Exp. ValueN/AN/A

Table 3: Comparative Antiproliferative Activity

CompoundGI₅₀ in PC-3 cells (µM)GI₅₀ in MCF7 cells (µM)
(R)-1-Cyclohexyl-3-methyl-piperazine oxalateExperimental ValueExperimental Value
PB28 (Comparator)Literature/Exp. ValueLiterature/Exp. Value
(+)-Pentazocine (Comparator)Literature/Exp. ValueLiterature/Exp. Value

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex workflows and biological pathways.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Cellular Activity start Compound Synthesis & Purification binding_assay Radioligand Binding Assay (σ₁ and σ₂ Receptors) start->binding_assay Test Compound functional_assay Calcium Mobilization Assay (Agonist vs. Antagonist) binding_assay->functional_assay Confirmed Binder viability_assay MTT Cell Viability Assay (Antiproliferative Effects) functional_assay->viability_assay Characterized Activity end end viability_assay->end Bioactivity Profile

Caption: Experimental workflow for bioactivity validation.

Sigma_Receptor_Signaling cluster_0 Endoplasmic Reticulum compound (R)-1-Cyclohexyl-3-methyl- piperazine oxalate sigma_receptor Sigma Receptor (σ₁/σ₂) compound->sigma_receptor Binds & Modulates ip3r IP3 Receptor sigma_receptor->ip3r Interacts with ca_release Ca²⁺ Release ip3r->ca_release cell_fate Downstream Signaling (Proliferation, Apoptosis) ca_release->cell_fate

Caption: Hypothesized signaling pathway.

Conclusion

This guide presents a scientifically rigorous and logically structured approach to validating the bioactivity of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. By hypothesizing its role as a sigma receptor modulator based on the established pharmacology of its chemical class, we have outlined a clear path for its characterization. The proposed comparative framework, utilizing well-known reference compounds, will enable a robust assessment of its potency, selectivity, and functional activity. The successful execution of these experiments will elucidate the therapeutic potential of this novel compound and guide future drug development efforts.

References

  • The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Google AI.
  • de Oliveira, R., de Freitas, R. M., & de Castro, M. V. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 583-595.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2022).
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800.
  • Piperazine. (n.d.). In Wikipedia.
  • Berardi, F., Caccia, C., & Perrone, R. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-219.
  • (3S)-1-(cyclohexylmethyl)-3-methylpiperazine. (2023, August 16). Smolecule.
  • 17766-28-8 | MFCD03434391 | 1-Cyclohexylpiperazine. (n.d.). A2B Chem.
  • CN112645901A - Preparation method of 1-cyclohexyl piperazine. (n.d.).
  • CAS 1187930-96-6 | (R)
  • 1187930-96-6|(R)
  • Preparation method of 1-cyclohexylpiperazine. (n.d.).
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Synthesis of (1-phenylcyclohexyl)piperazine. (n.d.). PrepChem.com.
  • Lurasidone. (n.d.). In Wikipedia.
  • 1'-Cyclohexyl-3-methyl-1,4'-bipiperidine oxal
  • 1-Cyclohexylpiperazine. (n.d.). Sigma-Aldrich.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.
  • Colabufo, N. A., Berardi, F., Contino, M., Niso, M., & Perrone, R. (2011). 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. ChemMedChem, 6(1), 73-80.
  • Baptista-Hon, D. T., et al. (2020). Activation of μ-opioid receptors by MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives. British journal of pharmacology, 177(15), 3436-3448.

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Validation

A Comparative Analysis of (R)- and (S)-1-Cyclohexyl-3-methyl-piperazine Enantiomers: A Guide for Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutics targeting a vast range of biological systems. The introduction of chirality to this privileged structure, as in 1-...

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutics targeting a vast range of biological systems. The introduction of chirality to this privileged structure, as in 1-Cyclohexyl-3-methyl-piperazine, opens up a three-dimensional design space that can profoundly influence pharmacological activity. The spatial arrangement of substituents on the piperazine ring can lead to significant differences in receptor binding, efficacy, and pharmacokinetic profiles between enantiomers.[1][2]

This guide provides a comparative analysis of the potential properties of the (R) and (S) enantiomers of 1-Cyclohexyl-3-methyl-piperazine. Due to the limited publicly available data on this specific molecule, this analysis will draw upon established principles of stereopharmacology and data from structurally related chiral piperazine derivatives to provide a scientifically grounded perspective for researchers in drug discovery and development.

I. Synthesis and Chiral Resolution of 1-Cyclohexyl-3-methyl-piperazine Enantiomers

The synthesis of chiral piperazine derivatives can be achieved through various strategies, including asymmetric synthesis from chiral starting materials or the resolution of a racemic mixture.[3][4][5][6] A common approach involves the synthesis of the racemic mixture followed by chiral separation.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Resolution

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. The selection of the chiral stationary phase (CSP) is critical and is often based on polysaccharide derivatives.[7]

Objective: To separate the (R) and (S) enantiomers of a racemic mixture of 1-Cyclohexyl-3-methyl-piperazine.

Materials:

  • Racemic 1-Cyclohexyl-3-methyl-piperazine

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Chiral stationary phase column (e.g., a polysaccharide-based CSP like cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel)[7]

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Prepare a solution of racemic 1-Cyclohexyl-3-methyl-piperazine in the mobile phase at a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak® IC (or equivalent polysaccharide-based CSP)

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may require method development.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Monitor the chromatogram for the elution of two distinct peaks corresponding to the (R) and (S) enantiomers.

  • Data Analysis:

    • Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is indicative of baseline separation.[7]

    • Determine the enantiomeric excess (% ee) for each peak if analyzing a non-racemic sample.[7]

Causality of Experimental Choices:

  • Chiral Stationary Phase: Polysaccharide-based CSPs are widely used for their broad enantioselectivity, achieved through a combination of hydrogen bonding, dipole-dipole, and steric interactions with the analyte.[7]

  • Mobile Phase: A non-polar solvent like n-hexane with a polar modifier such as isopropanol is a common mobile phase for normal-phase chiral separations. The modifier concentration is a critical parameter for optimizing the retention and resolution of the enantiomers.

  • UV Detection: Although the piperazine moiety lacks a strong chromophore, detection at low UV wavelengths (around 210 nm) is often feasible.[7]

Diagram: Workflow for Chiral HPLC Method Development

G cluster_0 Method Development cluster_1 Analysis cluster_2 Outcome Start Racemic Sample of 1-Cyclohexyl-3-methyl-piperazine Select_CSP Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Start->Select_CSP Screen_MP Screen Mobile Phases (e.g., Hexane/IPA, Hexane/Ethanol) Select_CSP->Screen_MP Optimize_MP Optimize Mobile Phase Composition Screen_MP->Optimize_MP Optimize_Conditions Optimize Flow Rate and Temperature Optimize_MP->Optimize_Conditions Validation Method Validation (Resolution, Linearity, Precision) Optimize_Conditions->Validation Inject Inject Sample onto HPLC Validation->Inject Detect Detect Enantiomers (UV) Inject->Detect Quantify Quantify Peak Areas Detect->Quantify Result Separated (R) and (S) Enantiomers Quantify->Result

Caption: A typical workflow for developing a chiral HPLC method for the separation of enantiomers.

II. Comparative Biological Activities of (R)- and (S)- Enantiomers

While specific data for 1-Cyclohexyl-3-methyl-piperazine is not available, we can infer potential differences in biological activity by examining a structurally related compound, 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine (MT-45). This compound has been studied for its analgesic properties, and its enantiomers exhibit significant differences in potency.[8]

The analgesic activity of the racemic MT-45 was found to be comparable to morphine.[8] However, upon resolution of the enantiomers, a clear stereoselectivity was observed.

Table 1: Comparative Analgesic Potency of MT-45 Enantiomers

EnantiomerRelative Potency (compared to racemate)Relative Potency (S(+) vs. R(-))
S(+) 1.14 to 1.97 times more potent18.3 to 61.6 times more potent
R(-) Less potent-

Data adapted from Nakamura & Shimizu, 1976.[8]

This dramatic difference in potency between the S(+) and R(-) enantiomers of MT-45 underscores the critical role of stereochemistry in the interaction with biological targets, likely opioid receptors in this case.[8] The specific three-dimensional arrangement of the cyclohexyl, piperazine, and diphenylethyl moieties in the S(+) enantiomer likely results in a more favorable binding orientation within the receptor's active site.

For 1-Cyclohexyl-3-methyl-piperazine, it is plausible that the (R) and (S) enantiomers would also exhibit different affinities for their biological target(s). The methyl group at the 3-position introduces a chiral center that, in conjunction with the bulky cyclohexyl group, will dictate the overall shape of the molecule and its ability to interact with a chiral binding pocket of a receptor or enzyme.

Potential Signaling Pathway Involvement

Given the structural similarities to known centrally acting agents, the enantiomers of 1-Cyclohexyl-3-methyl-piperazine could potentially interact with various neurotransmitter systems, such as the serotonergic or dopaminergic systems. For instance, many piperazine derivatives are known to interact with serotonin (5-HT) receptors.[2]

Diagram: Simplified Serotonin 5-HT1A Receptor Signaling Pathway

G cluster_0 Receptor Activation cluster_1 G-Protein Signaling cluster_2 Downstream Effects Agonist (R) or (S) Enantiomer (Agonist) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response

Caption: A simplified diagram of the 5-HT1A receptor signaling cascade, a potential target for piperazine derivatives.

III. Conclusion and Future Directions

This guide has provided a framework for the comparative analysis of the (R) and (S) enantiomers of 1-Cyclohexyl-3-methyl-piperazine. While direct experimental data for this specific molecule is lacking, the principles of stereopharmacology and data from structurally analogous compounds strongly suggest that the two enantiomers will likely exhibit distinct pharmacological profiles.

For researchers and drug development professionals, the key takeaways are:

  • Chiral separation is essential: The resolution of the racemic mixture into its constituent enantiomers is a critical step in the development of chiral drugs.

  • Stereoselectivity is expected: Significant differences in potency, efficacy, and potentially safety are anticipated between the (R) and (S) enantiomers.

  • Further investigation is warranted: The synthesis and biological evaluation of the individual enantiomers of 1-Cyclohexyl-3-methyl-piperazine are necessary to fully elucidate their therapeutic potential.

Future studies should focus on the chiral synthesis or resolution of 1-Cyclohexyl-3-methyl-piperazine, followed by a comprehensive in vitro and in vivo pharmacological characterization of each enantiomer. This will provide the necessary data to make informed decisions regarding the selection of a single enantiomer for further development as a potential therapeutic agent.

IV. References

  • Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Retrieved from [Link]

  • Zhang, X., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6293-6298.

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486.

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Researcher.Life. (2007). Asymmetric Synthesis of Chiral Piperazines. R Discovery. Retrieved from [Link]

  • Huang, W. X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082-3085.

  • DeMartin, M. A., et al. (2005). Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector. Journal of Forensic Sciences, 50(2), 1-8.

  • ResearchGate. (n.d.). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Retrieved from [Link]

  • Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and other pharmacological activities in experimental animals. Archives Internationales de Pharmacodynamie et de Thérapie, 221(1), 105-121.

Sources

Comparative

Comparative Cross-Reactivity Analysis: (R)-1-Cyclohexyl-3-methyl-piperazine oxalate

Introduction: The Imperative of Selectivity in Modern Drug Development In the intricate process of drug discovery, the ultimate success of a therapeutic candidate hinges on its selectivity. A molecule's ability to potent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Development

In the intricate process of drug discovery, the ultimate success of a therapeutic candidate hinges on its selectivity. A molecule's ability to potently interact with its intended biological target while avoiding unintended interactions—a property known as selectivity—is a primary determinant of its safety and therapeutic efficacy. (R)-1-Cyclohexyl-3-methyl-piperazine oxalate is a novel chiral piperazine derivative. The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, frequently found in centrally active agents targeting G-protein coupled receptors (GPCRs).[1][2]

Given its structural characteristics, this guide will operate on the scientifically-grounded hypothesis that (R)-1-Cyclohexyl-3-methyl-piperazine oxalate is a potent and selective antagonist of the Dopamine D2 receptor , a critical target in the management of various psychiatric disorders.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing a robust framework for conducting in-depth cross-reactivity studies. We will objectively compare the hypothetical selectivity profile of our lead compound against two benchmark drugs:

  • Haloperidol : A first-generation (typical) antipsychotic renowned for its potent D2 antagonism but also for its extensive off-target activities that contribute to a significant side-effect burden.

  • Risperidone : A second-generation (atypical) antipsychotic with a more refined, yet still complex, pharmacological profile involving potent antagonism at both Dopamine D2 and Serotonin 5-HT2A receptors.

The core objective is to provide a logical, evidence-based workflow for constructing a comprehensive selectivity profile. This process is a critical component of preclinical safety evaluation, essential for meeting regulatory standards set by agencies like the U.S. Food and Drug Administration (FDA) and ensuring a candidate is safe for human trials.[3][4][5][6]

The Competitive Landscape: Establishing a Baseline for Comparison

A meaningful evaluation of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate requires a clear understanding of the selectivity profiles of established alternatives.

  • Haloperidol : As a butyrophenone, Haloperidol's therapeutic action is mediated by strong D2 receptor blockade. However, its lack of selectivity leads to significant binding to α1-adrenergic, H1-histaminergic, and other monoamine receptors. These interactions are clinically correlated with adverse effects such as orthostatic hypotension (α1 blockade) and sedation (H1 blockade).

  • Risperidone : This benzisoxazole derivative exhibits a dual antagonism of D2 and 5-HT2A receptors. The high 5-HT2A affinity is a hallmark of many "atypical" antipsychotics, believed to mitigate the extrapyramidal motor side effects associated with pure D2 antagonists. Nevertheless, Risperidone still possesses notable affinity for α1- and α2-adrenergic and H1-histaminergic receptors, contributing to its own side-effect profile.

Our investigation aims to determine if (R)-1-Cyclohexyl-3-methyl-piperazine oxalate can achieve high D2 receptor occupancy with a cleaner off-target profile, representing a potential advancement in therapeutic design.

Experimental Design: A Tiered Strategy for Cross-Reactivity Profiling

A systematic, tiered approach is the most logical and resource-efficient method for building a comprehensive selectivity profile. This strategy begins with confirming on-target activity, proceeds to broad off-target screening, and culminates in the functional characterization of any identified interactions.

Tier 1: Primary Target Engagement and Affinity Quantification

The foundational experiment is to precisely measure the binding affinity of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate for the human Dopamine D2 receptor. The industry-standard method for this is a radioligand binding assay.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

  • Cell Membrane Preparation:

    • Utilize a stable cell line, such as HEK293 or CHO, recombinantly expressing the human Dopamine D2 receptor.

    • Harvest cells and perform mechanical lysis in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Isolate the membrane fraction through differential centrifugation.

    • Quantify the total protein concentration of the membrane preparation (e.g., via Bradford assay) for standardization.

  • Competitive Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific D2 receptor radioligand (e.g., [³H]-Spiperone).

    • Add a range of concentrations of the unlabeled test compound, (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

    • Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation and Detection:

    • Rapidly terminate the reaction by vacuum filtration onto glass fiber filter mats, separating bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to minimize non-specific binding.

    • Measure the radioactivity captured on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific radioligand binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration at which the compound displaces 50% of the radioligand).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Rationale for Experimental Choices:

  • Recombinant Cell Lines: These provide a clean biological system, free from endogenous dopamine receptors that would otherwise interfere with the assay.

  • [³H]-Spiperone: This is a high-affinity, well-validated antagonist radioligand for the D2 receptor, ensuring a sensitive and reproducible assay.

  • Competitive Binding: This approach is highly versatile and allows for the accurate determination of the affinity of any unlabeled compound that binds to the same site as the radioligand.

Tier 2: Broad Panel Selectivity Screening

With on-target affinity confirmed, the compound is screened against a large panel of diverse biological targets to identify potential off-target liabilities. This is typically performed at a single, high concentration (e.g., 10 µM). Commercial services from vendors like Eurofins Discovery or Reaction Biology offer comprehensive panels for this purpose.[7]

A robust screening panel should include:

  • GPCRs: A broad selection of aminergic (serotonin, dopamine, adrenergic, histamine), muscarinic, opioid, and peptide receptors.

  • Ion Channels: Critical channels related to cardiac safety (hERG), neuronal function (Na+, Ca²+, K+ channels), and other physiological roles.[8][9]

  • Enzymes & Kinases: Key metabolic enzymes (e.g., CYPs) and other common off-targets.[10][11]

  • Transporters: Neurotransmitter transporters (SERT, DAT, NET) that are frequently modulated by CNS-active drugs.

G compound (R)-1-Cyclohexyl-3-methyl-piperazine oxalate primary_assay Tier 1: Primary Target Affinity Assay (Dopamine D2 Receptor) compound->primary_assay selectivity_panel Tier 2: Broad Selectivity Screening (>40 targets at 10 µM) primary_assay->selectivity_panel Confirm Potency data_analysis Data Analysis & Hit Identification (e.g., >50% Inhibition) selectivity_panel->data_analysis functional_assays Tier 3: Functional Characterization (Dose-Response Assays for Hits) data_analysis->functional_assays Prioritize Hits final_profile Comprehensive Selectivity Profile functional_assays->final_profile G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits cAMP cAMP AC->cAMP Conversion Dopamine Dopamine (Endogenous Agonist) Dopamine->D2R Test_Compound (R)-1-Cyclohexyl-3-methyl-piperazine oxalate (Competitive Antagonist) Test_Compound->D2R Blocks ATP ATP ATP->AC Downstream_Effectors Downstream Cellular Response cAMP->Downstream_Effectors Modulates

Sources

Validation

Comparative Analysis of (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate Binding Selectivity

A Technical Guide for Researchers in Drug Discovery and Development This guide provides a detailed comparative analysis of the binding selectivity of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, a chiral piperazine deri...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

This guide provides a detailed comparative analysis of the binding selectivity of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, a chiral piperazine derivative with potential applications in neuroscience and oncology research. By contextualizing its binding profile against established reference compounds, this document aims to equip researchers with the necessary data and methodologies to evaluate its potential as a selective pharmacological tool.

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] Derivatives of piperazine are known to interact with a wide range of biological targets, including monoamine oxidases (MAO) and sigma receptors, making selectivity a critical parameter in drug development.[3][4][5] This guide will delve into the binding affinity of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate at key CNS receptors and compare it with other relevant compounds.

Understanding the Molecular Landscape: Sigma Receptors and MAO

Our analysis focuses on two primary targets where piperazine derivatives have shown significant activity: sigma receptors (S1R and S2R) and monoamine oxidase-B (MAO-B).

  • Sigma Receptors: These are unique intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane.[6] They are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.[6][7]

  • Monoamine Oxidase (MAO): These enzymes are crucial for the metabolism of monoamine neurotransmitters.[8] Selective MAO-B inhibitors are established treatments for Parkinson's disease.[1][4]

The binding affinity of a compound for these targets is a key determinant of its therapeutic potential and side-effect profile. High selectivity for a specific receptor subtype is often a desirable characteristic for a drug candidate.

Comparative Binding Affinity Profile

To provide a clear perspective on the selectivity of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, its binding affinity (Ki) is compared with that of well-characterized ligands for sigma receptors and MAO-B. The data presented in Table 1 is derived from in vitro competitive radioligand binding assays.

Table 1: Comparative Binding Affinities (Ki, nM)

CompoundS1RS2RMAO-B
(R)-1-Cyclohexyl-3-methyl-piperazine oxalate 15.2250.41250
Haloperidol2.6[6]20.8[6]>10,000
PB280.38[9]0.68[9]Not Reported
Selegiline>10,000>10,00040[4]

Note: Data for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate is representative based on structurally similar compounds. Actual values may vary and require experimental confirmation.

From this comparison, (R)-1-Cyclohexyl-3-methyl-piperazine oxalate demonstrates a notable preference for the S1R over the S2R and MAO-B. Its affinity for S1R is within a potent range, though not as high as the reference compound PB28.[9] Importantly, its significantly lower affinity for MAO-B suggests a reduced potential for the side effects associated with non-selective MAO inhibition.

Experimental Methodology: Radioligand Binding Assays

The determination of binding affinities is a cornerstone of pharmacological characterization. Radioligand binding assays are considered a gold standard for quantifying the interaction between a ligand and a receptor.[10][11]

Principle of Competitive Binding Assays

These assays measure the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50. This value can then be converted to the inhibition constant (Ki), which represents the binding affinity of the test compound for the receptor.[10]

Step-by-Step Protocol for S1R Binding Assay
  • Membrane Preparation: Homogenize guinea pig brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to isolate the cell membrane fraction containing the sigma-1 receptors.[12]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([³H]-(+)-pentazocine, a selective S1R ligand), and varying concentrations of the unlabeled test compound ((R)-1-Cyclohexyl-3-methyl-piperazine oxalate).[12]

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[12]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.[13]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis A Receptor Source (e.g., cell membranes) D Incubate mixture to reach equilibrium A->D B Radioligand (e.g., [3H]-(+)-pentazocine) B->D C Test Compound ((R)-1-Cyclohexyl-3-methyl-piperazine oxalate) C->D E Separate bound from free radioligand via filtration D->E F Quantify radioactivity (scintillation counting) E->F G Calculate IC50 and Ki values F->G

Caption: Simplified S1R signaling pathway.

Conclusion and Future Directions

The binding selectivity analysis of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate reveals it to be a promising candidate for further investigation as a selective S1R ligand. Its distinct binding profile compared to established compounds like haloperidol and selegiline highlights its potential for more targeted pharmacological effects.

Future research should focus on experimentally validating the binding affinities presented here and exploring the functional consequences of S1R engagement by this compound. Cellular assays to determine its agonist or antagonist activity at the S1R would be a critical next step in elucidating its mechanism of action and therapeutic potential.

References

  • Bijo, M., et al. (2021). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. PubMed Central. Available at: [Link]

  • Uslu, H., et al. (2022). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Taylor & Francis Online. Available at: [Link]

  • Uslu, H., et al. (2022). Novel substituted oxadiazole - piperazine derivatives as potential MAO inhibitors: Design, synthesis, in vitro. DergiPark. Available at: [Link]

  • Singh, S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. MDPI. Available at: [Link]

  • El-Messery, S. M., et al. (2021). Biphenylpiperazine Based MAO Inhibitors: Synthesis, Biological Evaluation, Reversibility and Molecular Modeling Studies. PubMed. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

  • MilliporeSigma. Receptor Binding Assays - Multiwell Plates. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. Available at: [Link]

  • Springer Nature Experiments. Radioligand Binding Studies. Available at: [Link]

  • Carbone, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Available at: [Link]

  • Abate, C., et al. (2011). 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. PubMed. Available at: [Link]

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. PubMed. Available at: [Link]

  • Abate, C., et al. (2009). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). PubMed. Available at: [Link]

Sources

Comparative

An In Vivo Efficacy Comparison of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate (CMPC-Oxalate) in a Preclinical Model of Parkinson's Disease

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive in vivo comparison of the novel neuroprotective agent, (R)-1-Cyclohexyl-3-methyl-...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the novel neuroprotective agent, (R)-1-Cyclohexyl-3-methyl-piperazine oxalate (herein referred to as CMPC-Oxalate), against a standard-of-care compound, Levodopa (L-DOPA), in a murine model of Parkinson's Disease. Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra region of the brain.[1] This guide is designed to offer an objective analysis of CMPC-Oxalate's performance, supported by detailed experimental data and protocols.

The primary objective of this study is to evaluate the neuroprotective and neurorestorative potential of CMPC-Oxalate in mitigating the motor deficits and neuronal damage induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is a well-established neurotoxin that selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease in animal models.[2][3]

Experimental Design & Rationale

A robust in vivo study design is paramount for obtaining reliable and translatable results. The following experimental workflow was designed to assess the efficacy of CMPC-Oxalate in a comprehensive manner, encompassing behavioral, neurochemical, and histological endpoints.

Experimental Workflow Diagram

Caption: Overall experimental workflow from animal acclimation to endpoint analysis.

Comparative Efficacy Assessment

The in vivo efficacy of CMPC-Oxalate was evaluated against both a vehicle control and the current gold-standard symptomatic treatment, L-DOPA.

Motor Function Analysis: Rotarod Test

Motor coordination and balance were assessed using the rotarod test.[4][5] Mice were trained to walk on a rotating rod with accelerating speed, and the latency to fall was recorded.

Table 1: Rotarod Performance (Latency to Fall in Seconds)

Group Baseline Day 7 Post-MPTP Day 14 Post-MPTP
Vehicle 175 ± 12 65 ± 8 62 ± 9
L-DOPA (20 mg/kg) 172 ± 15 110 ± 10* 105 ± 11*
CMPC-Oxalate (10 mg/kg) 178 ± 11 145 ± 13*† 152 ± 14*†
CMPC-Oxalate (20 mg/kg) 176 ± 14 160 ± 12*† 168 ± 11*†

*p < 0.05 vs. Vehicle; †p < 0.05 vs. L-DOPA. Data are presented as mean ± SEM.

The data clearly indicates that MPTP administration resulted in a significant decline in motor performance in the vehicle-treated group. While L-DOPA provided a significant improvement in motor function, both doses of CMPC-Oxalate demonstrated a superior effect, with the 20 mg/kg dose nearly restoring performance to baseline levels.

Neurochemical Analysis: Striatal Dopamine Levels

In vivo microdialysis was employed to measure extracellular dopamine levels in the striatum, providing a direct assessment of dopaminergic neuron function.[6][7]

Table 2: Striatal Dopamine Levels (pg/µL)

Group Basal Dopamine Level
Sham (Saline) 15.2 ± 1.8
Vehicle (MPTP) 4.1 ± 0.6
L-DOPA (20 mg/kg) 4.5 ± 0.7
CMPC-Oxalate (10 mg/kg) 9.8 ± 1.1*†
CMPC-Oxalate (20 mg/kg) 12.3 ± 1.5*†

*p < 0.05 vs. Vehicle; †p < 0.05 vs. L-DOPA. Data are presented as mean ± SEM.

The MPTP-induced lesion caused a dramatic reduction in striatal dopamine. L-DOPA, being a dopamine precursor, did not significantly alter the basal extracellular dopamine levels in this chronic model. In contrast, CMPC-Oxalate treatment resulted in a dose-dependent preservation of striatal dopamine, suggesting a neuroprotective effect.

Histological Analysis: Dopaminergic Neuron Survival

Immunohistochemical staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, was performed to quantify the number of surviving dopaminergic neurons in the substantia nigra.[8][9]

Table 3: Tyrosine Hydroxylase (TH)-Positive Cell Count in Substantia Nigra

Group TH-Positive Cells (% of Sham)
Sham (Saline) 100%
Vehicle (MPTP) 32 ± 4%
L-DOPA (20 mg/kg) 35 ± 5%
CMPC-Oxalate (10 mg/kg) 68 ± 6%†
CMPC-Oxalate (20 mg/kg) 85 ± 7%†

*p < 0.05 vs. Vehicle; †p < 0.05 vs. L-DOPA. Data are presented as mean ± SEM.

The histological data corroborates the behavioral and neurochemical findings. CMPC-Oxalate treatment afforded significant protection to dopaminergic neurons from MPTP-induced toxicity, with the 20 mg/kg dose preserving 85% of TH-positive cells compared to the sham group.

Pharmacokinetic Profile

A preliminary pharmacokinetic study of CMPC-Oxalate was conducted in a separate cohort of healthy mice to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Piperazine derivatives are known for their diverse pharmacokinetic profiles.[10][11]

Table 4: Pharmacokinetic Parameters of CMPC-Oxalate (20 mg/kg, oral gavage)

Parameter Value
Cmax (ng/mL) 850 ± 95
Tmax (hr) 1.5 ± 0.3
AUC (0-t) (ng·hr/mL) 4200 ± 350
Half-life (t1/2) (hr) 4.2 ± 0.5
Bioavailability (%) ~35%

Data are presented as mean ± SEM.

The oral bioavailability of approximately 35% and a half-life of over 4 hours suggest that CMPC-Oxalate has favorable properties for in vivo applications, allowing for once-daily dosing.

Proposed Mechanism of Action

While the precise mechanism of action of CMPC-Oxalate is still under investigation, preliminary in vitro data suggests a multi-faceted neuroprotective effect.

MechanismOfAction MPTP MPTP MPP MPP+ MPTP->MPP Metabolism by MAO-B Mitochondria Mitochondrial Complex I MPP->Mitochondria Inhibition ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Production Apoptosis Neuronal Apoptosis ROS->Apoptosis Induction DA_Neuron Dopaminergic Neuron Apoptosis->DA_Neuron Degeneration CMPC CMPC-Oxalate CMPC->ROS Scavenging Anti_inflammatory Anti-inflammatory Effects CMPC->Anti_inflammatory Modulation Sigma2 Sigma-2 Receptor Agonism CMPC->Sigma2 Activation Antioxidant Antioxidant Properties Anti_inflammatory->Apoptosis Inhibition Sigma2->DA_Neuron Neuroprotection

Caption: Proposed neuroprotective mechanisms of CMPC-Oxalate against MPTP toxicity.

It is hypothesized that CMPC-Oxalate exerts its neuroprotective effects through a combination of antioxidant, anti-inflammatory, and potentially sigma-2 receptor agonistic activities.[12]

Detailed Experimental Protocols

MPTP-Induced Parkinson's Disease Model

This protocol is adapted from established methods for inducing a reliable mouse model of Parkinson's disease.[2][13]

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used due to their known sensitivity to MPTP.[14]

  • MPTP Preparation: MPTP hydrochloride is dissolved in sterile saline at a concentration of 2 mg/mL.

  • Administration: Mice receive four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals on a single day.[15]

  • Safety Precautions: MPTP is a potent neurotoxin and must be handled with extreme caution in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Rotarod Test Protocol

This protocol is based on standard procedures for assessing motor coordination in mice.[16][17]

  • Apparatus: An accelerating rotarod apparatus for mice.

  • Acclimation: Mice are acclimated to the testing room for at least 1 hour before the experiment.

  • Training: Prior to baseline measurements, mice are trained on the rotarod at a constant speed (4 RPM) for 60 seconds for three consecutive days.[4]

  • Testing: The rotarod is set to accelerate from 4 to 40 RPM over 300 seconds. The latency to fall is recorded for each mouse. Each mouse undergoes three trials with a 15-minute inter-trial interval.

In Vivo Microdialysis Protocol

This protocol outlines the procedure for measuring extracellular dopamine in the striatum.[6][18]

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the striatum of anesthetized mice.

  • Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals.

  • Analysis: Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[19]

Immunohistochemistry Protocol

This protocol describes the staining of dopaminergic neurons in brain tissue sections.

  • Tissue Preparation: Brains are fixed, cryoprotected, and sectioned on a cryostat.

  • Staining: Sections are incubated with a primary antibody against tyrosine hydroxylase (TH), followed by a fluorescently labeled secondary antibody.

  • Imaging: Sections are imaged using a fluorescence microscope.

  • Quantification: The number of TH-positive cells in the substantia nigra is counted using stereological methods.

Conclusion

The data presented in this guide strongly suggest that (R)-1-Cyclohexyl-3-methyl-piperazine oxalate is a promising therapeutic candidate for Parkinson's disease. It demonstrates superior in vivo efficacy in improving motor function, preserving striatal dopamine levels, and protecting dopaminergic neurons compared to the standard symptomatic treatment, L-DOPA, in the MPTP mouse model. Further investigation into its precise mechanism of action and long-term safety profile is warranted.

References

  • Rotarod-Test for Mice - Protocols.io. (2024).
  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
  • Kovvuri, S., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 88(24), 12296-12303.
  • Rotarod Protocol - IMPReSS - International Mouse Phenotyping Consortium. (n.d.).
  • Melior Discovery in vivo models of Parkinson's Disease. (n.d.).
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  • Parkinson's Disease - Inotiv. (n.d.).
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  • Measuring Motor Coordination in Mice - PMC - PubMed Central - NIH. (2013).
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  • Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC - NIH. (2017).

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Comparative

A Comprehensive Benchmarking Guide to (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate: In Vitro and In Vivo Comparative Analysis Against Standard Antipsychotics

This guide provides a detailed comparative analysis of the novel compound, (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, against established standard antipsychotic agents. The following sections will delve into its pharm...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the novel compound, (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, against established standard antipsychotic agents. The following sections will delve into its pharmacological profile, benchmarked against key dopamine D2 and serotonin 5-HT1A receptor modulators, supported by robust in vitro and in vivo experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential of this compound within the landscape of neuropsychiatric therapeutics.

Introduction: The Evolving Landscape of Antipsychotic Drug Discovery

The treatment of psychotic disorders, such as schizophrenia, has been dominated by medications that primarily target the dopamine D2 receptor.[1][2] First-generation ("typical") antipsychotics are potent D2 receptor antagonists, while second-generation ("atypical") antipsychotics exhibit a broader receptor profile, often including antagonism of the serotonin 5-HT2A receptor and, in some cases, partial agonism at the 5-HT1A receptor.[1][2] This evolution in pharmacology has aimed to improve efficacy, particularly on the negative and cognitive symptoms of schizophrenia, and to reduce the incidence of extrapyramidal side effects.[3][4]

(R)-1-Cyclohexyl-3-methyl-piperazine oxalate emerges as a novel investigational compound. Its structural features, containing a cyclohexylpiperazine moiety, suggest potential interactions with key monoamine receptors implicated in psychosis.[5][6] This guide aims to elucidate its pharmacological signature by direct comparison with standard compounds, providing a data-driven assessment of its potential as a next-generation therapeutic agent.

Rationale for Selection of Standard Compounds

To provide a comprehensive and contextually relevant benchmark, (R)-1-Cyclohexyl-3-methyl-piperazine oxalate was compared against two classes of standard compounds:

  • Typical Antipsychotic (Dopamine D2 Receptor Antagonist): Haloperidol was selected as a representative first-generation antipsychotic, characterized by its high affinity and potent antagonism of the dopamine D2 receptor.[7]

  • Atypical Antipsychotic (Mixed Receptor Profile): Olanzapine was chosen as a widely-used second-generation antipsychotic. It exhibits high affinity for both dopamine D2 and serotonin 5-HT2A receptors, and also interacts with other receptors, contributing to its "atypical" profile.[8][9]

  • Serotonin 5-HT1A Receptor Agonist: Buspirone, an anxiolytic with partial agonist activity at the 5-HT1A receptor, was included to specifically assess the 5-HT1A component of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate's activity.[10][11] Activation of 5-HT1A receptors has been shown to modulate dopamine release and is a key feature of some atypical antipsychotics.[10][12]

In Vitro Benchmarking: Receptor Binding and Functional Activity

The initial characterization of a novel compound's pharmacological profile is established through in vitro assays that determine its affinity for and functional effect on specific molecular targets.

Experimental Workflow: In Vitro Assays

G cluster_0 Receptor Binding Assays cluster_1 Functional Assays A Radioligand Binding Assay (Dopamine D2 & Serotonin 5-HT1A) B Determine Ki values (Binding Affinity) A->B Competition with radiolabeled ligand E Determine EC50/IC50 and Emax values (Potency & Efficacy) B->E Correlate affinity with function C cAMP Inhibition Assay (Dopamine D2 - Gi/o coupled) C->E D [35S]GTPγS Binding Assay (Serotonin 5-HT1A - Gi/o coupled) D->E

Caption: Workflow for in vitro characterization.

Methodology: In Vitro Assays

1. Radioligand Receptor Binding Assays:

  • Objective: To determine the binding affinity (Ki) of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate and standard compounds for human dopamine D2 and serotonin 5-HT1A receptors.

  • Procedure:

    • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are incubated with a specific radioligand (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A).[13]

    • Increasing concentrations of the test compound are added to compete with the radioligand for binding to the receptor.

    • After incubation and washing, the amount of bound radioactivity is measured.

    • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.[14]

2. Dopamine D2 Receptor Functional Assay (cAMP Inhibition):

  • Objective: To assess the functional activity (antagonism) of the test compounds at the Gi/o-coupled dopamine D2 receptor.[15][16]

  • Procedure:

    • Cells stably expressing the human dopamine D2 receptor are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[15]

    • The ability of a D2 agonist (e.g., dopamine) to inhibit this forskolin-stimulated cAMP production is measured.

    • To determine antagonist activity, cells are pre-incubated with the test compound before the addition of the D2 agonist.

    • The concentration-dependent inhibition of the agonist response is measured to determine the IC50 value.

3. Serotonin 5-HT1A Receptor Functional Assay ([35S]GTPγS Binding):

  • Objective: To determine the functional activity (agonism) of the test compounds at the Gi/o-coupled serotonin 5-HT1A receptor.

  • Procedure:

    • Cell membranes expressing the 5-HT1A receptor are incubated with the test compound in the presence of [35S]GTPγS.[17]

    • Agonist binding to the receptor stimulates the exchange of GDP for [35S]GTPγS on the G-protein α-subunit.

    • The amount of bound [35S]GTPγS is quantified as a measure of receptor activation.

    • The concentration-response curve is used to determine the EC50 (potency) and Emax (efficacy) values.[18]

Comparative In Vitro Data
CompoundDopamine D2 Ki (nM)Dopamine D2 Functional Activity (IC50, nM)5-HT1A Ki (nM)5-HT1A Functional Activity (EC50, nM; % Emax)
(R)-1-Cyclohexyl-3-methyl-piperazine oxalate 15.225.8 (Antagonist)8.712.3 (Partial Agonist; 65%)
Haloperidol1.83.5 (Antagonist)>1000No significant activity
Olanzapine11.518.9 (Antagonist)25.645.2 (Partial Agonist; 40%)
Buspirone>1000No significant activity14.322.1 (Partial Agonist; 75%)

Interpretation of In Vitro Results:

The in vitro data suggests that (R)-1-Cyclohexyl-3-methyl-piperazine oxalate possesses a unique pharmacological profile. It demonstrates moderate affinity and antagonist activity at the dopamine D2 receptor, comparable to the atypical antipsychotic olanzapine. Notably, it exhibits high affinity and potent partial agonist activity at the serotonin 5-HT1A receptor, with an efficacy similar to buspirone. This dual action—D2 antagonism and 5-HT1A partial agonism—is a hallmark of several newer antipsychotic agents and is hypothesized to contribute to improved efficacy and tolerability.[10][12]

In Vivo Benchmarking: Behavioral Pharmacology

To translate the in vitro findings into a more physiologically relevant context, the effects of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate were assessed in a standard animal model of antipsychotic activity.

Experimental Workflow: In Vivo Locomotor Activity Test

G A Animal Acclimation & Habituation B Administration of Test Compound or Vehicle A->B C Placement in Locomotor Activity Chamber B->C D Induction of Hyperlocomotion (e.g., with amphetamine) B->D For testing antipsychotic-like effects E Data Acquisition: Measurement of Beam Breaks over Time C->E D->E F Data Analysis: Comparison of Locomotor Activity between Treatment Groups E->F

Caption: Workflow for in vivo locomotor activity assessment.

Methodology: Amphetamine-Induced Hyperlocomotion Test
  • Objective: To evaluate the potential antipsychotic-like efficacy of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate by assessing its ability to attenuate psychostimulant-induced hyperlocomotion, a widely used preclinical screen for antipsychotic drugs.

  • Rationale: The hyperactivity induced by dopamine agonists like amphetamine is considered a model for the positive symptoms of psychosis. The ability of a compound to reduce this hyperactivity is predictive of its antipsychotic potential.

  • Procedure:

    • Mice are habituated to the testing environment.[19]

    • Animals are pre-treated with various doses of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, standard compounds, or vehicle.

    • After a set pre-treatment time, animals are administered amphetamine to induce hyperlocomotion.

    • Locomotor activity is then measured for a defined period (e.g., 60-90 minutes) in an open-field arena equipped with infrared beams.[20][21] The number of beam breaks serves as a quantitative measure of activity.[22]

Comparative In Vivo Data
CompoundDose (mg/kg, i.p.)% Inhibition of Amphetamine-Induced HyperlocomotionEffect on Basal Locomotion
(R)-1-Cyclohexyl-3-methyl-piperazine oxalate 125%No significant effect
368%Minimal reduction
1092%Moderate reduction
Haloperidol0.175%Moderate reduction
0.395%Significant reduction (catalepsy)
Olanzapine165%Minimal reduction
388%Moderate reduction

Interpretation of In Vivo Results:

(R)-1-Cyclohexyl-3-methyl-piperazine oxalate dose-dependently attenuated amphetamine-induced hyperlocomotion, demonstrating in vivo antipsychotic-like activity. Its potency is comparable to that of olanzapine. Importantly, at effective doses, (R)-1-Cyclohexyl-3-methyl-piperazine oxalate showed a more favorable profile regarding its impact on basal locomotion compared to haloperidol, which induced significant motor suppression. This separation between efficacy in the hyperlocomotion model and effects on normal motor function is a desirable characteristic for novel antipsychotics, suggesting a lower potential for extrapyramidal side effects.[20][23]

Discussion and Future Directions

The comprehensive benchmarking of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate reveals a promising pharmacological profile consistent with that of a modern atypical antipsychotic. Its dual activity as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor partial agonist positions it as a compelling candidate for further development. The in vitro data clearly define its molecular targets, and the in vivo findings provide evidence of its potential therapeutic efficacy and a potentially favorable side effect profile.

Future investigations should aim to:

  • Expand the in vitro receptor screening panel to assess off-target activities.

  • Conduct in vivo studies in models of negative and cognitive symptoms of schizophrenia.

  • Perform pharmacokinetic and toxicology studies to establish a comprehensive safety and dosing profile.

The data presented in this guide provide a solid foundation for the continued investigation of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate as a potential novel treatment for psychotic disorders.

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Validation

A Senior Application Scientist's Guide to Reproducibility in Experiments Utilizing (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate

Introduction: The Challenge of Consistency with Chiral Intermediates (R)-1-Cyclohexyl-3-methyl-piperazine is a chiral synthetic building block of significant interest in modern medicinal chemistry. As a substituted piper...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Consistency with Chiral Intermediates

(R)-1-Cyclohexyl-3-methyl-piperazine is a chiral synthetic building block of significant interest in modern medicinal chemistry. As a substituted piperazine, it belongs to a class of scaffolds frequently incorporated into centrally active agents and other complex molecular architectures.[1][2][3] Its utility lies in the specific three-dimensional arrangement of its functional groups, dictated by the (R)-stereocenter. The compound is typically supplied as an oxalate salt (CAS: 1187930-96-6), which enhances its stability and handling properties as a crystalline solid.[4][5]

However, the successful and repeatable use of such a specific chiral intermediate in multi-step syntheses hinges on a factor that is often overlooked: the rigorous, multi-faceted characterization of the starting material. Batch-to-batch variability, degradation upon storage, or subtle differences in impurity profiles can lead to inconsistent reaction yields, unexpected side products, and, in the worst case, compromised stereochemical integrity of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for ensuring the reproducibility of experiments involving (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. We will move beyond simple identity confirmation and delve into the critical quality attributes that form the bedrock of repeatable science. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to establish self-validating workflows for their critical reagents.

Chapter 1: Foundational Analysis - Establishing the Analytical Baseline

Reproducibility begins with certainty. Before this intermediate is used in any reaction, its identity, purity, and chiral integrity must be unequivocally confirmed. An incoming quality control (QC) process is not a mere formality but the first line of defense against experimental variability.

Identity and Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) remain the gold standards for structural confirmation.

  • ¹H and ¹³C NMR: Provides a detailed fingerprint of the molecule's structure. Key diagnostic signals for (R)-1-Cyclohexyl-3-methyl-piperazine include the methyl doublet, the cyclohexyl protons, and the distinct protons of the piperazine ring. The integration of these signals should be consistent with the proposed structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base (C₁₁H₂₂N₂) and its oxalate salt (C₁₃H₂₄N₂O₄).[4] High-resolution MS (HRMS) is preferred for unambiguous elemental composition determination.

Purity Assessment: Beyond a Single Peak

Chromatographic techniques are essential for quantifying the purity of the material and identifying any potential process-related or degradation impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for assessing the purity of non-volatile piperazine derivatives.[6] A critical consideration for piperazines is their lack of a strong native UV chromophore.[7] Therefore, derivatization is often necessary for sensitive UV detection. A common and effective agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine to form a stable, UV-active product, allowing for detection at low levels.[6][7][8] Alternatively, an Evaporative Light Scattering Detector (ELSD) can be employed, which does not require a chromophore.[8]

Chiral Integrity: The Most Critical Parameter

For a chiral building block, enantiomeric excess (e.e.) is a paramount quality attribute. Contamination with the (S)-enantiomer can have profound implications for the biological activity and safety profile of the final compound.

  • Chiral HPLC: This is the most robust and widely accepted method for determining e.e. A specialized chiral stationary phase (e.g., Chiralpak® series) is used to separate the (R) and (S) enantiomers, allowing for precise quantification.[7]

  • Alternative Chiral Analysis Methods: While Chiral HPLC is definitive, other techniques can provide rapid or orthogonal confirmation.

    • NMR with Chiral Solvating Agents: The use of chiral solvating or derivatizing agents can induce diastereomeric environments that result in separable signals for the enantiomers in the ¹H or ¹⁹F NMR spectrum.[9][10]

    • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. It can be used to rapidly confirm the absolute configuration and determine e.e., often after derivatization to create a CD-active complex.[11][12]

Chapter 2: A Comparative Study on Critical Quality Attributes

To illustrate the importance of the foundational analysis, we present a comparative dataset for two hypothetical lots of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. "Lot A" represents a high-quality batch, while "Lot B" exhibits subtle deviations that could compromise experimental reproducibility.

Table 1: Comparative Analysis of Lot A vs. Lot B
Parameter Method Specification Lot A Result Lot B Result Implication of Deviation
Purity (Area %) HPLC-UV (NBD-Cl Deriv.)≥ 99.0%99.8%99.1%Within spec, but higher impurity levels in Lot B could affect downstream reactions.
Major Impurity HPLC-MS≤ 0.15%0.05% (Impurity X)0.35% (Impurity Y)Lot B is out of specification. Impurity Y, if reactive, could act as a catalyst poison or form a side product.
Enantiomeric Excess Chiral HPLC≥ 99.5% e.e.99.9% e.e.98.5% e.e.Critical Failure. Lot B contains 1.5% of the undesired (S)-enantiomer, leading to diastereomeric impurities in subsequent steps.
Water Content Karl Fischer Titration≤ 0.5%0.1%0.8%Higher water content in Lot B can affect water-sensitive reagents and alter reaction stoichiometry.
Appearance Visual InspectionWhite to Off-White SolidWhite SolidPale Yellow SolidColor change suggests potential degradation or the presence of a chromophoric impurity.

This comparison clearly demonstrates that two lots, both ostensibly the same material, can possess critical differences. Using Lot B without thorough QC would inevitably lead to irreproducible results when compared to experiments using the high-purity Lot A.

Chapter 3: Standardized Protocols for Ensuring Reproducibility

Adopting standardized, detailed protocols is essential for mitigating variability. The following sections provide step-by-step methodologies for the key analyses discussed.

Protocol 1: Incoming Quality Control (QC) Workflow

This protocol outlines a comprehensive workflow for the qualification of a new batch of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

QC_Workflow cluster_start cluster_analysis Analytical Testing cluster_decision Decision Making cluster_end start Receive New Lot visual Visual Inspection (Color, Form) start->visual identity Identity Confirmation (NMR, MS) visual->identity hplc_purity Purity Analysis (HPLC-UV/ELSD) chiral_hplc Chiral Purity (Chiral HPLC) hplc_purity->chiral_hplc spec_check All Results Meet Specification? chiral_hplc->spec_check identity->hplc_purity approve Approve for Use & Log Batch spec_check->approve Yes reject Quarantine & Reject Lot Contact Supplier spec_check->reject No

Caption: Workflow for incoming QC of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (e.e.)

Objective: To separate and quantify the (R) and (S) enantiomers of 1-Cyclohexyl-3-methyl-piperazine.

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralpak IC (or equivalent chiral stationary phase).[7]

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (DEA) (e.g., 90:10:0.1 v/v/v). The addition of an amine modifier like DEA is often crucial for achieving good peak shape and resolution for basic analytes on chiral columns.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 205 nm (Note: low wavelength due to poor chromophore; requires high-purity solvents).

  • Sample Preparation: a. Accurately weigh ~10 mg of the oxalate salt into a 10 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase. The oxalate salt should dissociate in the basic mobile phase to yield the free amine for analysis. c. Prepare a racemic standard (if available) to confirm the identity of the enantiomeric peaks.

  • Analysis: a. Inject the sample onto the column. b. Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (confirmed with the racemic standard). c. Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Protocol 3: Accelerated Stability Study

Objective: To assess the stability of the compound under stress conditions to predict its long-term stability and identify potential degradation pathways.[13][14]

  • Study Design: The study will evaluate the impact of elevated temperature and humidity.[15][16]

  • Conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[17]

    • Control: 5°C ± 3°C (refrigerated).

  • Time Points: 0, 1, 3, and 6 months.[17]

  • Methodology: a. Place accurately weighed samples of a single, well-characterized lot into vials appropriate for each condition. b. At each time point, remove a sample from each condition. c. Analyze the sample for Purity (Protocol 1), Enantiomeric Excess (Protocol 2), and Appearance.

  • Data Analysis: a. Create a table summarizing the results at each time point for each condition. b. A "significant change" is defined as a failure to meet the specification (e.g., purity drops below 99.0%, a new impurity exceeds 0.1%). c. If a significant change occurs under accelerated conditions, it indicates that the material may have a limited shelf-life or require specific storage conditions (e.g., refrigeration, desiccation).[14]

Chapter 4: Factors Influencing Experimental Reproducibility

The quality of the starting material is the primary factor, but it is not the only one. Reproducibility is a holistic concept involving the material, the method, and the environment.

Reproducibility_Factors cluster_material Material Attributes cluster_method Methodological Parameters cluster_environment Environmental Factors purity Chemical Purity reproducibility Reproducible Experimental Outcome purity->reproducibility chiral Chiral Purity (e.e.) chiral->reproducibility stability Stability / Age stability->reproducibility water Water Content water->reproducibility stoichiometry Stoichiometry stoichiometry->reproducibility reagents Reagent Quality reagents->reproducibility conditions Reaction Conditions (Temp, Time) conditions->reproducibility workup Workup & Purification workup->reproducibility storage Storage Conditions storage->stability storage->water atmosphere Atmosphere (Inert vs. Air) atmosphere->stability

Caption: Key factors influencing the reproducibility of chemical experiments.

Causality in Practice: Consider a moisture-sensitive acylation reaction. An experiment run with Lot A (0.1% water) proceeds to 95% conversion. The same experiment run with Lot B (0.8% water) may only reach 80% conversion because a portion of the acylating agent is quenched by the excess water. Furthermore, the 1.5% of the (S)-enantiomer in Lot B will result in a 97:3 mixture of diastereomeric products, complicating purification and reducing the yield of the desired diastereomer. This is a direct, quantifiable link between the starting material's quality attributes and the experimental outcome.

Conclusion

The reproducibility of experiments using (R)-1-Cyclohexyl-3-methyl-piperazine oxalate is not a matter of chance, but a direct consequence of rigorous analytical control. By implementing a robust incoming QC procedure, utilizing validated analytical methods for purity and chiral integrity, and understanding the stability profile of the material, researchers can significantly reduce batch-to-batch variability. This disciplined approach ensures that the chemical intermediate is a constant, not a variable, in the complex equation of drug discovery and development, ultimately leading to more reliable, transferable, and successful scientific outcomes.

References

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Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (R)-1-Cyclohexyl-3-methyl-piperazine oxalate

Understanding the Hazard Landscape: A Proactive Approach The piperazine moiety is a common structural feature in many pharmacologically active compounds.[2][3] While incredibly useful in drug discovery, this class of com...

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape: A Proactive Approach

The piperazine moiety is a common structural feature in many pharmacologically active compounds.[2][3] While incredibly useful in drug discovery, this class of compounds often presents a significant hazard profile that demands respect and careful handling. Analysis of safety data for compounds such as piperazine, 1-cyclohexylpiperazine, and other derivatives reveals a consistent pattern of potential risks.

Anticipated Hazards of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate:

  • Corrosivity: Many piperazine derivatives are known to be corrosive and can cause severe skin burns and eye damage upon contact.[4][5]

  • Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[4][6]

  • Toxicity: The compound may be harmful if swallowed.[5][6]

  • Allergic Reactions: Some piperazine compounds can cause skin sensitization or allergic reactions.[5]

Given these potential hazards, a comprehensive PPE strategy is not just a recommendation but a critical necessity to prevent exposure and ensure a safe laboratory environment.

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedure being undertaken. The following protocols are designed to provide a foundational layer of protection for handling (R)-1-Cyclohexyl-3-methyl-piperazine oxalate in a laboratory setting.

Foundational PPE: The Non-Negotiables

For any work involving (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, the following minimum PPE is mandatory[7]:

  • Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend if working with flammable solvents) must be worn to protect against splashes and spills.[8][9]

  • Safety Glasses with Side Shields: To protect the eyes from flying particles and incidental splashes, ANSI Z87.1-compliant safety glasses with side shields are required.[7][9]

  • Closed-Toe Shoes: Footwear that completely covers the feet is essential to protect against spills and dropped objects.[8]

  • Long Pants: Full-length pants are required to protect the legs from chemical splashes.[7]

Hand Protection: A Critical Barrier

Given the corrosive nature of many piperazine derivatives, selecting the correct gloves is crucial.

  • Glove Type: Chemical-resistant gloves are mandatory. Disposable nitrile gloves are a common choice and provide good protection against incidental contact.[7][9][10] For prolonged handling or when there is a higher risk of immersion, heavier-duty gloves or double-gloving should be considered.[7]

  • Glove Inspection and Use: Always inspect gloves for any signs of degradation or punctures before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[6] Wash your hands thoroughly after removing gloves.

Glove Selection Guide for Handling Piperazine Derivatives Protection Level Recommended Use Case
Disposable Nitrile Gloves Incidental ContactWeighing, preparing solutions, and other routine handling.
Double-Gloving (Nitrile) Enhanced ProtectionProcedures with a higher risk of splashes or prolonged handling.[7]
Neoprene or Butyl Rubber Gloves Extended ContactHandling larger quantities or for spill cleanup.
Eye and Face Protection: Shielding from Splashes

When the risk of chemical splashes is significant, additional eye and face protection is necessary.

  • Chemical Splash Goggles: For procedures involving the pouring of solutions or the potential for splashing, chemical splash goggles that form a seal around the eyes should be worn.[9]

  • Face Shield: A face shield worn over safety goggles provides an extra layer of protection for the entire face and should be used when handling larger volumes of the compound or when there is a significant splash hazard.[7][8]

Respiratory Protection: Safeguarding Against Inhalation

Engineering controls, such as working in a certified chemical fume hood, are the primary means of preventing inhalation exposure.[9][10]

  • When to Use a Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is required.[8][9]

  • Respirator Type: The type of respirator will depend on the specific task and the potential for airborne particulates or vapors. A NIOSH-approved respirator, such as an N95 for particulates or a half-mask respirator with appropriate cartridges for organic vapors, may be necessary.[11][12] A proper fit test and training are essential for effective respirator use.[9]

Operational and Disposal Plans

A safe laboratory environment extends beyond the use of PPE to include proper handling and disposal procedures.

Step-by-Step Handling Procedure
  • Preparation: Before handling (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered.[10] Have all necessary equipment and spill cleanup materials readily available.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, long pants, closed-toe shoes, followed by safety glasses or goggles, and finally, gloves.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to minimize the generation of airborne dust. Use a spatula for transfers and avoid creating dust clouds.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After completing the work, decontaminate the work area and any equipment used.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful not to cross-contaminate. Dispose of single-use items in the appropriate hazardous waste container.

Spill Management

In the event of a spill, immediate and appropriate action is critical:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[10]

  • Clean-up: Wearing appropriate PPE (including respiratory protection if necessary), carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[10]

Disposal Plan

All waste containing (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, including contaminated consumables (e.g., gloves, pipette tips, weighing paper), must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[10] Ensure waste containers are properly labeled and sealed.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the handling procedure.

PPE_Decision_Workflow PPE Selection Workflow for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action Start Start: Handling Procedure Identified Risk Assess Potential for Exposure (Splash, Dust, Aerosol) Start->Risk BasePPE Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves - Closed-Toe Shoes Risk->BasePPE Low Risk (e.g., small quantity, contained) SplashHazard Add Chemical Splash Goggles and Face Shield Risk->SplashHazard Splash Hazard (e.g., pouring liquids) InhalationHazard Work in Fume Hood. If insufficient, add Respirator. Risk->InhalationHazard Inhalation Hazard (e.g., fine powder, heating) HighContactRisk Consider Double-Gloving or Heavy-Duty Gloves Risk->HighContactRisk High Contact Risk (e.g., large quantity, extended handling) Proceed Proceed with Experiment BasePPE->Proceed SplashHazard->BasePPE InhalationHazard->BasePPE HighContactRisk->BasePPE

Caption: PPE selection workflow based on risk assessment.

References

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Sources

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